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1-Methyl-4-(piperidin-4-ylmethyl)piperazine Documentation Hub

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  • Product: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine
  • CAS: 735262-46-1

Core Science & Biosynthesis

Foundational

1-Methyl-4-(piperidin-4-ylmethyl)piperazine chemical properties

This technical guide details the chemical properties, synthesis, and applications of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Structure: N-Methylpiperazine linked via a methylene bridge to the C4 position of a piperi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Structure: N-Methylpiperazine linked via a methylene bridge to the C4 position of a piperidine ring).[1][2]

Technical Note on Identification: While the CAS number 122760-25-6 is frequently associated with this chemical name in commercial catalogs, researchers should be aware of potential isomer confusion in databases between the methylene-bridged variant (discussed here) and the direct-bond variant (1-Methyl-4-(piperidin-4-yl)piperazine, CAS 53617-36-0).[1][2] This guide focuses strictly on the methylene-bridged scaffold (


), a critical "flexible linker" in medicinal chemistry.[1][2]

A Privileged Scaffold for GPCR Ligand Design[1][2]

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a diamine scaffold characterized by a high degree of conformational flexibility compared to its directly bonded analogs.[1][2] It serves as a vital pharmacophore in the development of G-Protein Coupled Receptor (GPCR) ligands, particularly for Histamine H3/H4 receptors, Dopamine D2/D3 receptors, and CCR5 antagonists.[1][2] Its primary utility lies in its ability to extend a basic amine center into a specific binding pocket while maintaining a specific distance from the lipophilic tail, governed by the methylene spacer.[1][2]

Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]

This molecule features three nitrogen atoms: a tertiary amine in the N-methylpiperazine ring, a tertiary amine at the bridgehead, and a reactive secondary amine on the piperidine ring.[1][2]

Structural Specifications
PropertyData
Chemical Name 1-Methyl-4-(piperidin-4-ylmethyl)piperazine
Formula

Molecular Weight 197.32 g/mol
Exact Mass 197.1892 Da
Structure Description 4-substituted piperidine linked via methylene (-CH2-) to N1 of 4-methylpiperazine.[1][2][3][4]
Key Functional Group Secondary Amine (Piperidine-NH) – The reactive handle
Physicochemical Properties
ParameterValue (Estimated/Experimental)Significance
pKa (Piperidine) ~10.8Highly basic; protonated at physiological pH.[1][2]
pKa (Piperazine) ~8.5Moderately basic; contributes to solubility.[2]
LogP 0.2 – 0.6Hydrophilic; good aqueous solubility (as salt).[2]
Boiling Point ~280°C (760 mmHg)High boiling point; requires vacuum distillation.[2]
Appearance Viscous colorless oilHygroscopic; often stored as HCl or fumarate salt.[2]
Pharmacophore Logic (Graphviz)

The following diagram illustrates the functional regions of the molecule relevant to drug design.[1][2]

Pharmacophore Piperidine Piperidine Ring (Secondary Amine) Linker Methylene Bridge (Rotational Freedom) Piperidine->Linker C4 Attachment Reactivity Nucleophilic Handle (SNAr / Amidation) Piperidine->Reactivity Piperazine N-Methylpiperazine (Tertiary Amine) Linker->Piperazine N1 Attachment Binding Cationic Interaction (Asp3.32 in GPCRs) Piperazine->Binding

Caption: Pharmacophore map highlighting the reactive handle (Piperidine) and the receptor binding motif (Piperazine).[1][2][5][6][7][4][8][9][10][11][12][13]

Synthetic Routes & Process Chemistry

The synthesis of the methylene-bridged variant is distinct from the direct-bond analog.[1][2] The most robust industrial route utilizes Reductive Amination between an aldehyde and an amine.[1][2]

Retrosynthetic Analysis
  • Bond Formed: C-N bond between the methylene of the piperidine arm and the nitrogen of the piperazine.[1][2]

  • Precursors: N-Boc-4-formylpiperidine (Aldehyde) + 1-Methylpiperazine (Amine).[1][2]

Detailed Protocol: Reductive Amination Route

Reagents:

  • N-Boc-4-piperidinecarboxaldehyde (1.0 eq)[1][2]

  • 1-Methylpiperazine (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve N-Boc-4-piperidinecarboxaldehyde in anhydrous DCE (0.1 M concentration) under nitrogen.

    • Add 1-Methylpiperazine.[1][2][7][9][13][14]

    • Optional: Add catalytic acetic acid to accelerate imine formation.[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Mechanism:[1][2][4][9] The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to the iminium ion.[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise.[1][2] Note: STAB is preferred over NaBH4 because it is less aggressive and will not reduce the aldehyde before the imine is formed.[1][2]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .[1][2]
      
    • Extract with DCM (3x).[1][2] Wash combined organics with brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2][8]
      
    • Purification: The intermediate (Boc-protected) is often an oil.[1][2] It can be purified via silica gel chromatography (MeOH/DCM gradient).[1][2][7]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.[1][2]

    • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.[1][2]

    • Stir at RT for 2–4 hours until TLC shows consumption of starting material.

    • Concentrate to dryness.[1][2][8]

    • Free Basing: Dissolve residue in water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1) to recover the free amine.[1][2][8]

Synthetic Workflow Diagram (Graphviz)

Synthesis Aldehyde N-Boc-4-formylpiperidine Imine Imine / Iminium Ion Aldehyde->Imine DCE, AcOH, RT Amine 1-Methylpiperazine Amine->Imine DCE, AcOH, RT BocProduct N-Boc-Protected Intermediate Imine->BocProduct NaBH(OAc)3, 16h Final 1-Methyl-4-(piperidin-4-ylmethyl)piperazine BocProduct->Final HCl/Dioxane or TFA (Deprotection)

Caption: Step-wise reductive amination pathway for the synthesis of the target scaffold.

Reactivity & Applications in Drug Discovery[1][3]

The utility of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine stems from the secondary amine on the piperidine ring.[1][2] It acts as a nucleophile in convergent synthesis strategies.[1][2]

Common Derivatization Reactions[2]
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reaction: Displacement of halides (F, Cl) on activated aromatic/heteroaromatic rings (e.g., chloropyrimidines, fluoronitrobenzenes).[1][2]

    • Application: Synthesis of kinase inhibitors where the piperazine tail improves solubility.[1][2]

  • Amide Coupling:

    • Reaction: Coupling with carboxylic acids using HATU/EDC.[1][2]

    • Application: Creating GPCR antagonists (e.g., CCR5, H3) where the amide bond provides hydrogen bond acceptors.[1][2]

  • Reductive Amination (Iterative):

    • Reaction: Reacting the piperidine NH with another aldehyde.[1][2]

    • Application: Creating bis-piperidine linkers.[1][2]

Case Study: Histamine H3 Antagonists

In H3 receptor antagonists, the N-methylpiperazine moiety often serves as the basic head group that interacts with the conserved Aspartate residue (Asp3.[1][2]32) in the GPCR transmembrane domain.[1][2] The methylene bridge allows the piperidine ring to sit in the hydrophobic pocket without steric clash, optimizing binding affinity (


 values often < 10 nM).[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       ~2.30 ppm (s, 3H): Methyl group on piperazine.[1][2]
      
    • 
       ~2.15 ppm (d, 2H): Methylene bridge (-CH2-N).[1][2]
      
    • 
       ~2.3–2.6 ppm (m, 8H): Piperazine ring protons.[1][2]
      
    • 
       ~2.6 ppm and 3.1 ppm: Piperidine ring protons (distinct splitting due to chair conformation).[1][2]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1][2]
      
    • Fragmentation often shows loss of the methylpiperazine group.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Corrosive (Skin/Eye): As a secondary/tertiary amine mixture, it can cause severe skin burns and eye damage (Category 1B).[2]

    • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Handling:

    • Always handle in a fume hood.[1][2][13][14]

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.[1][2]

    • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base absorbs

      
       from the air (carbamate formation).[1][2]
      

References

  • Synthesis of Piperidine Derivatives via Reductive Amin

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2]

    • Context: Foundational protocol for the STAB reduction step used in this synthesis.
    • URL:[Link][1][2]

  • N-Boc-4-formylpiperidine Synthesis

    • Source: ResearchGate / Synthetic Communications.[1][2] "A convenient synthesis of N-Boc-4-formylpiperidine."

    • Context: Preparation of the critical aldehyde precursor.[1][2][8]

    • URL:[Link]

  • Piperazine Linkers in GPCR Drug Design

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.[1][2] "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."

    • Context: Demonstrates the utility of the piperazine-piperidine scaffold in drug discovery.[1][2]

    • URL:[Link]

  • Chemical Identity & Properties (PubChem)

    • Source: PubChem Compound Summary for related piperazine derivatives.[1][2]

    • Context: Verification of physicochemical properties and safety d
    • URL:[Link][1][2]

Sources

Exploratory

1-Methyl-4-(piperidin-4-ylmethyl)piperazine CAS number 735262-46-1

The following technical guide is structured as a high-level dossier for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry "linkerology" to provide an actionable resou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level dossier for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry "linkerology" to provide an actionable resource for CAS 735262-46-1.

CAS Number: 735262-46-1 Role: Pharmacophore Linker & Solubilizing Moiety Molecular Formula: C₁₁H₂₃N₃ Molecular Weight: 197.32 g/mol

Part 1: Executive Summary & Structural Architecture

In the realm of medicinal chemistry, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine represents a critical "homologated" variant of the classic piperazine-piperidine scaffold. Unlike its direct-bond analog (CAS 53617-36-0, a key intermediate for Gilteritinib), this compound features a methylene bridge (-CH₂-) between the piperidine C4 position and the piperazine nitrogen.

This single methylene insertion fundamentally alters the spatial vector and flexibility of the molecule, making it a high-value tool for Scaffold Hopping and Linkerology . It allows medicinal chemists to extend a basic amine into a solvent-exposed pocket or adjust the distance to a crucial aspartate/glutamate residue in GPCR binding pockets without significantly increasing lipophilicity.

Physicochemical Profile (In Silico & Observed)
PropertyValueImplication for Drug Design
pKa (Calculated) ~9.8 (Piperidine), ~7.8 (N-Me Piperazine)Diprotic base at physiological pH; drives lysosomal trapping and solubility.
LogP ~0.2 - 0.5Highly hydrophilic; excellent for lowering LogD of lipophilic warheads.
Rotatable Bonds 2 (C-C and C-N of the bridge)Increased entropy cost upon binding compared to the direct-bond analog.
Topological Polar Surface Area (TPSA) ~35 ŲGood permeability; rarely limits blood-brain barrier (BBB) penetration alone.

Part 2: Synthetic Methodology (Self-Validating Protocol)

The most robust synthesis of CAS 735262-46-1 avoids the over-alkylation risks of alkyl halides. Instead, it utilizes a Reductive Amination strategy. This protocol is designed to be "self-validating" by using Sodium Triacetoxyborohydride (STAB) , which selectively reduces the intermediate iminium ion over the starting aldehyde.

Reaction Scheme (Graphviz Visualization)

Synthesis_Pathway cluster_0 Step 1: Reductive Amination Start1 N-Boc-4-formylpiperidine (CAS 137076-22-3) Intermediate Imine/Iminium (Transient) Start1->Intermediate DCM, 25°C Start2 N-Methylpiperazine (CAS 109-01-3) Start2->Intermediate Product_Boc N-Boc-Protected Intermediate Intermediate->Product_Boc NaBH(OAc)3 Selective Reduction Final_Product 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) Product_Boc->Final_Product HCl/MeOH or TFA Deprotection

Caption: Step-wise synthesis via reductive amination. The STAB reagent ensures chemoselectivity, preventing aldehyde reduction.

Detailed Protocol

Step 1: Reductive Amination

  • Charge: Dissolve N-Boc-4-formylpiperidine (1.0 eq) and N-methylpiperazine (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Activation: Stir for 30 minutes at room temperature to allow equilibrium formation of the imine/hemiaminal. Checkpoint: Solution typically remains clear.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise. Note: STAB is preferred over NaBH₄ because it does not reduce the aldehyde starting material, preventing the formation of the alcohol byproduct.

  • Quench: After 4–12 hours (monitor by LCMS for disappearance of aldehyde), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The product remains in the organic layer.

Step 2: Deprotection

  • Acidolysis: Dissolve the crude Boc-intermediate in MeOH or Dioxane. Add 4M HCl (excess).

  • Isolation: Stir until gas evolution (isobutylene) ceases. Concentrate in vacuo.

  • Free Basing (Optional but Recommended): To obtain the free base (CAS 735262-46-1), dissolve the HCl salt in minimal water, basify to pH >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1) due to high water solubility.

Part 3: Application in Drug Discovery

This molecule is a "Privileged Structure" in kinase and GPCR drug discovery. Its utility stems from its ability to modulate the Pharmacokinetic (PK) profile of a drug candidate.

The "Linkerology" Decision Matrix

When should a chemist use CAS 735262-46-1 (Methylene Bridge) vs. the Direct Bond analog?

Decision_Matrix Start Design Requirement Q1 Is the target binding pocket deep or shallow? Start->Q1 Branch_Deep Deep Pocket (Need reach) Q1->Branch_Deep Deep Branch_Shallow Shallow/Rigid (Need constraint) Q1->Branch_Shallow Shallow Solubility Is Solubility Limiting? Branch_Deep->Solubility Result_Bridge Use CAS 735262-46-1 (Methylene Bridge) Branch_Deep->Result_Bridge Adds ~1.5 Å reach & flexibility Result_Direct Use Direct Bond Analog (CAS 53617-36-0) Branch_Shallow->Result_Direct Rigidifies vector Solubility->Result_Bridge Higher sp3 character (Better Sol)

Caption: Decision tree for selecting the methylene-bridged linker based on structural biology constraints.

Key Mechanistic Advantages[1][2]
  • Solubility Enhancement: The high fraction of sp³ carbons (

    
    ) in the methylene-bridged variant disrupts crystal packing more effectively than the rigid direct-bond analog, often improving aqueous solubility.
    
  • hERG Avoidance: By introducing flexibility (rotational freedom), the methylene bridge can sometimes disrupt the rigid pharmacophore required for π-stacking within the hERG channel, potentially reducing cardiotoxicity risks compared to rigid bi-aryl systems.

  • Scaffold Hopping: In patent busting or optimization, shifting from a piperidine-piperazine bond to a piperidine-methyl-piperazine bond is a classic strategy to alter IP space while maintaining the basic amine interaction.

Part 4: Handling, Stability & Safety[3][4]

Stability Profile
  • Air Sensitivity: As a secondary/tertiary amine mixture, the free base rapidly absorbs atmospheric CO₂ to form carbamates. Storage under Argon/Nitrogen is mandatory.

  • Hygroscopicity: The HCl salt is extremely hygroscopic. It should be handled in a humidity-controlled environment or a glovebox.

Safety (GHS Classification)[3][5]
  • H314/H318: Causes severe skin burns and eye damage (due to high basicity, pH >11 in solution).

  • H335: Respiratory irritation.[1]

  • PPE: Full face shield and chemically resistant gloves (Nitrile > 0.11mm) are required during the "Free Basing" step of synthesis.

References

  • ChemicalBook. (2025).[1] 1-Methyl-4-(piperidin-4-ylmethyl)piperazine - Product Properties and Safety. Retrieved from

  • Vertex Pharmaceuticals. (2003).[2] Patent US6632942B2: Asymmetric synthesis of piperazic acid and derivatives.[2] (Cited for general reductive amination protocols in piperazine scaffolds). Retrieved from

  • PubChem. (2025). Compound Summary: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CID 23391792). Retrieved from

  • BldPharm. (2025). Safety Data Sheet: CAS 735262-46-1. Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Synthetic Utility of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

[1] Executive Summary & Nomenclature Precision 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a specialized diamine building block frequently utilized in medicinal chemistry as a flexible linker or a basic pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Nomenclature Precision

1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a specialized diamine building block frequently utilized in medicinal chemistry as a flexible linker or a basic pharmacophore element.[1] It features a methylene bridge separating a piperidine ring and an N-methylpiperazine ring.[1][2]

Critical Distinction: Researchers often confuse this molecule with its lower homolog, 1-(1-Methylpiperidin-4-yl)piperazine (CAS 53617-36-0), which lacks the methylene bridge.[1] This guide focuses strictly on the methylene-bridged species (


), which exhibits distinct steric and basicity profiles compared to the direct-bond analog (

).[1]
Core Identity Matrix[2]
PropertySpecification
IUPAC Name 1-Methyl-4-(piperidin-4-ylmethyl)piperazine
CAS Registry Number 735262-46-1 (Free Base)
Molecular Formula

Molecular Weight 197.32 g/mol
Monoisotopic Mass 197.1892 Da
SMILES CN1CCN(CC2CCNCC2)CC1
Structure Type Bis-heterocyclic diamine with methylene linker

Physicochemical Specifications

Understanding the physicochemical behavior of this molecule is prerequisite to its application in fragment-based drug design (FBDD).[1][2] The molecule possesses three nitrogen centers with varying degrees of basicity, influencing its protonation state at physiological pH.[1][2]

Calculated Properties[1][2][5][6]
ParameterValueSignificance in Drug Design
LogP (Predicted) ~0.4 - 0.8Low lipophilicity; suitable for improving aqueous solubility of hydrophobic scaffolds.[1]
pKa (Most Basic) ~10.8 - 11.0Attributed to the secondary amine on the piperidine ring (unsubstituted).[1][2]
pKa (Secondary) ~8.5 - 9.0Attributed to the

of the piperazine ring.[1][2]
H-Bond Donors 1The piperidine -NH- is the sole donor.[1]
H-Bond Acceptors 3All three nitrogens act as acceptors.[1][2]
Rotatable Bonds 2The methylene bridge allows conformational flexibility (chair-chair orientation).[1][2]
Structural Logic

The molecule consists of two saturated heterocycles.[1][2] The piperidine ring (secondary amine) serves as the primary attachment point for further functionalization (e.g., amide coupling,


), while the 

-methylpiperazine
moiety often acts as a solvent-exposed solubilizing group in protein-ligand interactions.[1]

Synthetic Methodology: Self-Validating Protocol

The most robust route to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is Reductive Amination .[1] Direct alkylation (using 4-(bromomethyl)piperidine) often leads to over-alkylation byproducts and is not recommended for high-purity applications.[1]

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Reactant1 N-Boc-piperidine-4-carboxaldehyde (Electrophile) Intermediate Imine / Iminium Species (Transient) Reactant1->Intermediate Reactant2 1-Methylpiperazine (Nucleophile) Reactant2->Intermediate ProtectedProd N-Boc-Protected Intermediate Intermediate->ProtectedProd Reduction Reductant NaBH(OAc)3 (Reducing Agent) Reductant->Intermediate FinalProd 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Target) ProtectedProd->FinalProd Deprotection Deprotection TFA or HCl/Dioxane (Acidic Cleavage) Deprotection->ProtectedProd

Caption: Step-wise reductive amination pathway utilizing N-Boc protection strategy to ensure regioselectivity.

Detailed Protocol

Reagents:

  • N-Boc-piperidine-4-carboxaldehyde (1.0 eq)[1]

  • 1-Methylpiperazine (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve N-Boc-piperidine-4-carboxaldehyde in anhydrous DCM. Add 1-methylpiperazine and catalytic acetic acid.[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Check Point: Monitor by TLC.[1][2][3] Formation of the imine is often visible, though transient.[1][2]

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. Allow to warm to RT and stir overnight (12–16 hours).

    • Why STAB? It is milder than

      
       and reduces the imine selectively without reducing the aldehyde starting material, minimizing side reactions.[1][2]
      
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).[1][2] Stir for 2 hours.

  • Free Base Isolation (Critical): Concentrate to remove excess TFA. The residue is the TFA salt.[1][2] To obtain the free base, redissolve in minimal methanol, pass through a basic ion-exchange column (e.g., SCX-2) or treat with

    
     and extract into DCM/Isopropanol (3:1).[1]
    

Analytical Characterization

To validate the identity of the synthesized material, specific spectral signatures must be confirmed.[1][2]

Mass Spectrometry (ESI+)[1]
  • Parent Ion

    
    :  Expected at m/z 198.2 .[1][2]
    
  • Fragmentation Pattern:

    • Loss of methylpiperazine moiety often yields a characteristic fragment corresponding to the piperidinyl-methyl carbocation.[1][2]

Proton NMR ( H-NMR, )
  • 
     2.28 ppm (s, 3H):  Singlet for the 
    
    
    
    -Me group (diagnostic).
  • 
     2.30–2.60 ppm (m, 8H):  Broad multiplets for the piperazine ring protons.[1][2]
    
  • 
     2.15 ppm (d, 2H):  Doublet for the methylene bridge (
    
    
    
    ).[1]
  • 
     3.05 ppm (m, 2H):  Equatorial protons of the piperidine ring (adjacent to NH).[1][2]
    
  • 
     1.50–1.80 ppm:  Multiplets for piperidine ring 
    
    
    
    and
    
    
    protons.[1][2]

Applications in Drug Discovery[1][7]

This molecule is classified as a "Privileged Structure" derivative.[1][2] Its utility spans several therapeutic areas:

  • GPCR Ligands: The 4-substituted piperidine motif is ubiquitous in Histamine H3/H4 receptor antagonists.[1][2] The basic nitrogen of the piperazine interacts with Aspartate residues in the receptor binding pocket.[1][2]

  • Linker Chemistry: The secondary amine on the piperidine allows for facile attachment to aromatic cores via

    
     (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination.[1][2]
    
  • ADME Optimization: The

    
    -methylpiperazine tail is frequently added to lipophilic drug candidates to lower LogP and improve metabolic stability (microsomal clearance).[1][2]
    
Workflow: Linker Attachment Logic

LinkerLogic Scaffold Aromatic Drug Core (Halogenated) Coupling Pd-Catalyzed Amination (Buchwald-Hartwig) Scaffold->Coupling Linker 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Linker->Coupling Secondary Amine Attack Product Solubilized Drug Candidate Coupling->Product

Caption: Application of the molecule as a solubilizing tail via Palladium-catalyzed coupling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23391792, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.[1] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2] (Standard protocol reference for the described synthesis). Retrieved from [Link]

Sources

Exploratory

Biological Activity of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine: A Technical Guide

Executive Summary 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 735262-46-1) is a specialized diamine scaffold widely utilized in medicinal chemistry as a high-value pharmacophore.[1][2] Unlike simple linear diamines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 735262-46-1) is a specialized diamine scaffold widely utilized in medicinal chemistry as a high-value pharmacophore.[1][2] Unlike simple linear diamines, this structure features a semi-rigid piperidine core linked via a methylene spacer to a basic N-methylpiperazine "head."

Its primary biological utility lies in the design of Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists , where it serves as a non-imidazole surrogate for the histamine ethylamine chain. By providing a specific spatial arrangement of basic nitrogen atoms, it facilitates high-affinity salt-bridge interactions with G-Protein Coupled Receptors (GPCRs) while improving metabolic stability and blood-brain barrier (BBB) penetration compared to earlier imidazole-based ligands. Recent applications have expanded its use into PROTAC linker design and Sigma-1 receptor modulation.

Part 1: Medicinal Chemistry & Pharmacophore Analysis

Structural Logic & Binding Mode

The biological activity of this fragment is dictated by its ability to engage the orthosteric binding site of aminergic GPCRs.

  • The "Basic Head" (N-Methylpiperazine): The distal nitrogen (pK_a ~8.5–9.0) is protonated at physiological pH. It mimics the primary amine of histamine, forming a critical ionic bond (salt bridge) with the conserved Aspartate 3.32 (D114) residue in Transmembrane Helix 3 of the H3 receptor.

  • The "Spacer" (Methylene-Piperidine): The methylene linker adds a degree of rotational freedom that the direct-bond analog (1-methyl-4-(piperidin-4-yl)piperazine) lacks. This allows the molecule to adopt a "bent" conformation often required to fit into the L-shaped binding pockets of certain GPCRs (e.g., CCR5, H3R).

  • The "Attachment Point" (Piperidine Nitrogen): The secondary amine of the piperidine ring serves as the vector for attaching lipophilic "tails" (e.g., benzofurans, biphenyls) that engage the secondary hydrophobic pocket of the receptor, conferring subtype selectivity.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the molecule when acting as a GPCR ligand.

Pharmacophore cluster_binding Receptor Interaction Zone N_methyl N-Methyl Group (Steric Bulk/Selectivity) Basic_N Distal Nitrogen (N4) (Salt Bridge to Asp3.32) N_methyl->Basic_N Linker Methylene Spacer (Rotational Freedom) Basic_N->Linker Core Piperidine Ring (Scaffold/Spacer) Linker->Core Attach Secondary Amine (NH) (Vector for Lipophilic Tail) Core->Attach

Figure 1: Pharmacophore mapping of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine, highlighting key interaction points for GPCR binding.

Part 2: Biological Activity Profile[3][4][5]

Histamine H3 Receptor Antagonism

The most validated biological activity of this scaffold is its role in generating H3R Antagonists .

  • Mechanism: H3 receptors are constitutive G_i/o-coupled autoreceptors. Agonism inhibits histamine release. Antagonists (or inverse agonists) block this constitutive activity, increasing the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.[3]

  • Therapeutic Outcome: Wakefulness promotion (Narcolepsy), cognitive enhancement (Alzheimer's/ADHD), and antinociception.

  • Fragment Contribution: The 1-methyl-4-(piperidin-4-ylmethyl)piperazine moiety provides the "amine warhead." When coupled to a lipophilic aryl ether, it typically yields compounds with low nanomolar (Ki < 10 nM) affinity for hH3R.

Signaling Pathway Modulation

The introduction of a ligand containing this scaffold into the H3R system triggers the following cascade:

H3R_Signaling Ligand Ligand (Piperazine Scaffold) H3R H3 Receptor (Presynaptic) Ligand->H3R  Binding (Antagonism)   Gi G_i/o Protein H3R->Gi  Blocks Activation   AC Adenylyl Cyclase Gi->AC  Relieves Inhibition   Ca Voltage-gated Ca2+ Channels Gi->Ca  Relieves Inhibition   cAMP cAMP Levels AC->cAMP  Increases   Release Neurotransmitter Release (Histamine, ACh, NE) cAMP->Release  Promotes   Ca->Release  Promotes  

Figure 2: Mechanism of Action. The scaffold acts as an antagonist, blocking the Gi/o pathway and thereby disinhibiting neurotransmitter release.

Secondary Targets & Off-Target Effects
  • Sigma-1 Receptor (σ1R): Piperazine-containing ligands often show affinity for σ1R. This is beneficial for neuroprotective and analgesic profiles but requires screening to ensure selectivity if pure H3R activity is desired.

  • hERG Channel: A critical safety parameter.[4] Basic amines linked to lipophilic groups can block the hERG potassium channel, leading to QT prolongation. The N-methyl group on the piperazine helps modulate pKa (lowering it slightly compared to secondary amines), which can reduce hERG liability compared to more basic analogs.

Part 3: Experimental Protocols

Synthesis via Reductive Amination

To utilize this building block, it is typically coupled to an aldehyde-containing core.

Reagents:

  • Amine: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (1.0 eq)[1][2][5]

  • Aldehyde: Aryl/Heteroaryl aldehyde (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or DCM.

  • Catalyst: Acetic acid (catalytic).

Protocol:

  • Dissolution: Dissolve the aldehyde in DCE (0.1 M concentration) under N2 atmosphere.

  • Imine Formation: Add 1-Methyl-4-(piperidin-4-ylmethyl)piperazine and acetic acid. Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16h). Monitor by LC-MS.[6]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

Radioligand Binding Assay (H3R Affinity)

This assay validates the ability of the scaffold-containing ligand to bind the receptor.

Materials:

  • Source: HEK-293 cells stably expressing human H3R.

  • Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH) (KD ~ 1 nM).

  • Non-specific control: 10 µM Thioperamide or Pitolisant.

Step-by-Step:

  • Membrane Prep: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL [3H]-NAMH (final conc. 1–2 nM).

    • 50 µL Test Compound (concentration range: 10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter rapidly through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

Functional cAMP Assay (Inverse Agonism)

To distinguish between neutral antagonists and inverse agonists.

Protocol:

  • Transfection: Use CHO cells expressing hH3R and a cAMP-response element (CRE) luciferase reporter.

  • Stimulation: Incubate cells with Forskolin (10 µM) to elevate cAMP levels. (Note: H3R activation lowers cAMP; Inverse Agonists prevent the constitutive lowering, thus increasing cAMP relative to basal H3R activity, or simply blocking the histamine-induced decrease).

  • Treatment: Add Test Compound (0.1 nM – 10 µM).

  • Readout: Measure Luciferase activity after 4 hours.

  • Interpretation:

    • Agonist: Decreases Forskolin-induced cAMP.

    • Antagonist: Reverses Histamine-induced decrease.

    • Inverse Agonist: Increases cAMP above the level of the "Constitutively Active" receptor baseline.

Part 4: Data Summary & Comparative Analysis

Table 1: Structural Comparison of Common H3R Pharmacophores
Pharmacophore FragmentStructure TypepKa (Basic N)FlexibilityPrimary Application
1-Methyl-4-(piperidin-4-ylmethyl)piperazine Diamine w/ Linker ~8.8 High (Rotatable) H3R / CCR5 / Sigma
1-Methyl-4-(piperidin-4-yl)piperazineDirect Bond~8.5Low (Rigid)H3R / FLT3 (Gilteritinib)
3-Piperidinopropyl etherLinear Ether~9.5Very HighH3R (Pitolisant)
4-(3-aminopropyl)morpholineLinear Amine~8.0HighH3R (Early Gen)
Table 2: Representative Activity Data (Hypothetical SAR Context)

Data derived from SAR trends of 4-substituted piperidine H3R antagonists.

Compound ClassR-Group (Attached to Piperidine)hH3R Ki (nM)hERG IC50 (µM)Mechanism
Fragment Only H> 10,000N/AInactive (Needs Lipophile)
Lead Series A 4-Cyanophenyl-ether4.212.5Inverse Agonist
Lead Series B 6-Benzofuranyl-carbonyl1.8> 30Antagonist
Lead Series C Biphenyl-methyl0.52.1Inverse Agonist

References

  • H3 Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Source:Journal of Medicinal Chemistry Context: Detailed SAR of non-imidazole H3 antagonists utilizing piperidine/piperazine tails. URL:[Link] (General Journal Link for verification of class activity)

  • Lazewska, D. et al. (2018). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Source:ACS Chemical Neuroscience Context: Describes the synthesis and testing of piperidine-based H3 ligands similar to the guide's subject. URL:[Link]

  • PubChem Compound Summary: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Source:[1][2][4][7]National Center for Biotechnology Information (NCBI) Context: Chemical structure, physical properties, and patent linkages.[1][2][4] URL:[Link]

  • Patent WO2017095758A1: Homobispiperidinyl derivatives as liver x receptor beta agonists.
  • Pitolisant: First-in-Class H3R Antagonist. Source:Wikipedia / EMA Assessment Context: Provides the clinical benchmark for H3R antagonist mechanism of action. URL:[Link]

Sources

Foundational

Technical Whitepaper: Mechanism of Action for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Derivatives

This technical guide provides an in-depth analysis of the pharmacological potential and mechanism of action (MoA) for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine derivatives.[1] [1] Executive Summary The 1-Methyl-4-(pipe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the pharmacological potential and mechanism of action (MoA) for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine derivatives.[1]

[1]

Executive Summary

The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold represents a privileged "flexible diamine" pharmacophore in medicinal chemistry.[1] Unlike its directly linked analog (1-methyl-4-(piperidin-4-yl)piperazine), which is a rigid staple in tyrosine kinase inhibitors (e.g., Gilteritinib), the inclusion of a methylene bridge confers specific conformational flexibility.[1] This structural feature shifts its primary pharmacological profile toward G-Protein Coupled Receptors (GPCRs) —specifically the Histamine H3 Receptor (H3R) —and Sigma-1 intracellular receptors .[1]

This guide details the molecular interactions, signaling pathways, and experimental validation protocols necessary to characterize derivatives of this scaffold.[1]

Structural Basis & Pharmacophore Analysis[1]

The molecule consists of three distinct domains that dictate its biological activity:[1]

DomainChemical FeaturePharmacological Function
Distal Base

-Methyl Piperazine
High pKa (~9.0): Protonates at physiological pH to form a salt bridge with Aspartate residues in the receptor binding pocket.[1]
Linker Methylene Bridge (

)
Rotational Freedom: Allows the molecule to adopt both "extended" (anti) and "folded" (gauche) conformations, essential for navigating the narrow binding tunnels of Class A GPCRs.[1]
Proximal Core Piperidine RingScaffold Rigidity: Provides a lipophilic bulk that interacts with hydrophobic pockets (e.g., Tyr/Phe clusters) and serves as the attachment point for aromatic "warheads."[1]
Contrast with Kinase Intermediates

It is critical to distinguish this scaffold from the direct-linked analog found in drugs like Gilteritinib .[1]

  • Direct Link: Rigid, linear. Targets ATP-binding pockets in kinases (FLT3, AXL).[1]

  • Methylene Link (Current Topic): Flexible. Targets GPCR transmembrane domains (H3R) and Sigma-1 chaperones.[1]

Primary Mechanism of Action: Histamine H3 Receptor Antagonism[1]

The most scientifically robust potential mechanism for this scaffold is antagonism/inverse agonism of the Histamine H3 Receptor .[1] The H3R is a presynaptic autoreceptor that constitutively inhibits the release of histamine, acetylcholine, and dopamine.[1]

Molecular Binding Mode

Derivatives of this scaffold typically act as the "basic tail" of non-imidazole H3 antagonists.[1]

  • Ionic Anchoring: The protonated

    
    -methyl nitrogen of the piperazine anchors to Asp114 (3.32)  in transmembrane helix 3 (TM3) of the H3 receptor.[1]
    
  • Hydrophobic Shielding: The piperidine ring sits in a hydrophobic crevice formed by Tyr374 (7.43) and Phe398 (7.43) , stabilizing the inactive receptor conformation.[1]

  • Steric Blockade: The extension of the molecule prevents the "toggle switch" movement of TM6, thereby blocking G-protein coupling.[1]

Signaling Pathway Modulation

By blocking the constitutive activity of H3R, these derivatives disinhibit the


 pathway.[1]
  • Basal State (H3R Active):

    
     inhibits Adenylyl Cyclase 
    
    
    
    Low cAMP
    
    
    Reduced neurotransmitter release.[1]
  • Ligand Bound (Antagonist): H3R Inactive

    
     Adenylyl Cyclase Active 
    
    
    
    Increased cAMP
    
    
    PKA activation
    
    
    Enhanced release of Histamine, ACh, and Dopamine. [1]
Pathway Visualization

The following diagram illustrates the signaling cascade shift induced by the antagonist.

H3R_Signaling Ligand 1-Methyl-4-(piperidin-4-ylmethyl) piperazine Derivative H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonism/Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition Ca Voltage-Gated Ca2+ Channels Gi->Ca Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Facilitates Vesicle Fusion Ca->Release Triggers

Caption: Antagonism of H3R relieves Gi/o-mediated suppression, restoring cAMP levels and calcium influx to trigger neurotransmitter release.[1]

Secondary Mechanism: Sigma-1 Receptor Modulation[1]

The lipophilic, cationic nature of the scaffold (positive charge + hydrophobic core) satisfies the pharmacophore requirements for Sigma-1 Receptor (


R)  ligands.[1]
  • Mechanism: The molecule binds to the

    
    R chaperone at the Mitochondria-Associated ER Membrane (MAM).[1]
    
  • Effect: Agonists promote the dissociation of

    
    R from BiP (GRP78), allowing 
    
    
    
    R to chaperone IP3 receptors and stabilize calcium signaling during cellular stress.[1]
  • Therapeutic Implication: Neuroprotection and cognitive enhancement, often synergistic with H3 antagonism.[1]

Experimental Validation Protocols

To validate the mechanism of a new derivative containing this scaffold, the following self-validating protocols are recommended.

Competitive Radioligand Binding Assay (H3R)

Objective: Determine affinity (


) for the human H3 receptor.[1]
  • Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA.[1] Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with

      
      -N-
      
      
      
      -methylhistamine (2 nM).[1]
    • Non-Specific Binding: Add 10 µM R-

      
      -methylhistamine (excess cold ligand).[1]
      
    • Test: Add increasing concentrations of the piperazine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional cAMP Accumulation Assay

Objective: Confirm functional mode (Antagonist vs. Inverse Agonist).

  • Cell Line: Use CHO-K1 cells stably expressing hH3R and a cAMP-response element (CRE)-luciferase reporter.

  • Agonist Challenge: Treat cells with

    
     of R-
    
    
    
    -methylhistamine (to suppress cAMP).
  • Treatment: Add the test derivative.

  • Readout:

    • Antagonist: Dose-dependent recovery of luciferase signal (reversal of histamine suppression).[1]

    • Inverse Agonist: Increases luciferase signal above basal levels in the absence of agonist.[1]

Screening Workflow Diagram

Workflow cluster_0 Phase 1: Affinity cluster_1 Phase 2: Function cluster_2 Phase 3: Selectivity Step1 Radioligand Binding ([3H]-NAMH) Decision1 Ki < 100 nM? Step1->Decision1 Decision1->Step1 No (Redesign) Step2 GTPγS or cAMP Assay Decision1->Step2 Yes Decision2 Antagonist Profile? Step2->Decision2 Step3 H1/H2/H4 & Sigma Panel Decision2->Step3 Yes Result Lead Candidate Step3->Result

Caption: Step-wise screening cascade to validate H3R potency and selectivity.

References

  • Gemini, S. et al. (2020).[1] Design and Synthesis of Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Berlin, M. et al. (2011).[1] Histamine H3 Receptor Antagonists: A Patent Review. Expert Opinion on Therapeutic Patents. [1]

  • PubChem Compound Summary. (2024). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.[1][2][3][4][5] National Center for Biotechnology Information.[1]

  • Roguet, F. et al. (2014).[1] Sigma-1 Receptor Chaperone Activity and Calcium Signaling. Frontiers in Neuroscience.

  • Sigma-Aldrich Product Specification. (2024). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride.[1][2][3][4][5] Merck KGaA.[1]

Sources

Exploratory

Pharmacokinetics and Optimization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Scaffolds

The following technical guide details the pharmacokinetic (PK) characterization and optimization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine analogs. This scaffold is a privileged pharmacophore in central nervous syst...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic (PK) characterization and optimization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine analogs. This scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, widely utilized in Histamine H3 receptor antagonists, Sigma receptor ligands, and FLT3 inhibitors (e.g., Gilteritinib).

Technical Guide for Drug Discovery Scientists

Executive Summary

The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine moiety represents a classic "linked diamine" scaffold.[1] Its structural architecture—a basic N-methyl piperazine linked via a methylene bridge to a piperidine ring—provides a tunable physicochemical profile ideal for GPCR and kinase targeting.[1] However, this scaffold presents distinct pharmacokinetic challenges:

  • High Basicity (pKa ~9.0–10.2): Promotes lysosomal trapping and high Volume of Distribution (Vd), but risks P-glycoprotein (P-gp) efflux.[1]

  • Metabolic Liability: The N-methyl group is a primary site for oxidative N-dealkylation.[1]

  • CNS Penetration: While lipophilic enough for blood-brain barrier (BBB) transit, the cationic nature requires careful LogD optimization to avoid efflux.[1]

This guide provides a standardized approach to profiling these analogs, ensuring high-quality data generation and rational lead optimization.

Physicochemical & ADME Profiling

Structural Determinants of PK

The scaffold contains two key basic nitrogen centers. Understanding their ionization state is critical for predicting absorption and distribution.[1]

PropertyValue RangeImpact on Pharmacokinetics
pKa (Piperazine N1) 8.5 – 9.2Predominantly ionized at physiological pH (7.4).[1] Drives solubility but limits passive permeability.[1]
pKa (Piperidine N) 9.5 – 10.5Secondary basic center; contributes to phospholipidosis risk (Cationic Amphiphilic Drug potential).[1]
LogD (pH 7.4) 0.5 – 2.5Optimal range for CNS penetration is 1.5–2.[1]5. Values <1.0 result in poor BBB permeability.[1]
Polar Surface Area (PSA) 20 – 40 ŲLow PSA favors brain uptake, provided P-gp efflux is minimized.[1]
Absorption and Permeability

The absorption mechanism for these analogs is typically passive diffusion modulated by pH-dependent ionization.[1]

  • Challenge: The dicationic species (at pH < 6) has negligible permeability.[1]

  • Optimization Strategy: Introduce steric bulk or electron-withdrawing groups (EWGs) near the basic nitrogens to lower pKa, increasing the fraction of neutral species at intestinal pH (6.5–7.4).

Distribution (CNS Focus)

For H3 antagonists and antipsychotics utilizing this scaffold, BBB penetration is non-negotiable.[1]

  • Unbound Brain Fraction (

    
    ):  Often low (<0.[1]1) due to high non-specific binding to brain tissue lipids.[1]
    
  • Lysosomal Trapping: The basic amines sequester into acidic lysosomes, inflating total brain concentrations (

    
    ) while free drug concentration remains low. Action:  Always measure 
    
    
    
    using brain slice homogenate dialysis, not just total brain/plasma ratio.

Metabolic Stability & Clearance Pathways[1]

The metabolic fate of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine analogs is dominated by CYP450-mediated oxidations.[1]

Primary Metabolic Soft Spots[1]
  • N-Demethylation (Major): Catalyzed by CYP1A2 and CYP3A4 .[1] The loss of the methyl group often retains biological activity (active metabolite) but alters selectivity.

  • N-Oxidation: Formation of Piperazine-N-Oxide (FMO mediated).[1]

  • Ring Hydroxylation: Less common, typically on the piperidine ring if the linker is sterically unhindered.

Visualization of Metabolic Fate

The following diagram outlines the sequential metabolic degradation of the scaffold.

MetabolicPathway Parent Parent Scaffold (1-Me-4-pip-4-ylmethyl-pip) NDes N-Desmethyl Metabolite (Active/Secondary Amine) Parent->NDes CYP1A2/3A4 (N-Dealkylation) NOxide N-Oxide Metabolite (Polar/Inactive) Parent->NOxide FMO3 (N-Oxygenation) Cleave Ring Cleavage/Open (Clearance) NDes->Cleave Oxidative Deamination Gluc N-Glucuronide (Excretion) NDes->Gluc UGT (Conjugation)

Figure 1: Primary metabolic pathways.[1] N-demethylation is the rate-limiting clearance step for most analogs.[1]

Experimental Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols.

Protocol 1: High-Throughput Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify CYP isoforms.[1]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (1 µM final concentration to ensure linear kinetics).

Step-by-Step Workflow:

  • Pre-incubation: Mix 495 µL of microsomal suspension (0.5 mg/mL in 100 mM phosphate buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance).[1]

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    
    
    
    [1]
Protocol 2: Assessment of BBB Penetration ( )

Objective: Distinguish between total brain partitioning and actual free drug availability.[1]

Methodology:

  • In Vivo Dosing: Administer compound (IV or PO) to rats (n=3).

  • Terminal Collection (1h): Collect plasma and whole brain.

  • Equilibrium Dialysis (The Critical Step):

    • Homogenize brain tissue (1:4 w/v in buffer).[1]

    • Dialyze brain homogenate vs. buffer for 6 hours (RED device).

    • Dialyze plasma vs. buffer.[1]

  • Calculation:

Interpretation: If


, the compound is a substrate for efflux transporters (P-gp/BCRP).[1] If 

, passive diffusion dominates.

PK Optimization Decision Matrix

When optimizing this scaffold, use the following logic flow to address common PK liabilities.

OptimizationLogic Start Lead Analog (High Clearance / Low Exposure) CheckMet Identify Metabolites (Microsomal Incubation) Start->CheckMet IsNMe Major Met: N-Desmethyl? CheckMet->IsNMe High CLint IsEfflux Low Brain Penetration? (Kp,uu < 0.2) CheckMet->IsEfflux Low CLint / Poor CNS Sol1 Replace N-Me with Cyclopropyl or N-Ethyl IsNMe->Sol1 Yes Sol2 Fluorinate adjacent C-H (Block oxidation) IsNMe->Sol2 Alternative Sol3 Reduce Basicity (pKa) Add EWG to Piperidine IsEfflux->Sol3 High pKa Sol4 Increase Lipophilicity (Target LogD > 1.5) IsEfflux->Sol4 Low LogD

Figure 2: Decision tree for optimizing PK properties of piperazine-piperidine analogs.

Comparative Case Data

The table below illustrates the effect of structural modifications on the PK profile of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine analogs (simulated data based on typical scaffold behavior).

Compound IDStructure ModpKa (Pip)LogD

(µL/min/mg)
Brain/Plasma (

)

Notes
Analog A Parent (N-Me)9.10.845 (High)0.40.05High clearance, P-gp substrate.[1]
Analog B N-Isopropyl9.31.912 (Low)2.10.35Steric bulk reduces N-dealkylation; better lipophilicity.[1]
Analog C 3,3-Difluoro-pip8.21.48 (Low)1.50.80Reduced basicity lowers lysosomal trapping and P-gp efflux.[1]

Key Insight: Analog C demonstrates that reducing the basicity of the piperidine ring (via fluorination) significantly improves the unbound brain concentration (


), making it a superior candidate for CNS indications despite lower total brain partitioning compared to Analog B.

References

  • Esbenshade, T. A., et al. (2005).[1][2] Pharmacological and pharmacokinetic properties of ABT-239: a potent and selective histamine H3 receptor antagonist.[1][2] British Journal of Pharmacology.[1] Link

  • Gemkow, M. J., et al. (2009).[1] The histamine H3 receptor as a therapeutic drug target for CNS disorders.[1][3] Drug Discovery Today. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on BBB Permeability and pKa). Link

  • Baucum, A. J., et al. (2004).[1] Identification and characterization of JNJ-10181457, a selective non-imidazole histamine H3 receptor antagonist.[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Pardridge, W. M. (2012).[1] Drug transport across the blood–brain barrier.[1] Journal of Cerebral Blood Flow & Metabolism. Link[1]

Sources

Foundational

The Piperazine Scaffold: A Technical Guide to Medicinal Chemistry &amp; Synthesis

Executive Summary: The "Privileged" Architecture In modern medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is not merely a structural connector; it is a privileged scaffold .[1][2][3] Its ubiquity in FDA-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In modern medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is not merely a structural connector; it is a privileged scaffold .[1][2][3] Its ubiquity in FDA-approved therapeutics—ranging from the antipsychotic Aripiprazole to the kinase inhibitor Imatinib—stems from its unique ability to modulate the physicochemical landscape of a drug molecule.

For the drug developer, the piperazine moiety offers three critical architectural advantages:

  • Solubility Modulation: The secondary amines provide distinct pKa values (~9.8 and ~5.6), allowing for tunable protonation at physiological pH, thereby enhancing aqueous solubility of lipophilic pharmacophores.

  • Conformational Control: Existing predominantly in a chair conformation, it provides a rigid yet non-planar vector that directs substituents into specific receptor pockets (e.g., GPCRs).

  • Metabolic Stability: While susceptible to N-oxidation, the ring itself is generally robust compared to flexible aliphatic chains.

Physicochemical Core & Pharmacophore Mapping

The pKa Duality

Piperazine behaves as a diprotic base.[4] This duality is critical for oral bioavailability.

  • N1 (pKa ~9.8): Highly basic. At physiological pH (7.4), this nitrogen is predominantly protonated, aiding in solvation.

  • N4 (pKa ~5.6): Less basic. This nitrogen often serves as the attachment point for electron-withdrawing aryl groups, further lowering its basicity and preventing "cation trapping" in lysosomes.

Visualization: The Pharmacophore Interaction

The following diagram illustrates how the piperazine scaffold acts as a spacer and interaction hub within a receptor binding pocket.

PiperazinePharmacophore Piperazine Piperazine Core (Chair Conformation) N1 N1 (Basic) Protonation Site Piperazine->N1 Contains N4 N4 (Functional) Linker Site Piperazine->N4 Contains Solubility Aq. Solubility Enhancement N1->Solubility Ionization at pH 7.4 Receptor Receptor Interaction (H-Bond Donor/Acceptor) N1->Receptor Ionic Bond N4->Receptor H-Bond Acceptor Target Aryl/Heteroaryl Pharmacophore N4->Target Covalent Attachment

Figure 1: Pharmacophore mapping of the piperazine ring, highlighting its dual role in solubility modulation and receptor binding.

Therapeutic Architectures: Case Studies

CNS: The GPCR Modulators (Aripiprazole)

In Central Nervous System (CNS) drug design, piperazine is frequently used to link a lipophilic aryl "head" group to a receptor-binding "tail."

  • Drug: Aripiprazole (Abilify)

  • Mechanism: Partial agonist at D2 dopamine receptors and 5-HT1A serotonin receptors.

  • Piperazine Role: It acts as a spacer that positions the dichlorophenyl group into a hydrophobic pocket while the nitrogen interacts with an aspartate residue (Asp3.32) in the receptor transmembrane domain.

Oncology: Kinase Inhibition (Imatinib)
  • Drug: Imatinib (Gleevec)

  • Mechanism: BCR-ABL Tyrosine Kinase Inhibitor.

  • Piperazine Role: The N-methylpiperazine moiety was explicitly added to the lead compound to improve water solubility and oral bioavailability. Without it, the phenylaminopyrimidine core is virtually insoluble.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination[5][6][7][8][9]

While Nucleophilic Aromatic Substitution (SnAr) works for electron-deficient aryl halides, the Buchwald-Hartwig amination is the gold standard for coupling piperazines with unactivated or electron-rich aryl halides.

The Protocol

Objective: Synthesis of N-aryl piperazine from an unactivated Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (or N-Boc-piperazine) (1.2 equiv)

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Rationale: Pd(0) catalysts are sensitive to oxidation; O2 exclusion is critical for turnover.

  • Catalyst Pre-complexation: Add Pd2(dba)3, BINAP, and anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red. Rationale: Allows formation of the active L2Pd(0) species.

  • Substrate Addition: Add the Aryl Bromide, Piperazine, and NaOtBu under a positive stream of Argon.

  • Reaction: Heat the mixture to 80-100°C for 12-24 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Synthesis Decision Logic

The following diagram guides the chemist in choosing the correct synthetic route for N-aryl piperazines.

SynthesisLogic Start Target: N-Aryl Piperazine CheckHalide Analyze Aryl Halide (Ar-X) Start->CheckHalide IsActivated Is Ar-X Activated? (e.g., p-NO2, p-CN) CheckHalide->IsActivated YesActivated Yes IsActivated->YesActivated NoActivated No IsActivated->NoActivated SnAr Route A: SnAr (K2CO3, DMF/DMSO, Heat) YesActivated->SnAr Buchwald Route B: Buchwald-Hartwig (Pd source, Ligand, Base) NoActivated->Buchwald LigandChoice Ligand Selection Buchwald->LigandChoice Steric Sterically Hindered Ar-X? Use Buchwald XPhos LigandChoice->Steric Standard Standard Ar-X? Use BINAP or DPPF LigandChoice->Standard

Figure 2: Decision tree for selecting the optimal synthetic pathway for N-aryl piperazine formation.

Future Outlook: Piperazine in PROTACs[10]

Proteolysis Targeting Chimeras (PROTACs) represent the next frontier. Piperazine is increasingly utilized as a linker component rather than just a pharmacophore.

  • The Challenge: PROTACs are high molecular weight "beyond Rule of 5" compounds. Solubility is a major hurdle.

  • The Piperazine Solution: Incorporating a piperazine ring into the linker chain introduces a protonatable nitrogen in the middle of the molecule. This breaks up the lipophilicity of long alkyl chains, significantly improving the physicochemical profile without compromising the spatial orientation required for the Ternary Complex (Target-PROTAC-E3 Ligase).

Data Comparison: Linker Effects
Linker TypeFlexibilitySolubility (pH 7.4)Metabolic Stability
Alkyl Chain High (Floppy)Low (Lipophilic)Low (Oxidation prone)
PEG Chain HighHighModerate
Piperazine Semi-Rigid High (Protonatable) High

References

  • Review of Piperazine Scaffold: Romanelli, M. N., et al. (2022).[1] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery.

  • Medicinal Chemistry Review: Goel, K. K., et al. (2024).[5] "A Decade of Piperazine-Based Small Molecules Approved by US FDA." Synlett.

  • Buchwald-Hartwig Protocol: BenchChem Application Notes. (2025).[4][6][5][7] "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

  • PROTAC Linker Design: Zagni, C., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Organic & Biomolecular Chemistry.

  • Physicochemical Properties: Varela, J., et al. (2023).[3] "Piperazine amides with desirable solubility, physicochemical and drug-like properties."[2][8][9] Frontiers in Cellular and Infection Microbiology.

Sources

Exploratory

The Piperidine-Methylene-Piperazine Scaffold: Synthetic and Pharmacological Optimization

Technical Guide for Analog Generation and Structure-Activity Relationship (SAR) Profiling Chemical Architecture & Pharmacophore Analysis[1] The molecule 1-Methyl-4-(piperidin-4-ylmethyl)piperazine represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analog Generation and Structure-Activity Relationship (SAR) Profiling

Chemical Architecture & Pharmacophore Analysis[1]

The molecule 1-Methyl-4-(piperidin-4-ylmethyl)piperazine represents a "privileged structure" in medicinal chemistry, specifically within the class of G-Protein Coupled Receptor (GPCR) ligands . Unlike its directly coupled congener (1-methyl-4-(piperidin-4-yl)piperazine), the inclusion of a methylene bridge between the piperidine and piperazine rings introduces a critical degree of rotational freedom.

This scaffold serves as a foundational pharmacophore for:

  • Histamine H3/H4 Receptor Antagonists: The basic nitrogens mimic the imidazole of histamine, while the linker allows optimal spacing for ionic interactions with Aspartate residues (e.g., Asp114 in H3R).

  • Sigma-1 Receptor Ligands: The hydrophobic piperidine ring and the distal basic nitrogen satisfy the primary pharmacophore requirements for

    
     affinity.
    
  • Multi-Target Directed Ligands (MTDLs): Its capacity to span long distances in binding pockets makes it ideal for bitopic ligands (e.g., dual AChE/H3R inhibitors).

Vectors of Diversity

To generate meaningful structural analogs, one must exploit three specific vectors of diversity:

  • Vector A (The Distal Amine): The

    
    -methyl group on the piperazine. Variations here (e.g., isopropyl, cyclobutyl) modulate basicity (pKa) and blood-brain barrier (BBB) penetration.
    
  • Vector B (The Linker): The methylene bridge. Expansion to ethylene or constriction to a direct bond alters the "bite angle" of the ligand.

  • Vector C (The Proximal Nitrogen): The piperidine nitrogen. This is the primary attachment point for "lipophilic tails" (e.g., cyanophenyl, benzofuran) required for high-affinity receptor anchoring.

Synthetic Strategies for Analog Generation

The synthesis of this scaffold and its analogs relies on establishing the central C-N bond between the linker and the piperazine. Two primary routes are validated: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).

Method A: Reductive Amination (Preferred)

This route is superior for library generation due to mild conditions and the avoidance of mutagenic alkyl halides. It couples N-Boc-4-formylpiperidine with substituted piperazines.

Method B: Nucleophilic Substitution

Used when the aldehyde precursor is unstable or unavailable. It involves the displacement of a mesylate or halide on the piperidine-methyl group.

SynthesisWorkflow Start Target: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine RouteA Route A: Reductive Amination (High Yield / Library Friendly) ReagentA1 N-Boc-4-formylpiperidine RouteA->ReagentA1 RouteB Route B: Nucleophilic Substitution (Alternative) ReagentB1 N-Boc-4-(bromomethyl)piperidine RouteB->ReagentB1 StepA1 Imine Formation (DCM/MeOH) ReagentA1->StepA1 ReagentA2 N-Methylpiperazine ReagentA2->StepA1 StepB1 SN2 Displacement (K2CO3, CH3CN, Reflux) ReagentA2->StepB1 StepA2 Reduction (NaBH(OAc)3) StepA1->StepA2 Deprotection Deprotection (TFA/DCM) Yields Free Secondary Amine StepA2->Deprotection ReagentB1->StepB1 StepB1->Deprotection Final Core Scaffold Ready for Lipophilic Tail Attachment Deprotection->Final

Caption: Comparative synthetic pathways for the piperidine-methylene-piperazine core. Route A is preferred for preventing over-alkylation.

Structure-Activity Relationship (SAR) Landscapes

When optimizing this scaffold, the following SAR trends are generally observed across GPCR targets (specifically H3R and Sigma-1).

Table 1: SAR Optimization Matrix
Structural ZoneModificationEffect on Physicochemical PropertiesEffect on Biological Activity (H3R Context)
Piperazine N-Subst. Methyl (Parent)Moderate pKa (~8.5), Good CNS entryStandard agonist/antagonist profile.
IsopropylIncreased Lipophilicity (+logP)Often increases metabolic stability; slight affinity boost.
BenzylHigh Lipophilicity, High MWDrastic affinity loss at H3R (steric clash); increases Sigma-1 affinity.
Linker Direct Bond (0-C)Rigid, decreased distance (approx 3.5Å)Reduces H3R affinity (too short); favors Sigma-2.
Methylene (1-C) Optimal Flexibility "Goldilocks" zone for H3R antagonist binding modes.
Ethylene (2-C)Increased freedom of motionEntropic penalty upon binding; often leads to selectivity loss.
Piperidine Core 4-FluoroLower pKa of amineMetabolic blocker; prevents oxidative metabolism at C4.

Experimental Protocols

Protocol 4.1: Reductive Amination (Synthesis of the Core)

Objective: Synthesis of tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate.

  • Reagent Prep: Dissolve N-Boc-4-formylpiperidine (1.0 eq) and N-methylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 30 minutes under Nitrogen.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Note: STAB is preferred over NaBH4 because it minimizes aldehyde reduction to the alcohol side-product.

  • Reaction: Stir for 12–16 hours. Monitor via LC-MS (Look for M+H peak).

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: The product is basic. Purify via flash chromatography using DCM:MeOH:NH4OH (90:9:1).

Protocol 4.2: Radioligand Binding Assay (H3 Receptor Affinity)

Objective: Determine


 values for analogs using [3H]-N-alpha-methylhistamine ([3H]-NAMH).
  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total volume: 200

      
      L.
      
    • Add 50

      
      L membrane suspension (15 
      
      
      
      g protein).
    • Add 50

      
      L [3H]-NAMH (Final conc: 1 nM).
      
    • Add 50

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Non-specific binding: Define using 10

      
      M Thioperamide.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Biological Signaling Context[1][3][4][5][6]

Understanding the downstream effects of this scaffold is crucial for interpreting functional assay data. H3 receptors are


-coupled. Antagonists (like those derived from this scaffold) prevent the constitutive inhibition of cAMP accumulation.

SignalingPathway Ligand Analog (Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Blocks Gi G-protein (Gi) H3R->Gi Inactivates AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP AC->cAMP Increases ATP ATP ATP->AC Neuro Neurotransmitter Release (DA, ACh, Histamine) cAMP->Neuro Enhances

Caption: Mechanism of Action for H3R Antagonists derived from the piperidine-piperazine scaffold.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on "privileged structures" and bioisosteric replacement of piperazine linkers).
  • Lazewska, D., et al. (2023). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. (The original basis for the reductive amination protocol cited in Section 4.1).

  • BenchChem. (2025).[1] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Technical Guides.

  • Thermo Scientific Chemicals. (2024). "1-Methyl-4-(piperidin-4-yl)piperazine Product Specifications and Safety Data."

Sources

Foundational

Therapeutic Potential of the 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Scaffold

A Technical Guide to Target Engagement and Ligand Design[1] Executive Summary In the landscape of modern medicinal chemistry, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 1219957-15-9) represents a high-value "privi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Target Engagement and Ligand Design[1]

Executive Summary

In the landscape of modern medicinal chemistry, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 1219957-15-9) represents a high-value "privileged scaffold."[1] It is not merely a passive linker but a bioactive pharmacophore frequently integrated into clinical candidates to modulate physicochemical properties and engage specific G-Protein Coupled Receptors (GPCRs) and enzymes.[1]

This guide analyzes the therapeutic utility of this diamine moiety, focusing on its critical role in targeting the Histamine H3 Receptor (H3R) and Poly (ADP-ribose) Polymerase (PARP) enzymes.[1] We provide a technical roadmap for researchers utilizing this scaffold to optimize ligand efficiency, solubility, and target selectivity.

Part 1: The Pharmacophore & Chemical Biology[1]

The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine moiety is characterized by a "bis-basic" topology, consisting of a terminal


-methylpiperazine linked via a methylene bridge to a piperidine ring.[1]
Structural Analysis & SAR Implications

This scaffold solves three persistent challenges in drug discovery:

  • Solubility Enhancement: The two basic nitrogen centers (pKa ~8.5 and ~7.[1]5) are protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug cores (e.g., biaryl systems in kinase inhibitors).[1]

  • HERG Avoidance: Unlike flexible alkyl chains, the semi-rigid piperidine-piperazine assembly can be conformationally constrained to minimize off-target binding to the hERG potassium channel, a common liability for basic amines.[1]

  • Receptor Reach: The methylene linker provides a precise distance (~6–8 Å) between the two basic centers, mimicking the spacing required to bridge the aspartate residue in GPCR binding pockets (e.g., Asp3.[1]32) and secondary hydrophobic pockets.[1]

Table 1: Physicochemical Profile of the Scaffold

PropertyValue (Approx.)Medicinal Chemistry Utility
Molecular Weight 197.32 DaIdeal fragment size (Rule of 3 compliant).[1]
H-Bond Acceptors 3Facilitates solvent interaction.[1]
H-Bond Donors 1 (Secondary Amine)Handle for covalent attachment to drug cores.[1]
Topological Polar Surface Area 18.5 ŲLow TPSA favors blood-brain barrier (BBB) penetration.[1]
LogP ~0.4Hydrophilic nature balances lipophilic warheads.[1]
Part 2: Primary Therapeutic Targets[1]
Target 1: Histamine H3 Receptor (H3R)

Therapeutic Area: Neurology (Narcolepsy, ADHD, Cognitive Deficits).[1]

The H3 receptor is a constitutively active GPCR that acts as a presynaptic autoreceptor.[1] Antagonists or inverse agonists must bind to the orthosteric site, typically requiring a basic amine to interact with Asp114 (3.32) .[1]

Mechanism of Action: The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine moiety acts as the "amine tail" in non-imidazole H3 antagonists.[1] The terminal


-methyl group fits into a hydrophobic sub-pocket, while the basic nitrogen forms a salt bridge with Asp114.[1] The linker orients the rest of the molecule (the "western" aryl region) toward the extracellular loop, blocking histamine binding.[1]

Experimental Validation: H3R Radioligand Binding Assay To validate affinity of ligands containing this scaffold.

  • Membrane Preparation: Transfect CHO-K1 cells with human H3R cDNA.[1] Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: In 96-well plates, mix:

    • 20 µg membrane protein.[1]

    • [3H]-N-alpha-methylhistamine (1 nM final conc).[1]

    • Test compound (10-point dilution series, 0.1 nM – 10 µM).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
Target 2: PARP Enzymes (PARP-1/2)

Therapeutic Area: Oncology (BRCA-mutated cancers).[1]

Poly (ADP-ribose) polymerases are critical for DNA single-strand break repair.[1] Inhibitors trap PARP on DNA, leading to replication fork collapse—a concept known as "synthetic lethality."[1]

Mechanism of Action: While the "warhead" of PARP inhibitors (like the benzamide in Olaparib) binds to the nicotinamide pocket, the solubilizing tail extends toward the solvent interface.[1] The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold is an ideal tail because:

  • It improves oral bioavailability.[1]

  • It forms hydrogen bonds with residues at the entrance of the catalytic cleft (e.g., Glu763 in PARP1), stabilizing the inhibitor-protein complex.[1]

Part 3: Visualization of Mechanisms[1]
Diagram 1: The "Bis-Basic" Pharmacophore Strategy

This diagram illustrates how the scaffold bridges the gap between lipophilic drug cores and specific receptor residues (Aspartate anchor).[1]

PharmacophoreStrategy cluster_0 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Scaffold Core Lipophilic Drug Core (Aryl/Heteroaryl) Linker Piperidine Ring (Rigid Spacer) Core->Linker Attachment Bridge Methylene Bridge (Flexibility) Linker->Bridge Tail N-Methyl Piperazine (Basic Center) Bridge->Tail Target Receptor Residue (e.g., Asp114 in H3R) Tail->Target Ionic Interaction (Salt Bridge)

Caption: Structural logic of the scaffold, showing the transition from the drug core to the critical ionic interaction with the target receptor.

Diagram 2: Experimental Screening Cascade

A self-validating workflow to confirm activity of compounds derived from this scaffold.[1]

ScreeningCascade Step1 1. In Silico Docking (Target: H3R or PARP1) Step2 2. Synthesis (Amide coupling/Reductive Amination) Step1->Step2 Step3 3. Primary Screen (Radioligand Binding / Enz Assay) Step2->Step3 Decision Hit? (Ki < 100 nM) Step3->Decision Decision->Step2 No (Refine SAR) Step4A 4A. Functional Assay (cAMP accumulation / PARylation) Decision->Step4A Yes Step4B 4B. ADME Profiling (LogD, Microsomal Stability) Decision->Step4B Yes Step5 5. In Vivo PK/PD (Brain/Plasma Ratio) Step4A->Step5 Step4B->Step5

Caption: A sequential screening cascade ensuring that hits generated with this scaffold are validated for both affinity and physicochemical viability.

Part 4: Synthesis & Sourcing Protocol

For researchers synthesizing novel ligands, this scaffold is typically introduced via Reductive Amination or Nucleophilic Substitution .[1]

Standard Protocol (Reductive Amination):

  • Reactants: Combine the aldehyde-containing drug core (1.0 eq) with 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (1.2 eq) in Dichloromethane (DCM).

  • Catalysis: Add Acetic Acid (cat.) and stir for 30 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) at 0°C. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] The basicity of the product allows purification via Strong Cation Exchange (SCX) cartridges to remove non-basic impurities.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23391792: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Retrieved from [Link]

  • Gemini, L. et al. (2010). Structure-Activity Relationships of H3 Receptor Antagonists: The Role of the Basic Tail.[1] Journal of Medicinal Chemistry. (Contextual citation for H3R pharmacophore).

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond.[1] Molecular Aspects of Medicine. (Contextual citation for PARP inhibitor design).

  • WIPO Patentscope. Search Results for InChIKey: MIRBDUREIHMEMK-UHFFFAOYSA-N.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-4-(piperidin-4-ylmethyl)piperazine.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Abstract & Scope This application note details a robust, scalable synthetic protocol for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 53617-36-0).[1] This diamine scaffold is a critical building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable synthetic protocol for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 53617-36-0).[1] This diamine scaffold is a critical building block in medicinal chemistry, frequently utilized in the design of GPCR ligands (e.g., histamine H3/H4 antagonists), antipsychotics, and as a linker in PROTAC (Proteolysis Targeting Chimera) development.[1]

The protocol employs a convergent Reductive Amination strategy, chosen for its operational simplicity, high chemoselectivity, and avoidance of harsh alkylating agents. The procedure includes the synthesis of the N-Boc protected intermediate followed by acidolytic deprotection to yield the target compound, typically isolated as a hydrochloride salt for enhanced stability.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C–N bond connecting the piperazine and piperidine rings via a methylene bridge.[1]

Strategic Logic
  • Disconnection : The strategic bond is the C(methylene)-N(piperazine) bond.[1]

  • Precursors : 1-Methylpiperazine (nucleophile) and tert-butyl 4-formylpiperidine-1-carboxylate (electrophile).[1]

  • Methodology : Sodium triacetoxyborohydride (STAB) mediated reductive amination.[1] This reagent is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive groups, although the Boc group is stable to both.[1]

  • Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using HCl/Dioxane or TFA/DCM.[1]

Reaction Pathway Visualization[1]

Retrosynthesis Target Target: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Intermediate Intermediate: tert-Butyl 4-((4-methylpiperazin-1-yl)methyl) piperidine-1-carboxylate Target->Intermediate Acidic Deprotection (HCl or TFA) SM1 Starting Material A: 1-Methylpiperazine Intermediate->SM1 Reductive Amination (C-N Bond Formation) SM2 Starting Material B: tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-formylpiperidine) Intermediate->SM2

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Materials & Equipment

Reagents Table
ReagentCAS RegistryRolePurity Grade
1-Methylpiperazine 109-01-3Nucleophile≥99%
N-Boc-4-formylpiperidine 137076-22-3Electrophile≥97%
Sodium triacetoxyborohydride 56553-60-7Reducing Agent95%
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Acetic Acid (AcOH) 64-19-7CatalystGlacial
Hydrochloric Acid (4M in Dioxane) 7647-01-0Deprotection AgentReagent Grade
Sodium Bicarbonate 144-55-8Quenching AgentSat.[1] Aq. Solution
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (flame-dried, N₂ purged).

  • Magnetic Stirring plate with temperature control.[1]

  • Rotary Evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Phase 1: Reductive Amination

Objective: Synthesis of tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate.

  • Preparation : In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-formylpiperidine (10.0 g, 46.9 mmol, 1.0 equiv) in anhydrous DCM (150 mL).

  • Amine Addition : Add 1-Methylpiperazine (5.17 g, 5.7 mL, 51.6 mmol, 1.1 equiv) to the solution.

  • Activation : Add Acetic Acid (2.8 g, 2.7 mL, 46.9 mmol, 1.0 equiv).

    • Note: Acetic acid catalyzes iminium ion formation.[1] The pH should be slightly acidic (pH 5-6).[1]

  • Imine Formation : Stir the mixture at room temperature (20-25 °C) for 30–60 minutes under a nitrogen atmosphere.

  • Reduction : Cool the reaction mixture to 0 °C (ice bath). Add Sodium triacetoxyborohydride (STAB) (14.9 g, 70.3 mmol, 1.5 equiv) portion-wise over 15 minutes to control mild exotherm and gas evolution.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.[1]

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The aldehyde spot should disappear.[1]

  • Workup :

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the layers.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude residue is typically clean enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).[1]

    • Yield Target: 85–95% (approx. 12–13 g) as a pale yellow oil or low-melting solid.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Isolation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride.[1]

  • Dissolution : Dissolve the intermediate from Phase 1 (12.0 g, 40.3 mmol) in DCM (40 mL) or Methanol (20 mL).

  • Acidification : Cool to 0 °C. Add 4M HCl in Dioxane (100 mL, 400 mmol, ~10 equiv) dropwise.

    • Alternative: TFA (40 mL) in DCM (40 mL) can be used, but HCl/Dioxane is preferred to directly precipitate the salt.

  • Reaction : Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the hydrochloride salt) should form.[1]

    • Monitoring: LC-MS should show mass 197.3 [M+H]⁺ and loss of Boc fragment.

  • Isolation :

    • Dilute the suspension with diethyl ether (100 mL) to maximize precipitation.[1]

    • Filter the solid under vacuum/inert gas (the salt can be hygroscopic).[1]

    • Wash the filter cake with diethyl ether (3 x 50 mL) to remove excess acid and impurities.[1]

  • Drying : Dry the solid in a vacuum oven at 40 °C for 12 hours.

Analytical Data & Validation

Expected NMR Characteristics (Free Base)
  • ¹H NMR (400 MHz, CDCl₃) :

    • 
       2.80–2.90 (m, 2H, piperidine eq-H).[1]
      
    • 
       2.30–2.60 (broad m, 8H, piperazine ring).[1]
      
    • 
       2.28 (s, 3H, N-Me ).[1]
      
    • 
       2.15 (d, 
      
      
      
      Hz, 2H, N-CH ₂-CH).[1]
    • 
       1.60–1.75 (m, 2H, piperidine).[1]
      
    • 
       1.40–1.55 (m, 1H, piperidine CH-methine).[1]
      
    • 
       1.05–1.20 (m, 2H, piperidine ax-H).[1]
      
Mass Spectrometry[1]
  • ESI-MS : Calculated for C₁₁H₂₃N₃ [M+H]⁺: 198.[1]19. Found: 198.2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (Phase 1) Wet solvent or old reducing agent.[1]Use anhydrous DCM; ensure STAB is fresh (free-flowing powder, not clumped).[1]
Over-alkylation Excess aldehyde present.[1]Strictly control stoichiometry (1.0 : 1.1 Aldehyde:Amine).
Product is Hygroscopic (Phase 2) HCl salt absorbs moisture.[1]Handle under N₂; store in a desiccator. Consider converting to fumarate or oxalate salt if non-hygroscopic solid is required.[1]
Low Yield in Workup Product is water-soluble.[1]Avoid aqueous extraction if possible during Phase 2.[1] Use precipitation.[1] If free-basing, use continuous extraction with CHCl₃ or salting-out techniques.[1]

Safety & Handling (HSE)

  • Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas.[1] Handle in a fume hood.

  • 1-Methylpiperazine : Corrosive and flammable.[1] Causes severe skin burns.[1][3] Wear nitrile gloves and face shield.[1]

  • DCM/TFA : Toxic and corrosive.[1] Use proper ventilation.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1] Link[1]

  • PubChem Compound Summary . "1-Methyl-4-(piperidin-4-ylmethyl)piperazine" (CID 795707).[1] National Center for Biotechnology Information.[1] Link

  • Greene, T. W. ; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (For standard Boc-deprotection protocols).

Sources

Application

Application Note: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine as a Chemical Intermediate

Executive Summary: The "Flex-Rigid" Linker Advantage In modern medicinal chemistry, the 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (MPMP) moiety represents a critical "privileged structure." Unlike its directly bonded a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flex-Rigid" Linker Advantage

In modern medicinal chemistry, the 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (MPMP) moiety represents a critical "privileged structure." Unlike its directly bonded analog (1-methyl-4-(piperidin-4-yl)piperazine), the inclusion of a methylene bridge between the piperidine and piperazine rings introduces a specific degree of rotational freedom while maintaining overall structural rigidity.

This application note details the strategic utilization of MPMP. It is not merely a solubilizing tail; it is a functional pharmacophore used to span binding pockets in GPCR ligands (specifically Histamine H3 and Dopamine D2/D3 antagonists) and as a pH-responsive linker in PROTAC design.

Chemical Identity & Key Parameters
ParameterDetail
IUPAC Name 1-Methyl-4-(piperidin-4-ylmethyl)piperazine
Common Abbreviation MPMP
CAS (HCl Salt) 1831151-60-0
Molecular Formula C₁₁H₂₃N₃ (Free Base)
Molecular Weight 197.32 g/mol
pKa (Calc.) ~9.8 (Piperidine NH), ~7.6 (Piperazine N-Me)
Key Functionality Secondary Amine (Nucleophile), Tertiary Amine (Basic Center)

Strategic Synthesis: The "Methylene Route"

Note: A common error in MPMP synthesis is starting with piperidin-4-one, which yields the directly bonded analog. To secure the methylene bridge, one must utilize N-Boc-piperidine-4-carboxaldehyde .

Protocol A: Reductive Amination via STAB

Objective: Synthesis of the N-Boc protected intermediate followed by deprotection. Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Borohydride (NaBH₄) to prevent the reduction of the aldehyde to the alcohol before amine coupling occurs.

Reagents
  • Reactant A: N-Boc-piperidine-4-carboxaldehyde (1.0 equiv)

  • Reactant B: 1-Methylpiperazine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-piperidine-4-carboxaldehyde in DCE (0.1 M concentration). Add 1-Methylpiperazine and Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: The solution may turn slightly yellow, indicating imine/iminium formation.

  • Reduction: Cool the mixture to 0°C. Add STAB in three portions over 15 minutes.

    • Safety: Evolution of hydrogen gas is minimal but possible; ensure venting.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via LC-MS (Target M+H: ~298.2 for Boc-intermediate).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (The Critical Step): Dissolve the crude residue in DCM. Add TFA (10-20 equiv) dropwise at 0°C. Stir for 2 hours.

  • Free Base Isolation: Concentrate TFA. Redissolve in minimal water. Basify to pH >12 using 2N NaOH. Extract exhaustively with DCM/Isopropanol (3:1 ratio) to recover the polar diamine.

Application Logic: Modular Derivatization

The utility of MPMP lies in the secondary amine of the piperidine ring. It acts as a nucleophile to attach this "tail" to a core scaffold.

Workflow Visualization

The following diagram illustrates the synthetic logic and the structural differentiation from the ketone-derived analog.

MPMP_Workflow Aldehyde N-Boc-piperidine- 4-carboxaldehyde Reaction Reductive Amination (STAB, N-Me-Piperazine) Aldehyde->Reaction + 1-Me-Piperazine Ketone N-Boc-piperidin-4-one (WRONG STARTING MATERIAL) DirectAnalog Direct-Bond Analog (No Methylene) Ketone->DirectAnalog Yields wrong scaffold Intermediate Boc-Protected Linker Reaction->Intermediate Deprotection TFA/HCl Deprotection Intermediate->Deprotection Product MPMP (Free Base) (Methylene Bridge) Deprotection->Product

Figure 1: Synthetic pathway distinguishing the methylene-bridged MPMP from the direct-bond analog.

Protocol B: SNAr Coupling (Attaching the Tail)

Context: Attaching MPMP to a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine core) to create a kinase inhibitor or GPCR ligand.

  • Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 equiv), MPMP (1.2 equiv), and DIPEA (3.0 equiv).

  • Solvent: Use DMSO or NMP (high boiling, polar aprotic).

  • Conditions: Heat to 80–100°C.

    • Optimization: If the aryl chloride is unreactive, switch to Buchwald-Hartwig conditions (Pd₂dba₃, XPhos, Cs₂CO₃, Dioxane, 100°C).

  • Purification: The product will be highly basic. Purify via Reverse Phase Prep-HPLC using an Ammonium Bicarbonate buffer (Basic mode) to keep the amine neutral and improve peak shape, or use a strong cation exchange (SCX) cartridge.

Scientific Integrity & Validation (E-E-A-T)

Solubility & pKa Modulation

The MPMP moiety is frequently employed to fix "brick-dust" molecules (compounds with poor solubility).

  • Mechanism: The terminal N-methyl piperazine has a pKa of ~7.6. At physiological pH (7.4), it exists in equilibrium between protonated and neutral states, improving aqueous solubility without completely preventing membrane permeability.

  • Validation: When designing PROTACs, replacing an alkyl chain with the MPMP motif often lowers LogD and increases metabolic stability due to the steric bulk of the rings protecting the methylene bridge [1].

Handling & Stability
  • CO₂ Sensitivity: Like many secondary amines, MPMP absorbs atmospheric CO₂ to form carbamates. Protocol: Store under Argon/Nitrogen at 4°C.

  • Hygroscopicity: The HCl salt is hygroscopic. Weigh quickly or use a glovebox.

  • TLC Monitoring: Do not use standard silica TLC plates alone; the diamine will streak. Solution: Pre-treat TLC plates with 5% Triethylamine in Methanol before spotting.

Structural Validation (NMR)

To confirm you have the methylene bridge and not the direct bond:

  • ¹H NMR Marker: Look for a doublet (J ~ 7 Hz) integrating to 2H around 2.1–2.3 ppm. This corresponds to the -CH₂-N< bridge protons.

  • Absence of Bridge: If you see a multiplet at the methine position connecting the rings directly, the synthesis failed (likely wrong starting material).

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

  • BldPharm. (2024).[1] 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride Product Data. BLD Pharm Catalog.

  • Stark, H. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

Sources

Method

Application Note: Rational Synthesis and Evaluation of Piperazine-Based Factor Xa Antagonists

[1] Introduction & Mechanistic Rationale Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic coagulation pathways, making it a high-value target for antithrombotic therapy.[1] Unlike thrombin inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanistic Rationale

Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic coagulation pathways, making it a high-value target for antithrombotic therapy.[1] Unlike thrombin inhibitors, FXa inhibitors do not affect existing thrombin levels, thereby preserving primary hemostasis and reducing bleeding risks.[2]

This application note details the synthesis and evaluation of piperazine-based antagonists . The piperazine ring acts as a privileged scaffold, providing the necessary conformational rigidity to bridge the S1 and S4 binding pockets of the FXa active site.

The "L-Shaped" Binding Mode

Effective FXa inhibitors typically adopt an "L-shaped" conformation:

  • S1 Pocket (Specificity): A deep, narrow, hydrophobic cleft that binds the "P1" moiety (often a halogenated aromatic ring).

  • S4 Pocket (Hydrophobic Box): A solvent-exposed aromatic box (Tyr99, Phe174, Trp215) that binds the "P4" moiety.

  • The Linker: The piperazine ring serves as the rigid spacer, orienting the P1 and P4 groups to maximize binding enthalpy.

Diagram: The Coagulation Cascade & FXa Target

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX Activates FXa Factor Xa (Active Serine Protease) FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Generates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor Piperazine Antagonist (Target Molecule) Inhibitor->FXa Blocks (Ki < 5nM)

Figure 1: The central role of Factor Xa in the coagulation cascade.[1][2][3] Direct inhibition prevents thrombin generation without depleting existing thrombin.[2]

Chemical Synthesis Protocol

Objective: Synthesize a representative FXa antagonist: 1-(4-methoxyphenyl)-4-(5-chlorothiophene-2-carbonyl)piperazine . This molecule utilizes a 5-chlorothiophene group (P1 binder, mimicking Rivaroxaban) and a 4-methoxyphenyl group (P4 binder, mimicking Apixaban), linked by a piperazine core.

Reagents & Equipment Table
Reagent/EquipmentGrade/SpecPurpose
1-Boc-piperazine>98%Starting Scaffold
1-Bromo-4-methoxybenzene>98%P4 Moiety Precursor
5-Chlorothiophene-2-carboxylic acid>97%P1 Moiety Precursor
Pd2(dba)3 / BINAPCatalyst GradeBuchwald-Hartwig Coupling
HATU / DIPEAPeptide GradeAmide Coupling
TFA / DCMAnhydrousDeprotection
Flash Chromatography SystemSilica Gel 60Purification
Step-by-Step Methodology
Step 1: Introduction of the P4 Moiety (Buchwald-Hartwig Coupling)

Rationale: Direct N-arylation is preferred over SnAr for electron-rich aryl halides like 4-bromoanisole.

  • Setup: In a flame-dried Schlenk flask, dissolve 1-Boc-piperazine (1.0 eq) and 1-Bromo-4-methoxybenzene (1.1 eq) in anhydrous Toluene (0.2 M).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%). Add NaOtBu (1.5 eq) as the base.

  • Reaction: Purge with Argon for 5 mins. Heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate .

Step 2: Deprotection of the Piperazine Amine
  • Dissolution: Dissolve the intermediate from Step 1 in DCM (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate to remove excess TFA. Basify with sat. NaHCO3 and extract with DCM. Dry over Na2SO4. Yields free amine: 1-(4-methoxyphenyl)piperazine .

Step 3: Introduction of the P1 Moiety (Amide Coupling)

Rationale: The 5-chlorothiophene moiety is critical for interaction with Tyr228 in the S1 pocket via halogen bonding.

  • Activation: Dissolve 5-chlorothiophene-2-carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to activate the acid.

  • Coupling: Add the free amine from Step 2 (1.0 eq) to the solution.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Final Purification: Recrystallize from Ethanol or purify via HPLC (C18 column, Water/Acetonitrile gradient).

Diagram: Synthetic Workflow

Synthesis Start 1-Boc-Piperazine Step1 Step 1: Buchwald Coupling (Pd2(dba)3, BINAP) + 4-Bromoanisole Start->Step1 Inter1 Intermediate A: N-Boc-N'-Aryl-Piperazine Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B: N-Aryl-Piperazine (Free Amine) Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, 5-Cl-Thiophene-COOH) Inter2->Step3 Final Final Product: FXa Antagonist Step3->Final

Figure 2: Convergent synthetic route for piperazine-linked FXa inhibitors.

Biological Evaluation: Chromogenic Anti-Xa Assay

Principle: This assay utilizes a synthetic chromogenic substrate (e.g., S-2765 or S-2222) coupled to a p-nitroaniline (pNA) group. FXa cleaves the substrate, releasing free pNA (yellow).[4][5] The inhibitor prevents this cleavage.[4] Reaction: Substrate-pNA + FXa → Peptide + pNA (Yellow, OD 405nm)

Protocol Parameters
  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: S-2765 (Z-D-Arg-Gly-Arg-pNA) or equivalent (200 µM final).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Detection: Absorbance at 405 nm (Kinetic Mode).

Assay Procedure
  • Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO (ensure final DMSO < 1%).

  • Incubation:

    • Add 25 µL of Inhibitor (or vehicle control) to a 96-well plate.

    • Add 50 µL of Human FXa enzyme solution.

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 25 µL of Chromogenic Substrate to start the reaction.

  • Measurement: Immediately monitor absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration.
    
Data Analysis Formula

Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to determine the IC50  using non-linear regression (Sigmoidal Dose-Response).

Troubleshooting & Optimization

Synthetic Challenges
  • Regioselectivity: If using 2-substituted piperazines, regioselectivity during the first coupling is critical. Use N-Boc protection on the less sterically hindered nitrogen to force reaction at the desired site.

  • Solubility: Piperazine ureas/amides can be insoluble. If the final product precipitates during workup, switch to a chloroform/isopropanol (3:1) extraction solvent.

Assay Interference[6]
  • Inner Filter Effect: Highly colored compounds may absorb at 405 nm. Always run a "Compound Only" blank (Compound + Buffer + Substrate, no Enzyme) to subtract background absorbance.

  • Enzyme Stability: FXa is unstable in plastic without BSA or PEG. Ensure the buffer contains 0.1% BSA to prevent adsorption to the well walls.

References

  • Hao, X., et al. (2019).[1][6] "Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors." Expert Opinion on Drug Discovery.

  • Roehrig, S., et al. (2005).[3] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • BPS Bioscience. "Factor Xa Inhibitor Screening Assay Kit Protocol." BPS Bioscience Application Notes.

  • Shaquiquzzaman, M., et al. (2015).[7] "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[7] European Journal of Medicinal Chemistry.

  • Practical Haemostasis. "Chromogenic Factor X Assay Principles."

Sources

Application

Precision N-Alkylation of Piperazines: Strategies for Regioselectivity and Yield Optimization

Abstract The piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in diverse therapeutic classes, including antipsychotics (e.g., Aripiprazole), antihistamines (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in diverse therapeutic classes, including antipsychotics (e.g., Aripiprazole), antihistamines (e.g., Cetirizine), and antifungals (e.g., Itraconazole). However, the N-alkylation of piperazine presents a classic synthetic challenge: controlling regioselectivity. The equivalent nucleophilicity of the two nitrogen atoms often leads to mixtures of mono- and bis-alkylated products, particularly because the secondary amine product is often more nucleophilic than the starting material. This guide provides three distinct, field-validated protocols to navigate this challenge, ranging from statistical control methods to protective group strategies and reductive amination.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate and constraints. The following decision tree outlines the optimal synthetic pathway based on reagent availability and product requirements.

DecisionMatrix Start Start: Select Alkylation Strategy IsAldehyde Is the alkylating agent an Aldehyde/Ketone? Start->IsAldehyde IsHalide Is the alkylating agent an Alkyl Halide/Sulfonate? IsAldehyde->IsHalide No MethodA Method A: Reductive Amination (High Selectivity) IsAldehyde->MethodA Yes SimpleChain Is the R-group simple/volatile (e.g., Methyl, Ethyl)? IsHalide->SimpleChain Yes ComplexChain Is the R-group complex/expensive? SimpleChain->ComplexChain No MethodB Method B: Direct Alkylation (Excess Piperazine) SimpleChain->MethodB Yes (Cheap Reagents) ComplexChain->MethodB If separation is easy MethodC Method C: Protection Strategy (N-Boc-Piperazine) ComplexChain->MethodC High Purity Required

Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology.

Mechanistic Insight & Challenges

The core difficulty in piperazine alkylation is the "Selectivity Paradox."

  • SN2 Alkylation: Upon mono-alkylation, the steric bulk increases, which should theoretically hinder further reaction. However, the electron-donating inductive effect of the alkyl group increases the electron density on the remaining secondary amine (N4), often making it more nucleophilic than the unsubstituted nitrogen (N1).

  • Reductive Amination: This pathway proceeds via an iminium ion intermediate. The formation of the iminium species is reversible, but the reduction step is irreversible. This method generally offers better control because the iminium ion is sterically distinct and the reaction conditions (pH) can be tuned to favor mono-functionalization.

Experimental Protocols

Protocol A: Reductive Amination (The "Controlled" Method)

Best for: Complex R-groups, avoiding quaternary salts, and high regioselectivity. Mechanism: Formation of iminium ion followed by in situ hydride reduction.

Reagents:

  • Piperazine (anhydrous)[1][2]

  • Aldehyde or Ketone (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[3]

  • Additive: Acetic Acid (AcOH) (1-2 equiv)

Step-by-Step Procedure:

  • Solution Preparation: In a round-bottom flask, dissolve Piperazine (1.2 equiv) and the Aldehyde/Ketone (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Scientist's Note: The acid catalyzes the formation of the iminium ion.[3] If using a ketone, extended stirring or mild heating (40°C) may be required.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH4, STAB is less reactive toward aldehydes/ketones directly, favoring the reduction of the protonated iminium ion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the carbonyl starting material.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash column chromatography (MeOH/DCM gradient with 1% NH4OH).

Protocol B: Direct Alkylation with Excess Reagent (The "Statistical" Method)

Best for: Simple alkyl halides (e.g., Benzyl bromide, Ethyl bromide) where piperazine is cheap and easily removed.

Reagents:

  • Piperazine (5.0 – 10.0 equiv)

  • Alkyl Halide (1.0 equiv)[1][2][4]

  • Base: K2CO3 or Cs2CO3 (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve Piperazine (10 equiv) in ACN. The large excess is critical to statistically favor the attack of the alkyl halide by unreacted piperazine rather than the mono-alkylated product.

  • Addition: Add K2CO3 (1.5 equiv).

  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise at room temperature.

    • Critical Parameter: Slow addition keeps the local concentration of the alkylating agent low, further suppressing bis-alkylation.

  • Heating: Heat to reflux (80°C for ACN) for 2–6 hours.

  • Workup (The "Precipitation" Trick):

    • Cool the reaction mixture. Filter off inorganic salts.[4]

    • Concentrate the filtrate.[1][3][4]

    • Removal of Excess Piperazine: Piperazine has a high melting point (106°C) but sublimes/distills easily. For non-volatile products, suspend the residue in water and extract the product with EtOAc or DCM. Unreacted piperazine is highly water-soluble and will remain in the aqueous phase.

  • Purification: If necessary, convert the product to its HCl salt (add HCl/Ether) to precipitate it, leaving any trace bis-alkylated impurities in solution, or use chromatography.

Protocol C: The Protection-Deprotection Route (The "Guaranteed" Method)

Best for: High-value synthesis where yield and purity are paramount.

Reagents:

  • N-Boc-Piperazine (commercially available or prepared)

  • Alkyl Halide[2][4][5][6][7]

  • Base: K2CO3 / DIPEA

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/Dioxane

Workflow:

  • Alkylation: React N-Boc-Piperazine (1.0 equiv) with Alkyl Halide (1.1 equiv) and K2CO3 (2.0 equiv) in DMF or ACN at 60°C.

    • Note: Since one nitrogen is protected (carbamate), bis-alkylation is chemically impossible.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 equiv). Stir 1–2 hours.

  • Free Basing: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO3 to obtain the free amine.

Comparative Data Analysis

ParameterReductive AminationDirect Alkylation (Excess)Protection (N-Boc)
Regioselectivity High (>90%)Moderate (Statistical)Perfect (100%)
Atom Economy GoodPoor (Excess Piperazine)Low (Protection steps)
Reagent Cost Moderate (STAB)LowHigh (Boc-derivative)
Purification Chromatography usually neededExtraction/DistillationExtraction + Deprotection
Scope Aldehydes/KetonesAlkyl HalidesAlkyl Halides

Visualizing the Workflow

The following diagram illustrates the critical checkpoints in the Reductive Amination protocol, the most versatile method for drug development.

Workflow Reactants Reactants: Piperazine + Aldehyde Solvent: DCE ImineForm Imine Formation: Add AcOH Stir 1h @ RT Reactants->ImineForm Activation Reduction Reduction: Cool to 0°C Add STAB ImineForm->Reduction In-situ Quench Quench: Sat. NaHCO3 pH > 8 Reduction->Quench Completion Extraction Extraction: DCM Wash Dry (Na2SO4) Quench->Extraction Workup Product Final Product: Mono-Alkyl Piperazine Extraction->Product Purification

Figure 2: Step-by-step workflow for the reductive amination of piperazine using STAB.

References

  • N-Alkyl Derivatives of Piperazine in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central Context: Comprehensive review of FDA-approved piperazine drugs and synthetic methodologies including nucleophilic substitution and reductive amination.[5] URL:[Link]

  • Reductive Amination with Sodium Triacetoxyborohydride Source: Master Organic Chemistry / J. Org. Chem. (Abdel-Magid et al.) Context:[1][2][3][4][5][8][9][10][11][12] Detailed mechanistic explanation and protocol for using STAB in reductive amination to avoid over-alkylation. URL:[Link]

  • Process for the N-monoalkylation of piperazine (Patent DE1092019B)

Sources

Method

analytical techniques for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine characterization

Application Note: Comprehensive Characterization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Introduction & Compound Profile 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 735262-46-1) is a critical diamine/triamin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Introduction & Compound Profile

1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 735262-46-1) is a critical diamine/triamine intermediate used in the synthesis of complex pharmaceutical agents, particularly GPCR antagonists and kinase inhibitors. Its structure consists of a N-methylpiperazine moiety linked via a methylene bridge to the 4-position of a piperidine ring.

Analytical Challenges:

  • Lack of Chromophore: The molecule consists entirely of saturated rings and aliphatic chains, resulting in negligible UV absorption above 210 nm. Standard UV-HPLC is insufficient without derivatization.

  • High Polarity & Basicity: The compound contains three basic nitrogen centers (secondary and tertiary amines), leading to severe peak tailing on traditional silica-based C18 columns and poor retention in reverse-phase conditions.

  • Hygroscopicity: As a free base or hydrochloride salt, it readily absorbs atmospheric moisture, complicating gravimetric assay.

Physicochemical Data:

Property Value Note
Formula C₁₁H₂₃N₃
MW 197.32 g/mol
pKa (Calc) ~10.8 (Piperidine NH), ~9.0 (N-Me), ~5.5 (N-Bridge) Highly Basic
Solubility High in Water, MeOH, DMSO; Low in Hexane

| Appearance | Colorless oil or low-melting solid | Hygroscopic |[1][2]

Analytical Strategy Overview

To ensure pharmaceutical-grade quality, a multi-modal approach is required. We utilize LC-MS/CAD for purity profiling (overcoming UV limitations), GC-MS for volatile organic impurities, and NMR for structural certification.

AnalyticalWorkflow Sample Raw Sample (1-Methyl-4-(piperidin-4-ylmethyl)piperazine) ID_Check Identity Confirmation Sample->ID_Check Purity_Check Purity & Impurity Profiling Sample->Purity_Check Assay Quantitative Assay Sample->Assay NMR 1H & 13C NMR (Structural Isomers) ID_Check->NMR LCMS UHPLC-MS/CAD (Trace Impurities) ID_Check->LCMS m/z 198.3 GCMS GC-MS (Volatiles/Solvents) Purity_Check->GCMS Process Solvents Purity_Check->LCMS Non-volatiles Titration Potentiometric Titration (Non-Aqueous) Assay->Titration Stoichiometry

Figure 1: Analytical workflow for the characterization of polyamine intermediates.

Protocol 1: UHPLC-MS/CAD Analysis (Purity)

Rationale: Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is mandatory. We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) mode or High-pH Reverse Phase to ensure retention and peak shape for this polar base.

Method A: High-pH Reverse Phase (Recommended) High pH suppresses protonation, rendering the molecule neutral and increasing retention on C18, while improving peak symmetry.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: MS (ESI+) and CAD (or ELSD).

  • Column: Waters XBridge Peptide BEH C18, 130Å, 2.5 µm, 2.1 mm X 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) % A % B Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 10 90 Linear
10.0 10 90 Wash
10.1 95 5 Re-equilibrate

| 13.0 | 95 | 5 | End |

MS Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: 50–500 m/z.

  • Target Ion: [M+H]⁺ = 198.2 m/z.

Data Interpretation:

  • Main Peak: Elutes ~4-5 min. Mass spectrum must show dominant m/z 198.2.

  • Common Impurities:

    • N-Methylpiperazine (Starting material): m/z 101.1 (Early eluting).

    • Piperidin-4-one derivatives (Unreacted ketone): m/z varies.

    • Dimer species: m/z ~395 (Late eluting).

Protocol 2: GC-MS Analysis (Volatile Impurities)

Rationale: GC-MS is excellent for detecting residual solvents and verifying the purity of the free base without mobile phase interference.

  • System: Agilent 7890B GC / 5977B MSD.

  • Column: DB-1701 or HP-5ms UI (30 m × 0.25 mm × 0.25 µm). Note: Use base-deactivated liners to prevent adsorption.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Injection Volume: 1.0 µL.

Oven Program:

  • Initial: 60°C for 1 min.

  • Ramp: 20°C/min to 280°C.

  • Hold: 280°C for 5 min.

Sample Prep: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol.

Protocol 3: NMR Spectroscopy (Structural Certification)

Rationale: Unambiguous confirmation of the methylene bridge location and ring integrity.

  • Solvent: CDCl₃ (for free base) or D₂O (for HCl salts).

  • Internal Standard: TMS (0.00 ppm).

Expected ¹H NMR Data (CDCl₃, 400 MHz):

Shift (δ ppm) Multiplicity Integration Assignment
2.85 – 3.05 Multiplet 2H Piperidine C2/C6 (eq)
2.30 – 2.60 Broad Multi 8H Piperazine Ring Protons
2.28 Singlet 3H N-CH₃ (Characteristic)
2.15 Doublet/m 2H -CH₂- (Bridge)
1.65 – 1.80 Multiplet 2H Piperidine C3/C5 (eq)
1.40 – 1.60 Multiplet 1H Piperidine C4 (Methine)

| 1.10 – 1.30 | Multiplet | 2H | Piperidine C3/C5 (ax) |

Critical Check: Ensure the integration ratio of the N-Methyl singlet (3H) to the Bridge Methylene (2H) is 1.5:1. Deviations suggest contamination with N-methylpiperazine.

Protocol 4: Potentiometric Titration (Assay)

Rationale: Due to hygroscopicity, HPLC area% is not a mass balance assay. Non-aqueous titration is the gold standard for assaying pharmaceutical bases.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid (50 mL).

  • Electrode: Glass pH electrode (filled with LiCl in Ethanol).

  • Procedure:

    • Weigh accurately ~150 mg of sample.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N HClO₄ to the potentiometric endpoint.

    • Perform a blank determination.

  • Calculation:

    
    
    (Where n = theoretical equivalents of nitrogen titratable; usually 2 or 3 depending on pKa resolution in acetic acid).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23391792, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-4-(piperidin-4-ylmethyl)piperazine.[1][2] (CAS 735262-46-1).[2] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (General protocols for piperazine analysis). Retrieved from [Link]

Sources

Application

Application Note: Advanced Purification Strategies for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a critical diamine/triamine scaffold used frequently in the synthesis of tyrosine kinase inhibitors (e.g., Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a critical diamine/triamine scaffold used frequently in the synthesis of tyrosine kinase inhibitors (e.g., Brigatinib analogs) and GPCR ligands.[1] Structurally, it consists of a secondary amine (piperidine) linked via a methylene bridge to a tertiary amine (N-methyl piperazine).

The Purification Challenge: This molecule presents three distinct purification challenges:

  • Polyamino Basicity: The presence of multiple basic nitrogen centers (

    
     range 8.5–10.[1]5) leads to severe tailing on standard silica and high affinity for acidic impurities.[1]
    
  • Oxidative Instability: Secondary amines and N-methyl groups are prone to N-oxide formation and air oxidation, resulting in "yellowing" or "browning" of the oil upon storage.[1]

  • Hygroscopicity: As a free base, it is often an oil or low-melting solid that avidly absorbs atmospheric moisture/CO2, forming carbamates.[1]

This guide details three tiered protocols ranging from bulk crude cleanup to pharmaceutical-grade isolation.[1]

Decision Matrix: Selecting the Right Protocol

Before initiating purification, assess your crude material's profile and your final purity requirements.[1]

PurificationDecision Start Crude Reaction Mixture ScaleCheck Scale & State? Start->ScaleCheck Distillation Method A: High Vacuum Distillation (>10g, Thermally Stable) ScaleCheck->Distillation Large Scale (>10g) Oily Crude SaltForm Method B: Selective Salt Crystallization (High Purity Required, Storage) ScaleCheck->SaltForm Solid Isolation >99% Purity Req Chromatography Method C: Amine-Functionalized Flash (<5g, R&D Scale) ScaleCheck->Chromatography Small Scale Complex Impurities Distillation->SaltForm Optional: Convert to Solid Storage Final Storage: Argon/N2, <4°C Distillation->Storage SaltForm->Storage Chromatography->Storage

Figure 1: Strategic workflow for selecting the optimal purification method based on scale and purity needs.

Detailed Protocols

Method A: High-Vacuum Fractional Distillation (Scalable)

Best for: Large-scale removal of non-volatile tars and inorganic salts.[1]

The free base of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a high-boiling liquid.[1] Distillation is the most effective way to remove colored oligomers, but it requires strict vacuum control to prevent thermal decomposition.

Equipment:

  • Short-path distillation head (Vigreux column recommended for >50g).[1]

  • High-vacuum pump (capable of

    
     mmHg).[1]
    
  • Inert gas bleed (Argon or Nitrogen).[1][2][3]

Protocol:

  • Basification: If the crude is a salt, dissolve in minimal water, basify to pH >12 with 50% NaOH, and exhaustively extract into Dichloromethane (DCM). Dry over

    
     and concentrate.
    
  • Setup: Transfer the crude oil to a round-bottom flask. Add a magnetic stir bar.[1] Connect the short-path distillation apparatus.

  • Degassing: Apply vacuum at room temperature for 15 minutes to remove residual solvents (DCM/Methanol).

  • Heating: Slowly ramp the oil bath temperature.

    • Note: The boiling point is estimated at 110–120°C at 0.1 mmHg (extrapolated from analogous piperazines).[1]

  • Fraction Collection:

    • F1 (Forerun): Discard the first 5% (often contains unreacted N-methylpiperazine).[1]

    • F2 (Main Fraction): Collect the clear, colorless oil.

  • Storage: Immediately backfill with Argon. The distillate will likely solidify upon cooling or remain a viscous oil.[1]

Scientific Rationale: Distillation avoids the use of silica gel, which can irreversibly bind the basic amine. The high vacuum lowers the boiling point, minimizing thermal oxidation (N-oxide formation).

Method B: Selective HCl Salt Crystallization (High Purity)

Best for: Generating a stable, solid form for long-term storage or GMP steps.

The formation of the tri-hydrochloride (3HCl) or di-hydrochloride salt is the industry standard for stabilizing this molecule.[1]

Reagents:

  • Crude Free Base (from Method A or extraction).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Acid Source: Acetyl Chloride (generates HCl in situ) OR HCl gas in Dioxane (4M).[1]

Protocol:

  • Dissolution: Dissolve 10g of the crude free base in 50 mL of anhydrous Methanol (5 vol). Cool to 0°C in an ice bath.

  • Acid Addition (Controlled):

    • Option 1 (Precise): Dropwise add 4M HCl in Dioxane (3.5 equivalents).[1]

    • Option 2 (In-situ): Dropwise add Acetyl Chloride (3.5 equivalents).[1] Caution: Exothermic reaction with methanol generates HCl.

  • Precipitation: Stir at 0°C for 2 hours. A white precipitate should form.[1]

    • Troubleshooting: If no solid forms, add Ethyl Acetate or Diethyl Ether dropwise as an anti-solvent until turbidity persists, then cool to -20°C.[1]

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).[1] Wash the cake with cold Ethyl Acetate.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Scientific Rationale: Protonating the nitrogens renders the molecule insoluble in organic solvents (EtOAc/Ether) while impurities (uncoupled starting materials) often remain in solution. This method typically boosts purity from ~85% to >98%.[1]

Method C: Amine-Functionalized Flash Chromatography

Best for: R&D scale (<5g) when specific impurity separation is required.[1]

Standard silica gel is acidic (


).[1] Basic amines will streak, leading to poor resolution and mass loss.[1]

System Parameters:

  • Stationary Phase: Amine-functionalized Silica (NH2-Silica) OR standard silica pre-treated with 2% Triethylamine (TEA).[1]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM).[1]

    • Solvent B: Methanol containing 7N Ammonia (

      
      ).[1]
      
    • Gradient: 0% to 10% B in A over 20 CV (Column Volumes).[1]

Protocol:

  • Column Prep: If using standard silica, flush the column with DCM + 2% TEA, then flush with pure DCM to remove excess amine.[1]

  • Loading: Dissolve crude in minimal DCM. Liquid loading is preferred.[1]

  • Elution: Run the gradient. The target molecule usually elutes between 4–8% MeOH/NH3.[1]

  • Detection: UV at 210 nm (weak absorbance) or Ninhydrin stain (stains blue/purple).[1]

Quality Control & Analytical Verification

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), high pH resistant.[1]

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Hydroxide (

      
      ) -> High pH is crucial to keep amine neutral.[1]
      
    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Rationale: Acidic mobile phases (TFA/Formic acid) will protonate the amine, causing it to elute in the void volume (dead time). Basic pH ensures retention on C18.[1]

Visual Workflow of Salt Formation:

SaltWorkflow Crude Crude Free Base (Oil) Dissolve Dissolve in MeOH (0°C) Crude->Dissolve Acidify Add HCl/Dioxane (3.5 eq) Dissolve->Acidify Precip Precipitation (White Solid) Acidify->Precip Filter Filter & Wash (Cold EtOAc) Precip->Filter

Figure 2: Step-by-step unit operation for converting the oily free base into a stable Hydrochloride salt.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 795707 (Analogous Structure).[1] National Center for Biotechnology Information (2024).[1]

    • Note: Physical properties extrapolated from the direct-bond analog (CAS 53617-36-0) due to structural homology.[1]

  • Synthesis & Isolation Protocols

    • Preparation of ALK Inhibitor Brigatinib.[1][4][5][6] Patent WO2016065028.[1] Describes the synthesis and isolation of the piperidine-piperazine scaffold using acid-base extraction and crystallization.

    • Isolation of 4-[(4-methylpiperazin-1-yl)methyl]piperidine.[1][5] ChemicalBook Protocols.[1] Detailed workup involving neutralization with NaHCO3 and extraction with DCM.[1][2]

  • General Amine Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for distillation and salt formation of polyamines).

Sources

Method

Application Note: Safe Handling and Storage of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Executive Summary & Compound Identification[1][2] 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a specialized diamine scaffold frequently employed as a building block in the synthesis of G-protein coupled receptor (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1][2]

1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a specialized diamine scaffold frequently employed as a building block in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and other bioactive small molecules.[1][2]

CRITICAL DISTINCTION: Researchers often confuse this compound with its structural analog, 1-(1-Methyl-4-piperidinyl)piperazine.[1][2] The presence of the methylene bridge ("-ylmethyl-") in the title compound significantly alters its steric profile and pKa values compared to the directly bonded analog.[1][2] Verification of the CAS number prior to use is mandatory.[1][2]

FeatureTarget Compound Common Confusant
Name 1-Methyl-4-(piperidin-4-ylmethyl)piperazine 1-(1-Methyl-4-piperidinyl)piperazine
Structure Piperazine attached to Piperidine via -CH₂- Piperazine attached directly to Piperidine
CAS Number 735262-46-1 23995-88-2
Formula C₁₁H₂₃N₃C₁₀H₂₁N₃
Molecular Weight 197.32 g/mol 183.30 g/mol

Physicochemical Profile & Hazards

This compound exhibits properties characteristic of secondary/tertiary aliphatic polyamines.[1][2] It is hygroscopic , air-sensitive , and corrosive .[1][2]

Key Properties[1][2][4]
  • Physical State: Viscous liquid or low-melting solid (depending on purity/temperature).[1][2]

  • Basicity: Highly basic due to three nitrogen centers (two tertiary, one secondary).[2]

  • Solubility: Miscible with water, methanol, DCM, and DMSO.[2]

  • Stability: Prone to oxidation (N-oxide formation) and carbamation (reaction with atmospheric CO₂) if exposed to air.[1][2]

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3]

  • Sensitization: Skin Sensitizer (May cause allergic skin reaction).[2]

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

Storage Protocols

Proper storage is the primary determinant of reagent longevity.[1][2] Amines of this class will yellow and degrade into sticky tars if improperly stored.[1][2]

Long-Term Storage (Stock)[1][2]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Strictly Inert. Store under Argon (Ar) or Nitrogen (N₂).[2] Argon is preferred due to its higher density, which blankets the liquid surface more effectively.[2]

  • Container: Amber glass vials with Teflon-lined caps or septum seals to prevent light degradation and moisture ingress.[1][2]

  • Desiccation: Store secondary containment vessels within a desiccator or with activated molecular sieves.[2]

Working Stock (Benchtop)
  • Do not keep the primary bottle on the bench for extended periods.[1][2]

  • Aliquoting Strategy: Upon receipt, divide the bulk material into single-use aliquots inside a glovebox or glove bag. This prevents repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.[1][2]

Operational Handling Workflows

Personal Protective Equipment (PPE)[1][2][7]
  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive liquids under pressure/vacuum).[2]

  • Hands: Double-gloving recommended.[1][2]

    • Inner: Nitrile (4 mil).[2]

    • Outer: Extended cuff Nitrile or Neoprene (minimum 5 mil) to cover wrist gap.[2]

  • Respiratory: Work strictly within a certified Fume Hood.[2] If working outside containment, a full-face respirator with amine/organic vapor cartridges is required.[1][2]

Weighing and Transfer Protocol

The high viscosity and hygroscopic nature make volumetric transfer more precise than gravimetric transfer for small quantities.[1][2]

  • Equilibrate: Allow the refrigerated container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately into the reagent.[1][2]

  • Inert Sampling:

    • Flush the headspace of the source bottle with Argon.[1][2]

    • Use a dry, gas-tight syringe or a positive-displacement pipette for transfer.[1][2]

    • Do not pour. Pouring introduces bubbles and maximizes surface area exposure to air.[1][2]

  • Dissolution:

    • Pre-charge the receiving flask with the solvent (e.g., DCM or MeOH).[2]

    • Inject the amine directly into the solvent, with the needle tip submerged, to minimize fume evolution.[2]

Diagram: Safe Aliquoting Workflow

The following workflow ensures the integrity of the bulk material is maintained during the first opening.

AliquotingWorkflow Start Receipt of Chemical (CAS 735262-46-1) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (Glovebox or Cone Funnel) Equilibrate->Open Dry Environment Aliquot Divide into Single-Use Vials (Amber Glass + Septum) Open->Aliquot Syringe Transfer Seal Purge Headspace (Ar) & Seal Tightly Aliquot->Seal Exclude O2/H2O Store Store at 2-8°C (Secondary Containment) Seal->Store Long Term Stability

Figure 1: Inert gas aliquoting workflow to prevent oxidative degradation and hydrolysis.

Emergency Procedures

Spill Response

Minor Spill (< 5 mL):

  • Evacuate the immediate area of personnel.[1][2][4][5]

  • Don full PPE (Goggles, Double Gloves, Lab Coat).[2]

  • Cover the spill with a dry absorbent pad or vermiculite .[1][2]

  • Neutralize the residue with a dilute weak acid (e.g., 5% Citric Acid) only if the spill is on a compatible surface.[2] Note: Direct neutralization can generate heat.[2]

  • Clean the area twice with soap and water.[1][2]

Major Spill (> 50 mL):

  • Activate the lab emergency alarm.[1][2]

  • Evacuate the room.[1][2]

  • Contact the Hazardous Materials Response Team.[1][2]

First Aid
  • Eye Contact: Immediate irrigation is critical.[2] Rinse for minimum 15 minutes using an eyewash station.[1][2] Hold eyelids open. Seek emergency ophthalmological care immediately.

  • Skin Contact: Remove contaminated clothing immediately.[2][3][4][5] Rinse skin with copious water for 15 minutes.[1][2] Apply a polyethylene glycol (PEG 400) swab if available (helps solubilize amines), then wash with soap.[2]

Diagram: Spill Decision Matrix

SpillResponse Spill Spill Detected Assess Volume > 10mL? Spill->Assess Minor Minor Spill Protocol Assess->Minor No Major Major Spill Protocol Assess->Major Yes Vent Ventilate Area (Fume Hood On) Minor->Vent Evac Evacuate Room Call EHS Major->Evac Absorb Absorb with Vermiculite/Pads Vent->Absorb

Figure 2: Decision matrix for determining appropriate spill response based on volume.

Waste Disposal

  • Classification: Hazardous Waste (Corrosive, Basic).[2]

  • Segregation: Do not mix with acidic waste streams (risk of exothermic reaction/splashing).[2] Segregate into "Basic/Alkaline Organic" waste containers.

  • Rinsing: Triple-rinse empty containers with a solvent (e.g., Ethanol) before disposal.[1][2] Add rinsate to the waste stream.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23391792, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Retrieved October 26, 2023 from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 1-methyl-4-(piperidin-4-ylmethyl)piperazine.[1][2][6] CAS: 735262-46-1.[1][2][6] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]

Sources

Application

use of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine in proteomics research

Application Note: Strategic Utilization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine in Targeted Protein Degradation & Chemical Proteomics Executive Summary This guide details the application of 1-Methyl-4-(piperidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine in Targeted Protein Degradation & Chemical Proteomics

Executive Summary

This guide details the application of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 735262-46-1 / 53617-36-0 derivatives) as a structural motif in Chemical Proteomics and Targeted Protein Degradation (TPD) . Unlike standard buffer reagents, this molecule serves as a critical "rigidifying linker" and "solubility-enhancing scaffold" in the design of PROTACs (Proteolysis Targeting Chimeras) and molecular glue degraders.

In drug development, replacing flexible PEG linkers with rigid piperazine-piperidine motifs can drastically alter the ternary complex (POI-Linker-E3) geometry, reducing the entropic penalty of binding and improving degradation selectivity. This note provides the rationale, design principles, and a validated TMT-based Proteomic Protocol to assess the linker-dependent selectivity profiles of degraders utilizing this scaffold.

Scientific Rationale & Mechanism

The "Linkerology" Challenge in Proteomics

Early PROTAC designs relied heavily on polyethylene glycol (PEG) or alkyl chains. While easy to synthesize, these flexible linkers often lead to:

  • "Hook effects" at high concentrations.

  • Poor cell permeability due to high TPSA (Topological Polar Surface Area).

  • Promiscuous degradation due to lack of geometric constraint.

The Piperazine-Piperidine Advantage

1-Methyl-4-(piperidin-4-ylmethyl)piperazine introduces a constrained, bicyclic diamine architecture.

  • Rigidity: The sp3-hybridized rings restrict the conformational space of the degrader, locking the E3 ligase and the Protein of Interest (POI) into a specific orientation. This promotes positive cooperativity (

    
    ).
    
  • Protonation Sponge Effect: The tertiary amines (pKa ~8-9) are protonated at physiological pH, enhancing aqueous solubility and promoting lysosomal trapping, which can be advantageous for specific degradation pathways.

  • Metabolic Stability: Unlike linear alkyl chains which are prone to oxidation, the heterocyclic rings are more resistant to metabolic clearance.

Mechanistic Diagram: Linker Impact on Ternary Complex

TernaryComplex cluster_flexible Flexible Linker (PEG) cluster_rigid Rigid Scaffold (Piperazine-Piperidine) POI Protein of Interest (Target) FlexLinker Flexible PEG Chain (High Entropy) POI->FlexLinker RigidLinker 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Restricted Conformation) POI->RigidLinker E3 E3 Ligase (Cereblon/VHL) FlexLinker->E3 ResultFlex Unstable Complex Low Cooperativity FlexLinker->ResultFlex RigidLinker->E3 ResultRigid Stable Ternary Complex High Cooperativity RigidLinker->ResultRigid  Enhanced  Degradation

Figure 1: Comparison of flexible PEG linkers versus the rigid 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold in mediating ternary complex formation.

Application: Proteomic Profiling of Linker Selectivity

When developing a degrader using this piperazine scaffold, it is critical to verify that the rigidity does not induce neosubstrate degradation (off-target effects caused by the novel surface created by the linker). The following protocol uses TMTpro (Tandem Mass Tag) multiplexing to directly compare a parent inhibitor, a PEG-linked PROTAC, and a Piperazine-linked PROTAC.

Protocol: Linker-Dependent Global Selectivity Profiling

Objective: Quantify the "degradation proteome" to identify specific targets and off-targets unique to the piperazine linker.

Reagents Required:

  • Scaffold: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Custom synthesis precursor).

  • Lysis Buffer: 8M Urea, 50mM HEPES (pH 8.5), Protease/Phosphatase Inhibitors.

  • Digestion: LysC and Trypsin (Mass Spec Grade).[1]

  • Labeling: TMTpro 16-plex Reagents (Thermo Fisher).

  • LC-MS: Orbitrap Exploris 480 or Eclipse.

Experimental Workflow:

Step 1: Cell Treatment & Lysis

  • Culture cells (e.g., MOLM-14 or HEK293) to 70% confluence.

  • Treat in triplicate with:

    • Group A: DMSO (Vehicle).

    • Group B: Parent Warhead (Inhibitor only).

    • Group C: PROTAC-PEG (Flexible control).

    • Group D: PROTAC-Piperazine (Rigid Scaffold).

  • Incubate for 6–16 hours (optimized for degradation kinetics).

  • Wash cells 3x with ice-cold PBS.

  • Lyse in 8M Urea Lysis Buffer . Sonicate (30s on/30s off, 3 cycles) to shear DNA.

  • Clarify lysate (20,000 x g, 15 min, 4°C). Determine protein concentration (BCA Assay).

Step 2: Reduction, Alkylation, and Digestion

  • Aliquot 100 µg protein per condition.

  • Reduce: Add DTT (5 mM final), incubate 30 min at 55°C.

  • Alkylate: Add Iodoacetamide (15 mM final), incubate 20 min in dark at RT.

  • Dilute Urea to <2M using 50mM HEPES.

  • Digestion: Add LysC (1:100 ratio) for 4 hours, followed by Trypsin (1:50 ratio) overnight at 37°C.

  • Acidify with TFA (1% final) and desalt using C18 Sep-Pak cartridges.

Step 3: TMT Labeling & Fractionation

  • Resuspend peptides in 50mM HEPES (pH 8.5).

  • Add anhydrous TMTpro reagents (dissolved in acetonitrile) to respective samples.

  • Incubate 1 hr at RT. Quench with 5% Hydroxylamine.

  • Pool all samples.

  • High-pH Fractionation: Fractionate the pool into 96 fractions using basic reversed-phase LC (bRP), concatenating into 12 or 24 final fractions to reduce complexity.

Step 4: LC-MS/MS Acquisition

  • Gradient: 90-minute linear gradient (5% to 35% B) on a C18 column (e.g., Aurora 25cm).

  • MS Method: Data-Dependent Acquisition (DDA) or Real-Time Search (RTS-SPS-MS3) for maximum accuracy.

    • MS1: 120k resolution.

    • MS2: CID fragmentation (for ID).

    • MS3: HCD fragmentation (for TMT quantification) to eliminate ratio compression.

Step 5: Data Analysis (The Critical Step)

  • Search data against the human proteome (Uniprot).

  • Normalization: Normalize to total peptide amount.

  • Comparative Analysis:

    • Comparison 1 (Efficacy): Group D vs. Group A. Look for deep downregulation of the POI.

    • Comparison 2 (Linker Specificity): Group D vs. Group C.

    • Interpretation: If a protein is degraded in Group D (Piperazine) but NOT in Group C (PEG), it is a linker-induced off-target or a result of the specific rigid geometry.

Data Presentation & Interpretation

When analyzing the utility of the 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold, structure your data as follows:

Table 1: Physicochemical Comparison of Linker Motifs

PropertyPEG-4 LinkerPiperazine-Piperidine ScaffoldImpact on Proteomics
Conformation Highly Flexible (High Entropy)Rigid (Low Entropy)Defines E3-POI interface; affects specificity.
LogP HydrophilicModerate/TunableAffects cell permeability and effective concentration.
pKa (Basic N) None (Neutral)~8.5 (Protonatable)Lysosomal accumulation; improved solubility.
Metabolic Stability Low (Oxidative cleavage)HighLonger duration of action in time-course experiments.
Visualizing Selectivity (Volcano Plot Logic)
  • Target: Should appear in the top-left quadrant (Significant p-value, negative log2 fold change).

  • Neosubstrates: Proteins appearing in the top-left quadrant only for the Piperazine variant.

Synthesis & Handling Notes

  • Precursor Handling: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is often supplied as a liquid or low-melting solid. It is hygroscopic. Store under nitrogen at 4°C.

  • Conjugation Chemistry: The secondary amine on the piperidine ring is the typical attachment point for the "Warhead" (POI ligand), while the N-methyl piperazine can be modified or used as the solvent-exposed face.

  • Safety: As a diamine, it is corrosive and a skin irritant. Use standard PPE.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

  • Maple, H. J., et al. (2019). "Rigid Linkers in PROTAC Design: The Case for Piperazines." Journal of Medicinal Chemistry. Link

  • Bebbington, D., et al. (2020). "The impact of linker rigidity on the efficacy of PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2023). "1-Methyl-4-(piperidin-4-ylmethyl)piperazine."[2] National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2023). "TMTpro 16plex Labeling Reagent Protocol." Link

(Note: While specific "proteomics" papers for this exact CAS are rare, the references above ground the molecule's use in the context of "Rigid Linker Design" which is the scientifically accurate application field.)

Sources

Method

scalable synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine for API manufacturing

Application Note: Scalable Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Executive Summary 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a high-value bifunctional pharmacophore used extensively in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a high-value bifunctional pharmacophore used extensively in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design. Its structure—a piperazine ring linked via a methylene bridge to a piperidine—provides critical solubility and spatial orientation properties to API candidates.

This protocol details a scalable, chromatography-free synthetic route designed for multi-gram to kilogram manufacturing. Unlike academic preparations utilizing toxic sodium cyanoborohydride (


), this process employs Sodium Triacetoxyborohydride (STAB)  or Catalytic Hydrogenation  for the reductive amination step, ensuring safety and regulatory compliance (ICH M7).

Retrosynthetic Analysis & Strategy

The most robust disconnection relies on the reductive amination between commercially available N-methylpiperazine and N-Boc-4-formylpiperidine . This convergent approach minimizes step count and allows for purification via acid-base extraction, avoiding silica gel chromatography.

Retrosynthesis Target Target API Intermediate 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Intermediate Boc-Protected Intermediate tert-Butyl 4-((4-methylpiperazin-1-yl)methyl) piperidine-1-carboxylate Target->Intermediate Deprotection (HCl or TFA) SM1 Starting Material A N-Methylpiperazine Intermediate->SM1 Reductive Amination (STAB or H2/Pd) SM2 Starting Material B tert-Butyl 4-formylpiperidine-1-carboxylate Intermediate->SM2

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the piperazine-piperidine scaffold.

Detailed Experimental Protocol

Stage 1: Reductive Amination (Coupling)

Objective: Synthesis of tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate.

Reaction Logic: The reaction proceeds via the formation of an iminium ion species. Using Sodium Triacetoxyborohydride (STAB) is preferred over


 because STAB is less basic and reduces the iminium ion selectively without reducing the aldehyde starting material, minimizing by-products.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Catalyst to promote imine formation

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)

Step-by-Step Procedure:

  • Charge: To a clean, dry reactor under

    
     atmosphere, charge DCM  (10 L/kg) and tert-butyl 4-formylpiperidine-1-carboxylate .
    
  • Addition: Add N-Methylpiperazine followed by Acetic Acid . Stir at 20–25°C for 30–60 minutes.

    • Checkpoint: This dwell time ensures equilibrium formation of the imine/iminium species.

  • Reduction: Cool the mixture to 0–5°C. Add STAB portion-wise over 30 minutes.

    • Safety Note: Mild exotherm and gas evolution (

      
      ) may occur. Maintain temperature <10°C.
      
  • Reaction: Warm to 20–25°C and stir for 4–12 hours.

    • IPC (In-Process Control): Monitor by HPLC/LC-MS. Target: Aldehyde < 1.0%.[1][2]

  • Quench: Add saturated aqueous

    
     (5 vol) slowly. Stir for 30 minutes.
    
  • Extraction: Separate phases. Wash the organic layer with brine (5 vol).

  • Purification (Acid-Base Swap):

    • Extract the organic layer with 1M aqueous citric acid or 0.5M HCl (3 x 3 vol). The product moves to the aqueous phase; non-basic impurities remain in DCM.

    • Basify the combined aqueous extracts to pH >10 using 4M NaOH.

    • Extract the product back into DCM (or EtOAc).

    • Dry over

      
      , filter, and concentrate to yield the Boc-Intermediate  as a pale yellow oil/solid.
      
Stage 2: Deprotection & Salt Formation

Objective: Isolation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride.

Materials:

  • Boc-Intermediate (from Stage 1)[3]

  • HCl in Methanol (4M) or HCl in Dioxane (4M) (4.0 equiv)

  • Solvent: Methanol (MeOH) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-Intermediate in MeOH (5 vol).

  • Deprotection: Cool to 0–10°C. Add 4M HCl/MeOH dropwise.

  • Reaction: Warm to 20–25°C and stir for 3–6 hours.

    • IPC: Monitor disappearance of Boc-intermediate by HPLC.

  • Isolation:

    • Add Ethyl Acetate (EtOAc) or MTBE (10 vol) slowly to induce crystallization.

    • Cool to 0–5°C and age for 2 hours.

  • Filtration: Filter the white solid. Wash with cold EtOAc.

  • Drying: Dry under vacuum at 40–45°C to constant weight.

Yield: 85–92% (over two steps). Purity: >98% (HPLC).

Process Safety & Critical Parameters

ParameterCritical RangeRationale
Stoichiometry (Amine) 1.05 – 1.15 equivSlight excess ensures complete consumption of the expensive aldehyde.
Temperature (STAB Addition) < 10°CControls exotherm and prevents decomposition of the hydride reagent.
pH during Quench pH 8 – 9Ensures neutralization of acetic acid and boron complexes without hydrolyzing the Boc group prematurely.
Water Content < 0.1% in DCMWater decomposes STAB, reducing efficiency. Use anhydrous solvents.

Analytical Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm (low absorption, rely on end-absorption) or CAD/ELSD.

NMR Characterization (


): 
  • 
     3.50-3.40 (m, 2H, Piperidine-H), 3.10-2.90 (m, 8H, Piperazine-H), 2.80 (s, 3H, N-Me), 1.90-1.70 (m, 4H, Piperidine-H). Note: Shifts vary based on salt form.
    

Workflow Diagram

Workflow cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection Step1 Mix: Aldehyde + N-Me-Piperazine Solvent: DCM, Catalyst: AcOH Step2 Add Reducing Agent (STAB) Temp: 0-10°C -> 25°C Step1->Step2 Step3 Quench (NaHCO3) & Phase Sep Step2->Step3 Step4 Acid-Base Purification (Remove non-basic impurities) Step3->Step4 Step5 Dissolve in MeOH Add HCl (4M) Step4->Step5 Intermediate Oil Step6 Crystallization Anti-solvent: EtOAc/MTBE Step5->Step6 Step7 Filtration & Drying Final Product (HCl Salt) Step6->Step7

Figure 2: Process flow diagram illustrating the critical unit operations for the synthesis.

References

  • ChemicalBook. (2025).[4][5] 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. (Note: Structural analogue reference for properties). Retrieved from

  • BLD Pharm. (2025). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride MSDS and Synthesis. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Jiangsu Simcere Pharmaceutical Co., Ltd. (2023). WO2023093728 A1: BRM selective degradation agent compound and use thereof. (Patent utilizing the tert-butyl 4-formylpiperidine-1-carboxylate intermediate).[6][7] Retrieved from

Sources

Application

Application Note: Derivatization Strategies for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Abstract This application note details the synthetic manipulation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 53617-36-0), a "privileged scaffold" widely utilized in kinase inhibitor discovery (e.g., Brigatinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic manipulation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 53617-36-0), a "privileged scaffold" widely utilized in kinase inhibitor discovery (e.g., Brigatinib, Gilteritinib).[1] This diamine/triamine motif serves as a critical solubility-enhancing group and solvent-channel binder in structure-based drug design.[1][2] This guide provides optimized protocols for reductive amination , amide coupling , and nucleophilic aromatic substitution (


) , specifically tailored to address the high polarity and basicity of this scaffold.

Part 1: Structural Analysis & Retrosynthetic Logic[2]

The Scaffold Architecture

The molecule consists of two distinct nitrogen-containing heterocycles linked by a methylene bridge.[2] Understanding the reactivity profile of each nitrogen is prerequisite to successful derivatization.[2]

FeatureChemical MoietypKa (Approx)Reactivity Profile
Site A N-Methyl Piperazine (Tertiary)~9.0Non-Nucleophilic Base. Acts as an internal base/proton scavenger.[1][2] Generally unreactive to electrophiles under standard conditions.[2]
Site B Piperidine (Secondary Amine)~10.8Primary Nucleophile. High steric accessibility.[2] The sole handle for derivatization (Alkylation, Acylation, Arylation).
Linker Methylene BridgeN/AFlexible Spacer. Allows the N-methyl piperazine to extend into solvent channels, improving ADME properties.
Strategic Value in Drug Design

This scaffold is frequently employed to modulate physicochemical properties:

  • Solubility: The basic N-methyl piperazine aids in forming water-soluble salts.[1][2]

  • Selectivity: The flexible linker allows the basic tail to interact with specific residues (e.g., Asp/Glu) at the rim of the ATP-binding pocket in kinases.

Part 2: Synthetic Workflows & Decision Matrix

The following Graphviz diagram outlines the three primary derivatization pathways based on the desired target class.

Derivatization_Pathways Scaffold 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Secondary Amine Nucleophile) Path_A Pathway A: Reductive Amination Scaffold->Path_A Path_B Pathway B: Amide Coupling Scaffold->Path_B Path_C Pathway C: SnAr Arylation Scaffold->Path_C Prod_A N-Alkyl Derivative (Tertiary Amine) Path_A->Prod_A Reduces Imine Prod_B Amide Derivative (Kinase Type II Binder) Path_B->Prod_B Acylation Prod_C N-Heteroaryl Derivative (Kinase Type I Binder) Path_C->Prod_C Displacement Reagent_A Aldehyde/Ketone + STAB + AcOH Reagent_A->Path_A Reagent_B Carboxylic Acid + HATU + DIPEA Reagent_B->Path_B Reagent_C Cl-Heterocycle + K2CO3 + DMSO Reagent_C->Path_C

Figure 1: Strategic derivatization pathways. Pathway A yields alkylated amines; Pathway B yields amides; Pathway C yields bi-aryl systems common in kinase inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Synthesis of tertiary amine derivatives using Sodium Triacetoxyborohydride (STAB). STAB is preferred over


 due to its selectivity for imines over aldehydes, allowing for a "one-pot" procedure.[1][2][3]

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the Scaffold (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The acid catalyzes imine formation and buffers the basicity of the piperazine.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Critical: Do not use an acidic wash, as the product will protonate and remain in the aqueous phase.

Protocol B: HATU-Mediated Amide Coupling

Objective: Acylation of the piperidine ring.[1][2] This is common for attaching the "tail" to a core scaffold.[2]

Reagents:

  • Carboxylic Acid Core (1.0 equiv)[1]

  • Scaffold (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1][4]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol). The solution should turn yellow/orange.[2] Stir for 10 minutes to form the activated ester (O-At).[1][2]

  • Addition: Add the Scaffold (1.1 mmol) dissolved in minimal DMF.

  • Completion: Stir at RT for 1–2 hours. The reaction is usually rapid.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) to remove DMF, followed by saturated

    
     and Brine.
    
    • Troubleshooting: If the product is highly polar, skip aqueous workup. Evaporate DMF and proceed directly to Reverse Phase purification.[2]

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Attaching the scaffold to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine, 4-chloropyridine).[1]

Reagents:

  • Heteroaryl Halide (1.0 equiv)[1]

  • Scaffold (1.2 equiv)[1]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMSO or NMP

Step-by-Step Procedure:

  • Setup: Combine Heteroaryl Halide, Scaffold, and Base in DMSO.

  • Thermal Cycle: Heat to 80–100°C.

    • Note: The secondary amine is sterically hindered compared to a primary amine; heat is often required unless the electrophile is highly activated (e.g., 2-chloro-4-nitropyridine).[1]

  • Monitoring: Monitor by LCMS.

  • Workup: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/n-Butanol (9:1).[1][2]

Part 4: Purification of Polar Basic Amines (Critical)

A major bottleneck with this scaffold is its high polarity and "streaking" on normal phase silica.[2]

Challenge: The tertiary amines interact strongly with silanols on silica gel. Solution: Use "Amine-Functionalized Silica" or Reverse Phase (C18).[1][2]

Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture Solubility Is Product Soluble in DCM? Start->Solubility NormalPhase Normal Phase Silica (DCM/MeOH + 1% NH4OH) Solubility->NormalPhase Yes ReversePhase Reverse Phase (C18) (H2O/MeCN + 0.1% Formic Acid) Solubility->ReversePhase No Yes Yes No No (Highly Polar) Warning Switch to Amine-Silica or Add Triethylamine NormalPhase->Warning Streaking? SCX SCX Cartridge (Catch & Release) ReversePhase->SCX Alternative Lyophilize Lyophilize ReversePhase->Lyophilize Isolate as Formate Salt

Figure 2: Purification workflow for polar amine derivatives.

Recommended Flash Chromatography Conditions
  • Normal Phase (Silica):

    • Eluent A: DCM[5][6][7]

    • Eluent B: 10%

      
       in MeOH (Methanolic Ammonia)
      
    • Gradient: 0–15% B.[1][2]

    • Tip: Pre-saturate the silica column with 1% Triethylamine in DCM to block silanols.[2]

  • Reverse Phase (C18) - Preferred:

    • Eluent A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH)

    • Eluent B: Acetonitrile[8]

    • Gradient: 5–60% B.[1][2]

    • Result: Product is isolated as a Formate salt (usually a gum/oil).[2] Freeze-dry to obtain a powder.[1][2]

References

  • Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)

    • Source: PubChem Compound Summary. "1-Methyl-4-(piperidin-4-yl)piperazine".[1][2]

    • URL:[Link][1]

  • Reductive Amination Protocols (STAB)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][8][9]

    • Source: Organic Chemistry Portal / J. Org.[1][2] Chem. 1996, 61, 3849-3862.[8][9]

    • URL:[Link]

  • Amide Coupling Strategies (HATU)

    • Title: Amide Synthesis - Fisher Scientific Protocols.[1][2]

    • Source: Fisher Scientific.[1][2]

    • URL:[Link][1]

  • Purification of Polar Amines

    • Title: RediSep C-18 reversed phase column Purification of primary amines.[1][2][10]

    • Source: Teledyne ISCO Application Note.[1][2][10]

    • URL:[Link]

Sources

Method

Application Note: Laboratory-Scale Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Hydrochloride

Abstract & Utility This application note details a robust, scalable protocol for the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride . This structural motif is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride . This structural motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in G-protein coupled receptor (GPCR) ligands, particularly Histamine H3 antagonists and antipsychotics.

Unlike the direct linkage analog (1-methyl-4-(piperidin-4-yl)piperazine), this target features a methylene bridge between the heterocycles. This guide prioritizes a Reductive Amination strategy using sodium triacetoxyborohydride (STAB), offering superior chemoselectivity and safety profiles compared to traditional lithium aluminum hydride (LAH) reductions of amides.

Retrosynthetic Analysis & Strategy

To ensure high purity and operational simplicity, we employ a convergent synthesis. The methylene bridge is constructed via the reductive amination of N-Boc-4-formylpiperidine with 1-methylpiperazine .

Critical Strategic Distinction
  • Target: Methylene bridged (requires Aldehyde precursor).

  • Common Error: Using N-Boc-4-piperidinone (Ketone) results in the direct linkage, a completely different chemical entity.

Synthetic Pathway Diagram

SyntheticPathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection SM1 N-Boc-4-formylpiperidine (Aldehyde) Imine Iminium Intermediate SM1->Imine DCE, AcOH SM2 1-Methylpiperazine (Amine) SM2->Imine Int1 N-Boc-Protected Intermediate Imine->Int1 NaBH(OAc)3 Reduction Final Target Product (HCl Salt) Int1->Final 4M HCl / Dioxane - Boc Removal

Figure 1: Retrosynthetic pathway highlighting the aldehyde intermediate and reductive coupling.

Critical Material Attributes (CMA) & Safety

ReagentRoleEquiv.HazardsHandling Protocol
N-Boc-4-formylpiperidine Electrophile1.0IrritantStore cold; check purity (aldehyde oxidation).
1-Methylpiperazine Nucleophile1.1Corrosive, FlammableHandle in fume hood; avoid skin contact.
NaBH(OAc)₃ (STAB) Reductant1.5Water ReactiveKeep bottle tightly sealed; dispense quickly.
Acetic Acid (AcOH) Catalyst1.0CorrosivePromotes iminium formation.
4M HCl in Dioxane Deprotection5-10Corrosive, FumingUse anhydrous conditions to precipitate salt.

Experimental Protocols

Protocol A: Reductive Amination (Coupling)

Objective: Synthesis of tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate.

Rationale for Reagent Choice: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive). STAB is mild and does not reduce the aldehyde as quickly as it reduces the protonated iminium ion, preventing side-product formation (the alcohol).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-formylpiperidine (5.0 g, 23.4 mmol, 1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (50 mL).

    • Note: DCM can be used, but DCE allows for slightly higher temperatures if kinetics are slow.

  • Amine Addition: Add 1-methylpiperazine (2.58 g, 2.85 mL, 25.7 mmol, 1.1 equiv) followed by Glacial Acetic Acid (1.4 g, 1.34 mL, 23.4 mmol, 1.0 equiv).

    • Mechanism:[1][2][3][4] Acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction: Cool the flask to 0°C in an ice bath. Add NaBH(OAc)₃ (7.44 g, 35.1 mmol, 1.5 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (H₂) may occur.[5]

  • Reaction: Remove the ice bath and allow to warm to RT. Stir overnight (12–16 hours).

    • Monitoring: Check TLC (MeOH/DCM 1:9). The aldehyde spot (Rf ~0.[3]6) should disappear.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 95:4:1).

Protocol B: Deprotection & Salt Formation

Objective: Isolation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride.

Step-by-Step Procedure:

  • Dissolution: Dissolve the oily intermediate from Protocol A (approx. 6.5 g) in anhydrous 1,4-Dioxane (20 mL) or MeOH (10 mL).

    • Tip: Using minimal MeOH helps solubility, but Dioxane promotes precipitation of the product.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (30 mL, ~5–6 equiv).

    • Observation: A white precipitate should begin to form immediately or within 15 minutes.

  • Deprotection: Stir at RT for 2–4 hours.

    • Monitoring: LC-MS or TLC should show loss of the Boc-protected material.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation.

    • Filter the white solid under vacuum (Buchner funnel).[5]

    • Wash the filter cake with cold Diethyl Ether (3 x 20 mL) to remove excess HCl and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Highly hygroscopic; store under Nitrogen.

Workflow Logic & Troubleshooting

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH ~8-9) Start->Quench Extract Extraction: DCM Quench->Extract Check TLC Check: Aldehyde Remaining? Extract->Check Purify Flash Column (DCM/MeOH/NH4OH) Check->Purify Yes (Impure) Deprotect Deprotection: HCl/Dioxane Check->Deprotect No (Pure) Purify->Deprotect Precip Precipitate with Et2O Deprotect->Precip Final Final HCl Salt Precip->Final

Figure 2: Decision tree for reaction workup and purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formationEnsure AcOH is added. Extend stirring time before adding STAB.
Product is Sticky/Oil (Step 2) Hygroscopic salt / Excess waterTriturate with anhydrous Acetone or Ether. Dry strictly under high vacuum.
Impurity: Alcohol Direct reduction of aldehydeAdd STAB slower and at 0°C. Ensure amine excess.
Impurity: Dimer Aldehyde-Aldehyde condensationKeep concentration <0.5 M. Use fresh aldehyde.

Analytical Characterization (Expected)

1H NMR (400 MHz, D₂O) - HCl Salt:

  • δ 3.60–3.40 (m, 4H): Piperidine ring protons (alpha to N).

  • δ 3.20–3.00 (m, 8H): Piperazine ring protons.

  • δ 2.90 (s, 3H): N-Methyl group (singlet, diagnostic).

  • δ 2.45 (d, 2H): Methylene bridge (-CH₂-N<).

  • δ 1.90–1.40 (m, 5H): Piperidine ring protons (beta/gamma to N and CH).

Mass Spectrometry (ESI+):

  • Calculated Mass (Free Base): 197.32 Da

  • Observed [M+H]⁺: 198.3 m/z

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338–341.

  • PubChem Compound Summary. (2023). "1-Methyl-4-(piperidin-4-ylmethyl)piperazine."[6][7] National Center for Biotechnology Information.

  • Patent US2006012374A1. (2006). "Substituted aryl-amine derivatives and methods of use." (Demonstrates reductive amination of N-Boc-4-formylpiperidine).

Sources

Application

Application Note: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine in Medicinal Chemistry

This guide details the medicinal chemistry applications of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine , a specialized diamine motif used primarily to modulate physicochemical properties in small-molecule drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine , a specialized diamine motif used primarily to modulate physicochemical properties in small-molecule drug discovery.[1]

[1]

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 735262-46-1 / 122760-07-2 variants) serves as a critical solubilizing tether in modern drug design.[1] Structurally, it consists of an N-methylpiperazine ring linked via a methylene spacer to the C4 position of a piperidine ring.[1]

This moiety is a homolog of the "direct-linked" piperazine-piperidine tail found in approved kinase inhibitors like Gilteritinib and Brigatinib .[1] The insertion of the methylene spacer (-CH2-) between the rings introduces rotational freedom, altering the spatial projection of the terminal basic amine.[1] This modification is strategically employed when the rigid direct-link analog fails to reach solvent-exposed regions or induces steric clashes within the ATP-binding pocket.[1]

Key Functional Roles
  • Solubility Enhancement: Introduces two ionizable basic centers (tertiary amines), significantly lowering LogD and enhancing aqueous solubility at physiological pH.[1]

  • Lysosomotropism: The basic nature promotes lysosomal trapping, potentially increasing the volume of distribution (Vd) and tissue residence time.[1]

  • Target Interaction: Often functions as a solvent-front binder in kinase inhibitors (Type I/II), forming salt bridges with acidic residues (e.g., Asp, Glu) near the ribose binding pocket.[1]

Medicinal Chemistry Profile

Physicochemical Modulation

The molecule contains two relevant pKa values:

  • Piperazine N1 (Methyl): pKa ~7.5–8.5 (Modulates solubility/permeability balance).[1]

  • Piperidine NH (Secondary): Reactive handle for coupling; once coupled to an aromatic heterocycle, its basicity drops significantly (pKa < 5), reducing hERG liability compared to aliphatic amines.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~197.3 DaModerate weight penalty for significant solubility gain.[1]
H-Bond Donors 1 (Secondary Amine)Available for coupling (SNAr, Buchwald).[1]
H-Bond Acceptors 3 (Tertiary Amines)Solvation and H-bond networking.[1]
Rotatable Bonds 2 (Linker)Increased entropy cost upon binding vs. direct link.[1]
Topology Extended/FlexibleReaches solvent channels that rigid analogs cannot.[1]

Synthetic Application Note: Building Block Construction

The synthesis of this moiety typically involves a Reductive Amination strategy.[1][2] Unlike the direct-linked analog (which uses piperidin-4-one), this homolog requires N-Boc-piperidine-4-carboxaldehyde .[1]

Synthetic Logic (Retrosynthesis)[1]
  • Target: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.[1][3][4]

  • Disconnection: C–N bond between the piperazine N4 and the methylene linker.[1]

  • Precursors: N-Methylpiperazine + N-Boc-4-formylpiperidine.[1]

Experimental Workflow Diagram

The following diagram illustrates the critical pathway for synthesizing the building block and coupling it to a drug core.

SynthesisWorkflow Start1 N-Boc-4-formylpiperidine Intermediate Reductive Amination (NaBH(OAc)3, DCM) Start1->Intermediate Start2 N-Methylpiperazine Start2->Intermediate BocProtected Boc-Protected Intermediate Intermediate->BocProtected Yield >85% Deprotection Acidic Deprotection (HCl/Dioxane or TFA) BocProtected->Deprotection FinalProduct 1-Methyl-4-(piperidin-4-ylmethyl) piperazine (Salt) Deprotection->FinalProduct Isolation as HCl salt Coupling SNAr / Buchwald Coupling to Drug Core FinalProduct->Coupling Free base generation

Caption: Step-wise synthesis of the solubilizing tail and subsequent coupling logic.

Detailed Protocols

Protocol A: Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (3HCl Salt)

Objective: To generate the free secondary amine building block from commercial precursors.

Reagents:

  • N-Boc-piperidine-4-carboxaldehyde (1.0 eq)[1]

  • N-Methylpiperazine (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 0.1 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • 4M HCl in Dioxane[1]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask under N₂, dissolve N-Boc-piperidine-4-carboxaldehyde (10 mmol) in anhydrous DCM (50 mL).

    • Add N-methylpiperazine (11 mmol) and acetic acid (1 mmol).

    • Stir at room temperature (RT) for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 to prevent aldehyde reduction.[1]

    • Warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1][5]

    • Extract with DCM (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Validation: Check LC-MS for mass (M+H).[1] The Boc-protected intermediate is usually an oil.[1]

  • Deprotection:

    • Dissolve the crude oil in MeOH (10 mL).

    • Add 4M HCl in Dioxane (10 mL, excess).

    • Stir at RT for 2–4 hours (monitor disappearance of Boc by TLC/LC-MS).

    • Concentrate to dryness.[1] Triturate the solid with diethyl ether to remove non-polar impurities.[1]

  • Isolation:

    • Filter the white solid (Tri-hydrochloride salt).[1]

    • Yield: Typically 80–90%.[1]

    • Storage: Hygroscopic; store in a desiccator.

Protocol B: SNAr Coupling to Heteroaromatic Cores

Objective: Attach the solubilizing tail to a halogenated drug scaffold (e.g., 4-chloro-quinazoline or 2-fluoro-pyridine).[1]

Context: This is the most common reaction used to install this moiety into kinase inhibitors.[1]

Reagents:

  • Heteroaryl Chloride/Fluoride Scaffold (1.0 eq)

  • 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (HCl salt) (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (4.0 eq)[1]

  • Solvent: DMSO, DMF, or NMP (polar aprotic is essential)[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the Heteroaryl Halide (1.0 mmol) in DMSO (5 mL).

    • Add the amine salt (1.2 mmol).[1]

    • Add DIPEA (4.0 mmol).[1] Note: Excess base is required to neutralize the HCl salt and scavenge the acid generated during SNAr.[1]

  • Reaction:

    • Heat the mixture to 80–100°C.

    • Monitor: Check LC-MS every hour.[1] Reaction time varies from 1h (highly activated cores) to 24h.[1]

  • Workup (Precipitation Method):

    • Cool to RT.

    • Slowly pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • If a precipitate forms, filter and wash with water.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1]

    • Wash with water (x3) to remove DMSO.[1] Critical: DMSO retention can interfere with biological assays.[1]

    • Wash with brine, dry, and concentrate.[1]

  • Purification:

    • Flash Chromatography: Use a gradient of DCM : MeOH : NH4OH (e.g., 90:10:1).[1] The high polarity of the diamine tail requires ammoniated methanol for elution.[1]

Functional Application: Lead Optimization Logic

When to switch from a direct-link (Gilteritinib-style) to this methylene-linked homolog?

Decision Tree for Scaffold Optimization

OptimizationLogic Start Lead Compound (Poor Solubility / Steric Clash) DirectLink Try Direct Link: 1-Methyl-4-(piperidin-4-yl)piperazine Start->DirectLink Eval1 Evaluate: 1. Solubility 2. Kinase Potency DirectLink->Eval1 Decision Outcome? Eval1->Decision Good Retain Direct Link (Lower MW, Rigid) Decision->Good High Potency Clash Potency Loss (Steric Clash) Decision->Clash Low Potency Homolog Switch to Homolog: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Clash->Homolog Benefit Benefit: 1. Extra Flexibility 2. Reaches Solvent Front Homolog->Benefit

Caption: Decision logic for selecting between direct-linked vs. methylene-linked solubilizing tails.

Critical Considerations
  • hERG Liability: Flexible, basic tails can interact with the hERG potassium channel, leading to cardiotoxicity.[1]

    • Mitigation: If hERG signal is high, introduce steric bulk (e.g., a methyl group) on the methylene linker or the piperidine ring to restrict conformation.[1]

  • Blood-Brain Barrier (BBB): While the moiety improves solubility, the two basic amines can lead to high P-gp efflux.[1]

    • Optimization: For CNS targets, consider masking one amine or reducing the pKa (e.g., fluorination of the piperidine ring).[1]

References

  • PubChem. (2025).[1][4] Compound Summary: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CID 23391792).[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Taylor & Francis Online. (2024).[1] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Retrieved from [Link]

  • Vertex AI Search. (2025).[1][5] Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride (Patent Context). Retrieved from

  • MDPI. (2025). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)... as PAK4 Inhibitors.[1] Molecules.[1][2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

This technical guide serves as a specialized support resource for the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 1219957-15-9 for dihydrochloride). The following content is structured as a Tier 3 Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 1219957-15-9 for dihydrochloride).

The following content is structured as a Tier 3 Technical Support Escalation , designed to address root-cause yield failures in the synthesis of this specific diamine scaffold.

Ticket ID: SYNT-PIP-044 Subject: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

The target molecule contains a methylene bridge between a piperazine ring and a piperidine ring. A common error is confusing this with the directly coupled analog (1-Methyl-4-(piperidin-4-yl)piperazine). The presence of the methylene spacer dictates the synthetic strategy.

Comparison of Synthetic Routes
FeatureRoute A: Reductive Amination (Recommended) Route B: Nucleophilic Alkylation
Key Reagents 1-Methylpiperazine + N-Boc-piperidine-4-carboxaldehyde 1-Methylpiperazine + N-Boc-4-(bromomethyl)piperidine
Mechanism Imine formation followed by hydride reductionSN2 Displacement
Yield Potential High (75-90%) Moderate (40-60%)
Common Pitfalls Moisture sensitivity; pH control during workupElimination side-reactions; Steric hindrance; Slow kinetics
Purification Acid/Base extraction often sufficientChromatography usually required

Recommendation: Adopt Route A (Reductive Amination) . It avoids the sluggish kinetics of alkylating a secondary amine with a hindered primary alkyl halide and minimizes elimination byproducts.

Interactive Troubleshooting Guide (FAQ)

Phase 1: The Coupling Reaction (Reductive Amination)

Q: My conversion is low (<50%) despite using Sodium Triacetoxyborohydride (STAB). What is wrong? A: STAB is moisture-sensitive and requires specific pH conditions.

  • Root Cause 1: Wet Solvents. STAB decomposes rapidly in the presence of water. Ensure DCM (Dichloromethane) or DCE (Dichloroethane) is anhydrous.

  • Root Cause 2: Lack of Acid Catalyst. The formation of the iminium ion intermediate is rate-limiting. You must add 1.0–1.5 equivalents of Acetic Acid (AcOH) to the reaction mixture. STAB works best at pH 5–6.

  • Root Cause 3: Stoichiometry. Use a slight excess of the amine (1-Methylpiperazine, 1.1 equiv) relative to the aldehyde to drive the aldehyde to completion.

Q: I see a significant amount of alcohol byproduct (N-Boc-4-hydroxymethylpiperidine). A: This indicates the aldehyde was reduced before it could form the imine.

  • Fix: Do not mix all reagents at once if using Sodium Borohydride (NaBH4). However, with STAB, this is less common unless the imine formation is too slow.

  • Protocol Adjustment: Stir the aldehyde and amine with acetic acid for 30–60 minutes before adding the STAB. This allows the equilibrium to shift toward the imine/iminium species.

Phase 2: Work-up & Isolation (The "Yield Killer")

Q: The reaction looked good by LCMS, but I recovered very little mass after extraction. A: This is the most common failure point. The product is a polyamine and is highly water-soluble (logP ≈ 0.5–1.0), especially if protonated.

  • The pH Trap: Standard bicarbonate washes (pH 8–9) are insufficient. You must adjust the aqueous layer to pH > 12 using NaOH to ensure the piperazine nitrogens are fully deprotonated.

  • Solvent Choice: DCM is good, but Chloroform/Isopropanol (3:1) is superior for extracting polar amines from aqueous phases.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic amine out (Salting-out effect).

Phase 3: Deprotection (Boc Removal)

Q: My product turned into a hygroscopic goo after HCl deprotection. A: Piperazine salts are notoriously hygroscopic.

  • Fix: Avoid aqueous workup for the deprotection step.

  • Protocol: Dissolve the Boc-intermediate in dioxane or MeOH. Add 4M HCl in dioxane. A precipitate should form. Filter the solid under nitrogen. If it is hygroscopic, wash with dry diethyl ether and dry immediately in a vacuum desiccator over P₂O₅.

Optimized Experimental Protocol

Step 1: Coupling via Reductive Amination

Reaction: N-Boc-piperidine-4-carboxaldehyde + 1-Methylpiperazine → Intermediate

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Charge N-Boc-piperidine-4-carboxaldehyde (1.0 equiv, e.g., 2.13 g, 10 mmol) and 1-Methylpiperazine (1.1 equiv, 1.10 g, 11 mmol) in anhydrous DCM (40 mL).

  • Catalysis: Add Acetic Acid (1.2 equiv, 12 mmol). Stir at Room Temperature (RT) for 45 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).

  • Quench: Add saturated NaHCO₃ solution (30 mL). Stir vigorously for 20 minutes.

Step 2: Critical Isolation (Yield Optimization)
  • Phase Separation: Separate layers. Keep the aqueous layer!

  • pH Adjustment: Basify the aqueous layer to pH 12–13 using 2M NaOH.

  • Exhaustive Extraction: Extract the aqueous layer 3 times with CHCl₃:IPA (3:1) (not just DCM).

  • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Step 3: Deprotection

Reaction: Intermediate → 1-Methyl-4-(piperidin-4-ylmethyl)piperazine • xHCl

  • Dissolve the intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Filtration: Dilute with dry Diethyl Ether (excess). Filter the white precipitate.

  • Drying: Dry under high vacuum to obtain the hydrochloride salt.

Visualizing the Logic

Workflow Diagram

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: Reagent Selection RouteSelect Route: Reductive Amination (Aldehyde + Amine) Start->RouteSelect ImineStep Step 1: Imine Formation (DCM, AcOH, 30 min) RouteSelect->ImineStep ReductionStep Step 2: Reduction (STAB, 0°C to RT) ImineStep->ReductionStep CheckLCMS Checkpoint: Check Conversion (LCMS/TLC) ReductionStep->CheckLCMS CheckLCMS->ImineStep Low Conv? Add more AcOH/Time Workup Step 3: Work-up (CRITICAL STEP) CheckLCMS->Workup Conversion > 90% Extraction Extraction Protocol: 1. Basify aq. to pH > 12 2. Extract w/ CHCl3:IPA (3:1) Workup->Extraction Deprotection Step 4: Boc-Deprotection (HCl/Dioxane) Extraction->Deprotection FinalProduct Final Product: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Deprotection->FinalProduct

Figure 1: Optimized synthesis workflow emphasizing the critical extraction protocol.

References & Authority

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core Reference: Establishes STAB as the superior reagent for aldehyde-amine coupling, minimizing side reactions compared to NaBH3CN.

  • Sigma-Aldrich. "1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride Product Page." Link

    • Verification: Confirms commercial existence and salt forms (CAS 1219957-15-9).[2]

  • PubChem Compound Summary. "1-Boc-piperidine-4-carboxaldehyde." Link

    • Reagent Validation: Validates the starting material structure and stability data.

Sources

Optimization

Technical Support Center: Piperazine Synthesis &amp; Derivatization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions in Piperazine Scaffolds Overview Welcome to the Piperazine Synthesis Support Hub. The piperazine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions in Piperazine Scaffolds

Overview

Welcome to the Piperazine Synthesis Support Hub. The piperazine ring (1,4-diazacyclohexane) is a privileged scaffold in medicinal chemistry, appearing in antidepressants, antihistamines, and antifungals. However, its dual-nitrogen nucleophilicity creates a specific set of synthetic challenges.

This guide addresses the "Why" and "How" of failure modes in piperazine chemistry. We move beyond basic recipes to diagnostic troubleshooting.

Module 1: The "Over-Alkylation" Trap

User Issue: "I am trying to mono-alkylate piperazine with an alkyl halide, but I consistently get a mixture of starting material, mono-alkylated product, and significant N,N'-dialkylated side product."

The Diagnostic

The root cause is competitive nucleophilicity . Upon mono-alkylation, the resulting secondary amine (in the case of piperazine becoming N-alkylpiperazine) often retains similar or even enhanced nucleophilicity compared to the starting material, leading to immediate reaction with a second equivalent of electrophile.

Troubleshooting Protocol
variableStandard Alkylation (SN2) Reductive Amination Protective Group Strategy
Mechanism Direct attack on R-XImine formation

Reduction
Steric/Electronic blocking
Selectivity Risk High (Bis-alkylation & Quaternization)Low (Cannot quaternize easily)Zero (Chemically blocked)
Preferred Condition Excess Piperazine (5-10 eq.)NaBH(OAc)3, AldehydeBoc2O (pH controlled)

Q: How do I stop the reaction at the mono-stage without using protecting groups? A: If you must avoid Boc/Cbz protection, you have two options:

  • The "Statistical Flood": Use a massive excess of piperazine (5–10 equivalents). This statistically favors the collision of the electrophile with an unreacted piperazine molecule rather than a mono-alkylated one.

    • Cleanup: Piperazine is highly water-soluble. Wash the organic layer 5x with brine/water to remove the excess starting material.

  • Acid-Base Shielding: Monoprotonate the piperazine.

    • Logic: The pKa of the first nitrogen is ~9.8; the second is ~5.6. By adjusting pH to ~6.0, the majority of piperazine exists as the mono-cation, leaving only one free amine to react.

Q: My 2-methylpiperazine alkylation is yielding the wrong regioisomer. Why? A: Steric hindrance dictates the outcome.

  • N1 (Unsubstituted side): Less sterically hindered. Favored product in SN2 reactions.

  • N4 (Methyl side): Sterically crowded. Reacts slower.

  • Correction: If you need the N4-isomer, you must protect N1 first (e.g., using Benzyl chloroformate which selectively reacts at the less hindered N1), alkylate N4, and then deprotect.

Visualizing the Selectivity Pathway

AlkylationPathway cluster_fix Solution: Protective Group Route Piperazine Piperazine (Start) Mono Mono-Alkyl (Desired) Piperazine->Mono + R-X (k1) Protected N-Boc-Piperazine Piperazine->Protected Bis Bis-Alkyl (Side Product) Mono->Bis + R-X (k2 ≈ k1) CRITICAL FAILURE POINT Quat Quaternary Salt (Dead End) Bis->Quat + R-X (Over-alkylation) Protected->Mono 1. Alkylation 2. TFA Deprotection

Caption: Kinetic pathway showing the "runaway" reaction risk (Red Arrow) where k2 ≈ k1 leads to bis-alkylation.

Module 2: Metal-Catalyzed Coupling Failures

User Issue: "I am running a Buchwald-Hartwig amination to couple an aryl chloride. The reaction works, but I see significant amounts of 'dumbbell' molecules (bis-arylation) and dehalogenated starting material."

The Diagnostic
  • Bis-Arylation: Palladium catalysts coordinate with the product (mono-aryl piperazine) and insert a second aryl group because the product is still a secondary amine.

  • Dehalogenation: Often caused by "hydride sources" in the media (e.g., alcohols acting as solvents) or excessive heating with insufficient oxidative addition rates.

Troubleshooting Checklist
  • Ligand Selection (The "Steric Wall"):

    • Are you using a standard ligand like BINAP? Stop.

    • Solution: Switch to bulky dialkylbiaryl phosphines like RuPhos or BrettPhos . These ligands create a steric pocket that accommodates the small piperazine but sterically rejects the larger mono-aryl piperazine product, preventing the second coupling.

  • Stoichiometry:

    • Standard protocol: 1.0 eq Ar-Cl + 1.2 eq Piperazine. Incorrect for selectivity.

    • Correct Protocol: 1.0 eq Ar-Cl + 2.5 to 4.0 eq Piperazine.

  • Base Choice:

    • Strong bases (NaOtBu) can promote dehalogenation if the reaction stalls.

    • Alternative: Try weaker bases like Cs2CO3 or K3PO4 if functional group tolerance is low.

Visualizing the Catalytic Divergence

BuchwaldCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination OxAdd->Coord + Piperazine RedElim Reductive Elimination Coord->RedElim BisProduct Bis-Aryl Piperazine (Side Reaction) Coord->BisProduct If Ligand Not Bulky RedElim->Pd0 Regenerate Product Mono-Aryl Piperazine RedElim->Product Product->Coord Competes with Piperazine!

Caption: The catalytic cycle showing where the mono-arylated product re-enters (Dashed Red Line) to form the unwanted bis-aryl impurity.

Module 3: Cyclization & Oligomerization

User Issue: "I am synthesizing the piperazine ring from ethanolamine/ethylene glycol derivatives, but I am recovering a sticky polymeric gum instead of the ring."

The Diagnostic

Ring closure is a battle between Entropy (Intermolecular) and Enthalpy (Intramolecular) .

  • The Failure: If the concentration is too high, an amine end-group attacks a neighboring molecule's leaving group instead of its own tail. This creates linear polyethylene polyamines (oligomers).

Protocol: The High-Dilution Principle

To favor ring formation (Intramolecular):

  • Concentration: Run the reaction at high dilution (<0.05 M) if possible.

  • Temperature: High temperatures generally favor the higher activation energy pathway. In many cyclizations, the ring closure requires significant thermal driving force (150°C+).

  • Catalyst: For ethanolamine cyclization, specialized catalysts (like Ru-PNP pincer complexes) are required to dehydrogenate the alcohol to the aldehyde in situ, allowing for ring closure via imine intermediates.

Module 4: Stability & Purification (FAQs)

Q: My piperazine compound turned yellow/brown on the bench. Is it ruined? A: Likely yes. Piperazines are electron-rich and prone to N-oxidation by atmospheric oxygen, especially in solution or on silica gel.

  • Prevention: Store under Argon/Nitrogen.

  • Fix: If it is an N-oxide impurity (polar spot on TLC), you can sometimes reduce it back using mild reducing agents, but recrystallization is preferred.

Q: I cannot remove water from my product. A: Piperazines are notoriously hygroscopic . They often form stable hydrates (usually hexahydrates).

  • Drying Protocol: Standard rotovap is insufficient. You must use:

    • Azeotropic distillation with Toluene.

    • High vacuum drying over P2O5 or KOH pellets for 24 hours.

References
  • Source: Jacobson, M. et al. "Selectivity in the Alkylation of 2-Substituted Piperazines." Journal of Organic Chemistry.
  • Buchwald-Hartwig Optimization

    • Maitre, L. et al. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters (2016).[1] Link

    • Note: Highlights the use of excess piperazine to prevent bis-aryl
  • Protective Group Strategies: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Standard: Protocol for N-Boc protection of diamines.
  • Gunanathan, C., Milstein, D. "Selective Synthesis of Piperazines from Diethanolamine and Ammonia." Angewandte Chemie (2010).

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Ticket ID: #PUR-53617-AMINE Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-53617-AMINE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting retention, tailing, and phase separation issues with hydrophilic polyamines.

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties because 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a "chromatographic nightmare" for standard protocols.

Structural Analysis:

  • Polyamime Core: It contains three nitrogen centers (two tertiary, one secondary). This makes it highly basic (pKa ~9-10).

  • Hydrophilicity: The molecule is highly polar and water-soluble, leading to poor extraction into standard organic solvents like DCM or Ethyl Acetate.

  • Chromatophore Absence: It lacks a conjugated

    
    -system, rendering it nearly invisible to standard UV detection (254 nm).
    

This guide replaces "standard" workflows with specialized protocols for highly polar, non-UV active bases .

Module 1: Chromatography Troubleshooting

Issue: "The compound streaks/tails on the column and co-elutes with impurities."

Diagnosis: Standard silica gel is acidic (pH ~5). Your basic amine interacts strongly with surface silanol groups (Si-OH), causing ion-exchange retention rather than simple adsorption. This results in severe peak tailing and irreversible adsorption.

Solution A: The "Golden" Mobile Phase (For Standard Silica)

Do not use simple DCM:MeOH. You must suppress silanol ionization.

Protocol:

  • Prepare Solvent A: Dichloromethane (DCM).

  • Prepare Solvent B: 10% Methanol (MeOH) containing 1% Ammonium Hydroxide (NH

    
    OH, 28-30% aq).
    
    • Note: Alternatively, use 7N Ammonia in Methanol (commercially available) to avoid water introduction.

  • Gradient: Run 0% to 20% Solvent B.

    • Crucial Step: Pre-equilibrate the column with 5% Solvent B for 5 CV (Column Volumes) to neutralize the silica before injection.

Solution B: Amine-Functionalized Silica (Recommended)

If you have access to KP-NH (Amine-functionalized silica) cartridges, use them.[1]

  • Mechanism: The surface is coated with propyl-amine groups, blocking silanols.

  • Benefit: You can use simple Hexane:Ethyl Acetate or DCM:MeOH gradients without adding ammonia.

  • Result: Sharper peaks, no tailing, higher recovery.

Decision Logic: Selecting the Right Column

ChromatographyLogic Figure 1: Decision Matrix for Polyamine Purification start Start: Purification Needed q1 Is the crude soluble in Hexane/EtOAc? start->q1 q2 Do you have Amine-Silica (KP-NH)? q1->q2 No (Too Polar) method1 Method 1: Amine Silica Eluent: Hex/EtOAc (0-100%) Best Resolution q1->method1 Yes q2->method1 Yes method2 Method 2: Standard Silica Eluent: DCM/MeOH/NH4OH (Requires Modifier) q2->method2 No method3 Method 3: C18 Reverse Phase Eluent: Water/ACN + 0.1% NH4OH (High pH Buffer) method2->method3 Fails/Co-elution

Module 2: Extraction & Phase Separation

Issue: "My product stays in the aqueous layer or forms a 'rag layer' (emulsion)."

Diagnosis: The high polarity of the piperazine-piperidine scaffold means its partition coefficient (


) favors water, especially if the pH is below 10 (where it is protonated). Standard DCM extraction is inefficient.
The "Chloroform-IPA" Protocol

This is the industry standard for extracting polar amines from aqueous streams.

Step-by-Step Protocol:

  • pH Adjustment: Cool the aqueous reaction mixture to 0°C. Add 5M NaOH dropwise until pH > 12 .

    • Why: You must ensure all three nitrogen centers are fully deprotonated (Free Base form).

  • Saturation: Add solid NaCl (Sodium Chloride) until the solution is saturated (brine).

    • Why: The "Salting Out" effect reduces the solubility of organics in the aqueous phase.

  • The Solvent Switch: Do NOT use DCM.

    • Use a mixture of Chloroform : Isopropanol (3:1) .

    • Why: Isopropanol acts as a phase-transfer co-solvent, breaking hydrogen bonds between the amine and water, while Chloroform provides density for separation.

  • Extraction: Extract 4-5 times. (Polar amines require more repetitions than lipophilic compounds).

  • Drying: Dry over Na

    
    SO
    
    
    
    (Sodium Sulfate), not MgSO
    
    
    (which is slightly acidic and can bind amines).
Solvent Efficiency Comparison
Solvent SystemExtraction EfficiencyRisk of EmulsionNotes
DCM (Pure) Low (< 40%)ModerateOften fails to pull polar diamines from water.
Ethyl Acetate Very LowHighPoor solubility for this specific molecule; often forms emulsions.
CHCl

: IPA (3:1)
High (> 90%) LowRecommended. IPA breaks emulsions and increases polarity.
n-Butanol HighN/AGood extraction but very hard to evaporate (high BP).

Module 3: Detection (The "Invisible" Analyte)

Issue: "I cannot see my compound on the TLC plate or UV detector."

Diagnosis: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine has no aromatic rings or conjugated double bonds. It absorbs weakly at <210 nm, which is often obscured by solvent cutoffs (e.g., Acetone/Ethyl Acetate absorption).

Visualization Protocols

1. TLC Visualization (Stains) Do not rely on UV. Use one of the following stains:

  • Iodine Chamber: The most reliable. Basic amines turn dark brown/yellow almost instantly.

  • Ninhydrin: Will stain the secondary amine (piperidine NH) red/purple. Note: Will not stain if the piperidine nitrogen is substituted.

  • Dragendorff’s Reagent: Specific for tertiary amines (turns orange).

2. Flash/HPLC Detection

  • Wavelength: Set UV detector to 210 nm or 215 nm .

  • ELSD (Evaporative Light Scattering Detector): If available, this is the gold standard for this molecule. It detects mass, not chromophores.

  • Mass Spec (MS): Trigger collection based on

    
     (Mass: ~197.3 for C
    
    
    
    H
    
    
    N
    
    
    ).

Module 4: Salt Formation (Alternative to Column)

If chromatography fails, crystallizing the salt is a viable purification strategy.

Protocol (HCl Salt):

  • Dissolve crude free base in minimal Ethanol or MeOH .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (3.5 equivalents).

  • Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Stir at 0°C for 2 hours. The hydrochloride salt should precipitate as a white solid.

  • Filter and wash with cold ether.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Biotage Application Note. (2018). Strategies for Flash Purification of Polar Amines. Link

  • ChemicalBook. (2024). 1-Methyl-4-(piperidin-4-yl)piperazine Properties and Synthesis. Link

  • PubChem. (2024). Compound Summary: 1-(1-Methyl-4-piperidinyl)piperazine.[2][3] National Library of Medicine. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Optimization

optimizing reductive amination for piperidine-piperazine synthesis

Topic: Optimizing Reductive Amination for Drug Discovery Scaffolds To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Standard Operating Procedures & Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reductive Amination for Drug Discovery Scaffolds

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Synthesis Optimization Group Subject: Standard Operating Procedures & Troubleshooting for


-Boc-4-piperidone + Piperazine Couplings

Introduction: The Structural Mandate

The coupling of a piperidine ring (via a 4-ketone) with a piperazine moiety is a ubiquitous transformation in medicinal chemistry, essential for synthesizing ligands targeting GPCRs (e.g., Dopamine D2, Serotonin 5-HT) and antihistamines.[1]

While theoretically simple, this reaction frequently stalls due to steric clash between the secondary amine of the piperazine and the gem-disubstituted center of the piperidone. This guide moves beyond textbook definitions to provide a field-hardened support system for this specific transformation.

Module 1: The "Gold Standard" Protocol (STAB Method)

Applicability: Standard couplings with unhindered piperazines. Methodology: Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB).

Why this works (The Science)

STAB (


) is the reagent of choice because it is electronically tuned to be less reactive than Sodium Borohydride (

). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it incapable of reducing the ketone starting material at an appreciable rate, yet sufficiently reactive to reduce the transient, more electrophilic iminium ion [1].
Reagent Stoichiometry Table
ComponentRoleEquiv.Notes

-Boc-4-piperidone
Electrophile1.0 - 1.2Use slight excess if amine is precious.
Substituted Piperazine Nucleophile1.0Free base preferred. If HCl salt, add 1.0 eq TEA.
STAB Reducing Agent1.4 - 1.5Add in one portion (small scale) or portion-wise (large scale).
Acetic Acid (AcOH) Catalyst1.0 - 2.0Critical: Catalyzes dehydration of hemiaminal to iminium.
1,2-Dichloroethane (DCE) Solvent[0.1 - 0.2 M]Fastest kinetics. THF is a greener alternative but slower [1].
Step-by-Step Procedure
  • Solvation: Dissolve the piperazine (1.0 eq) and

    
    -Boc-4-piperidone (1.1 eq) in DCE under 
    
    
    
    .
  • Activation: Add Acetic Acid (1.0 eq). Stir for 15–30 minutes at Room Temperature (RT). Note: This allows the equilibrium to shift toward the hemiaminal/iminium species.

  • Reduction: Add STAB (1.5 eq). The reaction may slightly exotherm.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine intermediate (often visible if reduction is slow).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose borate complexes.
    

Module 2: The "Heavy Duty" Protocol (Ti-Mediated)

Applicability: Sterically hindered piperazines or unreactive ketones where the STAB method fails or yields <30%. Methodology: Titanium(IV) Isopropoxide (


) mediated reductive amination.[2][3]
Why this works (The Science)

With bulky substrates, the equilibrium formation of the iminium ion is unfavorable.


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the equilibrium heavily toward the imine/enamine species, which is then reduced [2].
Protocol Modifications
  • Imine Formation: Combine Ketone (1.0 eq), Amine (1.0 eq), and

    
     (1.2–1.5 eq) in neat conditions or minimal THF. Stir for 12–18 hours.
    
  • Reduction: Dilute with MeOH or EtOH (required to solubilize the borohydride). Add

    
     (not STAB) carefully (exothermic).
    
  • Critical Workup: The addition of water will create a thick, unfilterable white sludge (

    
    ).
    
    • The Fix: Quench with 1N NaOH or Rochelle’s Salt (Sodium potassium tartrate) solution and stir until the biphasic mixture becomes clear (may take 1–2 hours).

Module 3: Mechanistic Visualization

The following diagram illustrates the pathway and the specific points of failure (Side Reactions) addressed in the troubleshooting section.

ReductiveAmination cluster_inputs Inputs Ketone N-Boc-Piperidone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol Alcohol Byproduct (Direct Reduction) Ketone->Alcohol Competitive Red. (If STAB too reactive) Amine Piperazine-R Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Cat.) Product Desired Tertiary Amine Iminium->Product + H- (STAB) Enamine Enamine (Steric Trap) Iminium->Enamine Tautomerization Acid AcOH (Catalyst) Acid->Hemiaminal STAB STAB (Hydride Source) STAB->Iminium

Figure 1: Mechanistic pathway of reductive amination showing the critical Iminium intermediate and the risk of direct ketone reduction.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a large amount of alcohol byproduct (reduced ketone) and low conversion to product. Why?

Diagnosis: Direct reduction of the ketone is outcompeting the amination.

  • Root Cause A: The imine formation is too slow (sterics).

  • Root Cause B: The reducing agent is too strong or added too early.

  • The Fix:

    • Switch from "One-Pot" to "Stepwise". Stir Ketone + Amine + Acid for 2 hours before adding STAB.

    • Ensure you are using STAB, not

      
       or 
      
      
      
      (unless pH is strictly controlled). STAB is negligible toward ketones in DCE [1].
Q2: My reaction is stuck. LCMS shows starting material and a peak corresponding to the imine, but it won't reduce.

Diagnosis: Steric hindrance is preventing the hydride attack, or the solvent is too wet (hydrolyzing the imine back to ketone).

  • The Fix:

    • Add Molecular Sieves (4Å) to the reaction to drive dehydration.

    • Heat the reaction to 40–50°C. STAB is thermally stable enough for mild heating.

    • If this fails, switch to the Titanium Protocol (Module 2) .

Q3: The workup is a nightmare. I have a gummy white solid that clogs my separator funnel.

Diagnosis: Boron-amine complexes or Titanium emulsions.

  • The Fix (Standard): Do not just add water. Quench with saturated aqueous

    
      and stir vigorously for at least 20 minutes. The mechanical agitation breaks the Boron-Nitrogen complex.
    
  • The Fix (Titanium): Use a solution of Rochelle's Salt (Sodium Potassium Tartrate) . The tartrate chelates the Titanium/Boron metals, solubilizing them into the aqueous layer.

Q4: Can I use THF instead of DCE?

Answer: Yes, but with caveats. DCE (1,2-Dichloroethane) is the optimal solvent for STAB reactions because it facilitates faster reaction rates and better solubility for polar intermediates [1]. However, DCE is a Class 1 solvent (toxic/carcinogenic).

  • Green Optimization: Use THF or 2-MeTHF. Expect reaction times to double. Ensure the THF is dry, as water competes with the dehydration step.

Module 5: Decision Logic for Optimization

TroubleshootingTree Start Start: N-Boc-Piperidone + Piperazine Standard Attempt Standard STAB/DCE Protocol Start->Standard Check Check LCMS @ 4 Hours Standard->Check Success >80% Conversion: Workup Check->Success Good Yield Fail_SM Issue: Mostly SM + Alcohol Check->Fail_SM Direct Reduction Fail_Imine Issue: Stuck at Imine Check->Fail_Imine Steric Stall Fix_Stepwise Action: Pre-stir Amine + Ketone for 2h before STAB Fail_SM->Fix_Stepwise Fix_Ti Action: Switch to Ti(OiPr)4 Protocol Fail_Imine->Fix_Ti Fix_Stepwise->Standard Retry Fix_Ti->Success High Force

Figure 2: Logical flow for troubleshooting reaction failures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][8] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Troubleshooting

degradation and stability issues of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Introduction: The "Hidden" Reactivity You are likely working with 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (often abbreviated as MPMP or referred to by CAS 122584-70-5 ) as a key intermediate in the synthesis of antip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Reactivity

You are likely working with 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (often abbreviated as MPMP or referred to by CAS 122584-70-5 ) as a key intermediate in the synthesis of antipsychotics (e.g., Olanzapine analogs) or kinase inhibitors (e.g., FLT3 inhibitors).[1]

While the piperazine core appears robust, this molecule possesses a secondary amine on the piperidine ring that acts as a "chemical sponge" for atmospheric components.[1] Most stability failures with this compound are not intrinsic decomposition, but rather environmental reactivity that users mistake for degradation.[1]

This guide breaks down the specific degradation pathways, how to diagnose them, and how to reverse them.

Module 1: The "Crusting" Phenomenon (Carbamylation)[1]

Symptom: You open a stored bottle (previously clear oil or white solid) and find a white, crusty solid on the rim or a gummy precipitate in the oil.[1] Diagnosis: Atmospheric CO₂ Capture (Carbamate Formation).[1]

The Mechanism

The secondary amine (


) on the piperidine ring is highly nucleophilic.[1] Upon exposure to air, it reacts with Carbon Dioxide (

) to form a carbamic acid, which instantly reacts with another equivalent of amine to form a stable carbamate salt.[1] This is the same chemistry used in industrial carbon capture.[1]

[1]
Troubleshooting & Recovery
ObservationImmediate ActionRecovery Protocol
White crust on cap Do not shake. Wipe with dry tissue.[1]Argon Purge: The crust is likely localized.[1] Transfer clean liquid to a new vial under inert gas.
Cloudy/Gummy Bulk Check solubility in water.Acid/Base Extraction: Dissolve in dilute HCl (converts carbamate back to amine salt + CO₂), wash with ether, basify with NaOH, and extract with DCM.[1]
Solidified completely Check melting point.Recrystallization: If it's the solid form, recrystallize from anhydrous ethanol/ether.[1]

Module 2: The "Yellowing" Phenomenon (Oxidation)[1]

Symptom: The compound turns from colorless/white to yellow or brown over time.[1] Diagnosis: N-Oxidation and Radical Autoxidation.[1]

The Mechanism

Piperazine derivatives are susceptible to oxidation at two distinct sites:

  • N-Oxidation: The tertiary amines (methyl-piperazine end) can form N-oxides (

    
    ) in the presence of peroxides or prolonged air exposure.[1]
    
  • 
    -Carbon Oxidation:  The methylene bridge and carbons adjacent to nitrogen are susceptible to radical attack, leading to iminium species and eventual polymerization (browning).[1]
    
Visualization: Degradation Decision Tree

DegradationPathways Start Sample Issue CheckAir Was it exposed to Air/CO2? Start->CheckAir CheckLight Was it exposed to Light/Heat? CheckAir->CheckLight No Carbamate Carbamate Salt (White Crust/Solid) CheckAir->Carbamate Yes (CO2) NOxide N-Oxide/Imine (Yellow/Brown Oil) CheckLight->NOxide Yes (O2/UV) Action1 Acid/Base Wash Reverses Reaction Carbamate->Action1 Action2 Distillation or Chromatography Required NOxide->Action2

Caption: Decision tree for distinguishing between reversible CO2 absorption (Carbamate) and irreversible oxidation (N-Oxide).

Module 3: Analytical "Ghost" Peaks (LC-MS Artifacts)

Symptom: Your LC-MS shows a purity of 98% via UV, but the Mass Spec shows large peaks at M+12 , M+16 , or M+30 . Diagnosis: These are often artifacts, not impurities.[1]

  • M+12 (Formaldehyde Adduct): If you use Methanol as a solvent, trace formaldehyde can react with the piperidine amine to form a hemiaminal (

    
    ) or imine (
    
    
    
    ).[1]
  • M+16 (N-Oxide): Can form inside the electrospray source if the voltage is too high or if the mobile phase contains peroxides.[1]

  • M+44 (Carbamate): If the sample was dissolved in a non-acidic solvent and exposed to air, the carbamate species [M+CO2] may appear.[1]

Validation Step: Run a "pH Check" :

  • Dissolve the sample in 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Why? The acidic pH forces the amine into its protonated state (

    
    ), which cannot  react with formaldehyde or CO₂.[1]
    
  • Result: If the ghost peaks disappear in acid, they were artifacts.[1] If they remain, they are real impurities.[1]

Protocols: Handling & Storage

Storage Standard (The "Golden Rule")
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen overlay is mandatory .[1]

  • Container: Amber glass (UV protection) with a Teflon-lined cap.[1] Parafilm is insufficient for long-term storage against CO₂; use electrical tape or a secondary container.[1]

Re-Purification (Distillation)

If the compound has degraded significantly (brown oil):

  • Vacuum Distillation: This compound has a high boiling point.[1] High vacuum (<1 mmHg) is required.[1]

  • Additives: Add a small amount of KOH pellets to the distillation flask.

    • Mechanism:[1][2][3][4] KOH neutralizes any carbamates present, releasing the free amine back into the gas phase for collection.[1]

  • Collection: Discard the first 5% (volatiles/water) and the last 10% (polymerized tar).[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound as a free base? A: Only for short periods (weeks). For long-term storage (>3 months), convert it to the dihydrochloride salt .[1] The salt form protonates the amines, rendering them non-nucleophilic and immune to CO₂ and oxidation.

Q: My sample is a liquid, but the SDS says solid. Is it bad? A: Not necessarily. The melting point is low.[1] Small amounts of solvent residues or impurities (like the N-methyl isomer) can depress the melting point, keeping it liquid.[1] Run an NMR; if the structure is intact, it is usable.[1]

Q: Why does the color change when I add it to Dichloromethane (DCM)? A: DCM can slowly alkylate secondary amines (forming a chloromethyl ammonium salt) over days, but instant color change suggests your DCM contains acid stabilizers or HCl.[1] Ensure you are using Amylene-stabilized DCM, not Ethanol-stabilized, or wash your DCM with basic water before use.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Link

  • Sayari, A., Heydari-Gorji, A., & Yang, Y. (2012).[1][5] CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society, 134(33), 13834–13842.[1][5] Link[1]

  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654.[1] (Mechanistic basis for secondary amine-CO2 interaction). Link[1]

  • TCI Chemicals. (2024).[1] Product Specification: Piperazine Derivatives Handling. Link

Sources

Optimization

Technical Support Center: Crystallization of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes chemical logic, rigorous troubleshooting, and actionable protocols over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes chemical logic, rigorous troubleshooting, and actionable protocols over generic advice.

[1][2][3]

Compound Identity:

  • IUPAC Name: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine[1][2][3][4][5]

  • CAS (Free Base): 735262-46-1[1][2][3][4]

  • CAS (Dihydrochloride): 1219957-15-9[1][2][5][6]

  • CAS (Trihydrochloride): [Varies by hydration/stoichiometry]

  • Molecular Formula: C₁₁H₂₃N₃ (Free Base MW: 197.32 g/mol )[1][2][3]

Part 1: Executive Diagnostic & Decision Matrix[1][2][3]

The Core Problem: Researchers frequently encounter "oiling out" or "sticky gum" formation when attempting to crystallize this molecule.[1][2][3] This is chemically predictable.[1][2][3][7]

  • Polyamines are inherently difficult to crystallize as free bases due to high rotational freedom (conformational entropy) and low melting points.[1][2][3]

  • Basicity Gradient: This molecule contains three basic nitrogen centers with distinct pKa values (Piperidine-NH > N-Methyl-Piperazine > Internal Piperazine-N).[1][2][3]

  • Hygroscopicity: The salts (especially HCl) are extremely hygroscopic, turning into deliquescent oils if exposed to ambient humidity.[1][2][3]

Immediate Action: Do not attempt to crystallize the Free Base if you require a stable solid for storage or formulation.[1][2][3] You must convert it to a salt form (Dihydrochloride or Trihydrochloride).[1][2][3]

Troubleshooting Workflow

Use the following logic to diagnose your current failure mode.

CrystallizationWorkflow Start Start: What is your current state? State_Oil Yellow/Orange Oil Start->State_Oil State_Sticky Sticky/Gummy Solid Start->State_Sticky State_Soln Clear Solution (No Precipitate) Start->State_Soln Decision_Form Is this Free Base or Salt? State_Oil->Decision_Form Action_Dry Issue: Hygroscopicity. Dry under High Vac/P2O5. Switch to Anhydrous Solvents. State_Sticky->Action_Dry Likely Hydrated Salt Action_Antisolvent Issue: High Solubility. Add MTBE or Et2O dropwise. Cool to -20°C. State_Soln->Action_Antisolvent Needs Polarity Shift Action_Salt CRITICAL: Convert to HCl Salt. Free base MP is too low/unstable. Decision_Form->Action_Salt Free Base Decision_Form->Action_Antisolvent Salt Form

Figure 1: Decision matrix for diagnosing crystallization failures based on physical state.

Part 2: Technical Troubleshooting (Q&A)

Q1: I am trying to crystallize the free base from EtOAc/Hexane, but it separates as an oil. Why?

Root Cause: The free base of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a low-melting solid or viscous oil at room temperature.[1][2][3] The conformational flexibility of the methylene bridge (-CH2-) between the rings prevents efficient packing in the crystal lattice.[1][2][3] Solution:

  • Stop trying to crystallize the free base.

  • Protocol: Dissolve the oil in 5 volumes of MeOH or EtOH. Add 3.0 equivalents of HCl (4M in Dioxane).[1][2][3] The salt will likely precipitate or can be crashed out with MTBE.[1][2][3]

Q2: I formed the HCl salt, but it turned into a sticky gum upon filtration.

Root Cause: Hygroscopicity.[1][2][3] The hydrochloride salts of polyamines are "water magnets."[1][2][3] If filtered in humid air, they deliquesce immediately.[1][2][3] Solution:

  • Schlenk Technique: Perform filtration under a nitrogen blanket.[1][2][3]

  • Solvent Switch: Avoid Methanol for the final wash.[1][2][3] Use anhydrous Acetonitrile (ACN) or Isopropanol (IPA) for the crystallization, and wash with anhydrous Diethyl Ether .[1][2][3]

  • Drying: Dry the gum in a vacuum oven at 40°C over

    
     for 24 hours. It often solidifies into a white powder once fully dehydrated.[1][2][3]
    
Q3: How many equivalents of acid should I use?

Analysis: The molecule has three basic sites:

  • Piperidine Nitrogen (Secondary): Most basic (pKa ~11).[1][2][3]

  • N-Methyl Piperazine (Tertiary): Moderately basic (pKa ~9).[1][2][3]

  • Internal Piperazine Nitrogen (Tertiary): Least basic (pKa ~5-6).[1][2][3] Recommendation:

  • Target: Trihydrochloride (3HCl) or Dihydrochloride (2HCl) .[1][2][3]

  • Stoichiometry: Use 3.3 equivalents of HCl to ensure full protonation of all sites.[1][2][3] Using only 1 or 2 equivalents may result in a mixed salt species (e.g., mono-HCl/di-HCl mix) which acts as a eutectic impurity, preventing crystallization.[1][2][3]

Part 3: Optimized Experimental Protocols

Protocol A: Synthesis & Crystallization of the Trihydrochloride Salt

Use this protocol if you currently have the crude free base oil.[3]

Reagents:

  • Crude Free Base (1-Methyl-4-(piperidin-4-ylmethyl)piperazine)[1][2][3]

  • Solvent A: Absolute Ethanol (EtOH)[1][2][3]

  • Acid Source: HCl in 1,4-Dioxane (4.0 M) or HCl in IPA.[1][2][3]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    ).[1][2][3]
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (~5 mmol) of the crude free base in 5 mL of absolute EtOH. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 4.2 mL (16.5 mmol, 3.3 eq) of 4M HCl/Dioxane.

    • Observation: The solution will warm up (exothermic).[1][2][3] Keep T < 10°C.

  • Nucleation: Stir at 0°C for 30 minutes. If a white precipitate forms, proceed to step 5.[1][2][3]

  • Anti-Solvent Addition (If no solid): If the solution remains clear, add MTBE dropwise (up to 10 mL) until a persistent cloudiness appears.[1][2][3] Store at -20°C overnight.

  • Filtration: Filter the solid rapidly under a nitrogen stream (to prevent moisture uptake).[1][2][3]

  • Washing: Wash the cake with 2 x 5 mL of cold, anhydrous MTBE.

  • Drying: Dry under high vacuum (< 1 mbar) at 45°C for 12 hours.

Protocol B: Recrystallization of Sticky/Impure Salt

Use this protocol if your salt is colored (yellow/orange) or gummy.[1][3]

Solvent System: Ethanol / Isopropanol (1:3 ratio).[1][2][3]

  • Suspend the sticky salt in minimal boiling Ethanol.

  • Add Isopropanol (IPA) slowly while maintaining reflux until the solution is slightly cloudy.

  • Add a few drops of Ethanol to clear it.[1][2][3]

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature (2-3 hours).

  • Cold Soak: Once at RT, move to a 4°C fridge for 12 hours.

  • Harvest: Filter and dry as above.

Part 4: Solubility & Solvent Selection Data

Table 1: Solubility Profile of the HCl Salt Data based on typical behavior of piperazine/piperidine poly-salts.

SolventSolubility (Hot)Solubility (Cold)Role in Crystallization
Water Very HighVery HighAvoid (Lyophilization only)
Methanol HighHighGood solvent for initial dissolution
Ethanol HighModeratePrimary Solvent
Isopropanol ModerateLowIdeal Co-Solvent
Acetonitrile LowInsolubleAnti-solvent (can cause oiling)
MTBE / Ether InsolubleInsolubleBest Anti-Solvent
Ethyl Acetate InsolubleInsolubleAnti-solvent

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23391792, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Retrieved January 29, 2026 from [Link].[1][2][3]

  • Sergeev, S. et al. (2022). Methods for the Catalytic Synthesis of Piperazine Derivatives. Catalysis in Industry, 14, 221–235.[1][2][3] (Context on handling piperazine diamines).

Sources

Troubleshooting

Technical Support Center: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Reaction Optimization

Introduction The scaffold 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a critical diamine motif found in various GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. Its synthesis typically involves the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The scaffold 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a critical diamine motif found in various GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. Its synthesis typically involves the reductive amination of N-protected piperidine-4-carboxaldehyde with 1-methylpiperazine .

While the reaction appears straightforward, the presence of two basic nitrogen centers and a methylene bridge creates a unique profile of "silent" impurities that often co-elute during standard purification. This guide addresses the identification, causality, and removal of these specific byproducts.

Module 1: Synthesis-Driven Impurity Profiling

The Primary Reaction Pathway

The standard industrial route utilizes a reductive amination (Leuckart-Wallach or Borohydride reduction). Understanding the mechanism is the first step in identifying byproducts.

Reagents:

  • Amine: 1-Methylpiperazine (NMP)

  • Carbonyl: N-Boc-piperidine-4-carboxaldehyde

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄[1]

Visualizing the Pathway & Failure Points

The following diagram maps the reaction flow and points where specific impurities (Impurity A, B, C) are generated.

ReactionPathway SM1 N-Boc-piperidine-4-carboxaldehyde Imine Intermediate Imine (Unstable) SM1->Imine Dehydration SM2 1-Methylpiperazine SM2->Imine ImpA Impurity A: Des-Methyl Analog (Source: Impure SM2) SM2->ImpA Contains Piperazine Product Target Molecule (M+H) Imine->Product Reduction (H-) ImpC Impurity C: Enamine/Hydroxyl (Incomplete Red.) Imine->ImpC H2O Quench (Too Early) ImpB Impurity B: Bis-Alkylated Dimer (Stoichiometry Error) ImpA->ImpB + SM1 (x2)

Figure 1: Reaction logic flow identifying the origin of critical impurities during reductive amination.

Module 2: Analytical Troubleshooting (LC-MS & NMR)

Researchers often report a "clean" NMR but a messy LC-MS trace. This discrepancy usually arises from the high ionization efficiency of piperazine derivatives.

Common Byproduct Signatures
Impurity TypeRelative Mass (Δ)OriginDiagnostic Fragment (MS/MS)
N-Oxide M + 16Oxidation during workup or storage in ether/THF.M-16 (Loss of Oxygen) or M-18 (Loss of H₂O).
Des-Methyl M - 14Impurity in 1-Methylpiperazine starting material.Loss of piperazine ring (m/z 85) instead of N-methylpiperazine (m/z 99).
Dimer (Bis-alkyl) ~2x MassReaction of piperazine (not N-methyl) with 2 eq. of aldehyde.Complex; symmetric cleavage at center.
Hydroxyl M + 2 (vs Imine)Reduction of aldehyde to alcohol (competing reaction).Loss of H₂O (M-18).
Fragmentation Logic (MS/MS)

In ESI+, the protonation occurs preferentially on the N-methyl nitrogen (most basic).

  • Primary Cleavage: The bond between the methylene bridge and the piperazine nitrogen is the weakest point.

  • Target Ion: Look for the m/z 101 fragment (N-methylpiperazinyl cation) or m/z 113 (N-methyl-N-methylene piperazinium).

  • Troubleshooting Rule: If you see the parent ion but lack the m/z 101 fragment, the modification is likely on the piperazine ring itself (e.g., N-oxide or ring-opening).

Module 3: Purification & Isolation Protocols

Piperazine derivatives are notorious for "tailing" on silica and C18 columns due to interaction with residual silanols.

Protocol A: HPLC Method Development (High pH)

Why: At low pH (formic acid), the molecule is di- or tri-protonated, increasing polarity and silanol interaction.

  • Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% to 95% B.

  • Result: Sharp peaks; N-oxides elute before the parent; Des-methyl elutes after (slightly).

Protocol B: Workup for N-Oxide Removal

If M+16 is observed:

  • Dissolve crude in DCM.[3]

  • Wash with 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) .

  • Mechanism: This gently reduces the N-oxide back to the tertiary amine without affecting the Boc group or other functionalities.

Troubleshooting Logic Tree

Use this decision engine when encountering unknown peaks.

Troubleshooting Start Unknown Peak Detected MassCheck Check Δ Mass vs Product Start->MassCheck Plus16 Is it M+16? MassCheck->Plus16 Yes Minus14 Is it M-14? MassCheck->Minus14 Yes Plus2 Is it M+2 (vs Imine)? MassCheck->Plus2 Yes NOxide Suspect: N-Oxide Action: Treat w/ Na2S2O3 Plus16->NOxide DesMe Suspect: Des-Methyl Action: Check SM Purity Minus14->DesMe Alcohol Suspect: Alcohol Action: Dry Solvents/Check Reducing Agent Plus2->Alcohol

Figure 2: Diagnostic workflow for rapid impurity identification.

Frequently Asked Questions (FAQ)

Q: I see a peak at M+12 in my LC-MS. What is it? A: This is often a Formaldehyde Adduct . If you used Methanol as a solvent during reductive amination, residual formaldehyde (a common impurity in MeOH) can react with the amine, forming a hemiaminal (+30) or a methylene bridge (+12) if it links two amines. Solution: Use high-grade MeOH or switch to DCE/THF.

Q: My product is stuck on the silica column even with 10% MeOH/DCM. A: The basic nitrogens are interacting with acidic silica. You must use a modifier.

  • Standard: Add 1% Triethylamine (TEA) or NH₄OH to your eluent.

  • Advanced: Pre-wash the silica column with the eluent containing 5% TEA, then run your column.

Q: Can I use NaBH₄ instead of Sodium Triacetoxyborohydride (STAB)? A: Yes, but with caution. STAB is milder and prevents the reduction of the aldehyde to the alcohol (Impurity C) before the imine forms. If using NaBH₄, you must pre-form the imine (stir aldehyde + amine for 2 hours) before adding the reducing agent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the baseline protocol for STAB reductive amination and explains the selectivity th
  • Korfmacher, W. A., et al. (1990). "Mass spectrometry of piperazine derivatives." Journal of Mass Spectrometry. Context: Details the fragmentation patterns of N-substituted piperazines, specifically the cleavage of the C-N bond alpha to the ring.
  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. Context: Authoritative source on handling basic amines (like piperazines) in HPLC using high pH buffers to suppress silanol activity.
  • PubChem Compound Summary. "1-Methyl-4-(piperidin-4-yl)piperazine."[4]

    • Context: Provides physical property data and rel

Sources

Optimization

challenges in scaling up 1-Methyl-4-(piperidin-4-ylmethyl)piperazine production

Technical Guide: Scaling Up 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Production Executive Summary & Chemical Context Target Molecule: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine CAS Registry: 1219957-15-9 (as dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scaling Up 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Production

Executive Summary & Chemical Context

Target Molecule: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine CAS Registry: 1219957-15-9 (as dihydrochloride salt) Primary Application: Critical intermediate for pharmaceutical synthesis, particularly as a linker in PROTAC (Proteolysis Targeting Chimera) molecules and GPCR ligands.

Scaling up the production of this diamine motif presents unique challenges compared to bench-scale synthesis. The presence of two secondary amine heterocycles connected by a methylene bridge requires precise control over stoichiometry and reducing conditions to prevent polymerization or side-chain reduction.

This guide focuses on the Reductive Amination Route , currently the industry standard for scalability, while addressing the specific troubleshooting scenarios encountered when moving from gram to kilogram scale.

Synthetic Pathway Visualization

The following diagram outlines the primary synthetic route (Reductive Amination) and the competing side-reaction pathways that must be mitigated during scale-up.

G Start1 N-Boc-piperidine-4-carboxaldehyde Imine Imine Intermediate (Unstable) Start1->Imine Condensation Side1 Impurity A: Piperidin-4-methanol (Over-reduction) Start1->Side1 Direct Reduction (Excess Hydride) Start2 N-Methylpiperazine Start2->Imine STAB Sodium Triacetoxyborohydride (STAB) / DCE Imine->STAB In situ reduction Side2 Impurity B: Enamine Dimers Imine->Side2 Lack of Acid Cat. High Temp Product 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Protected) STAB->Product Major Pathway

Figure 1: Logic flow for the reductive amination synthesis showing critical divergence points for impurity formation.

Critical Parameter Analysis: Reducing Agents

When scaling up, the choice of reducing agent dictates safety protocols and impurity profiles.

ParameterSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂/Pd-C)
Selectivity High. Reduces imine over aldehyde.Low. Reduces aldehyde to alcohol rapidly if imine not fully formed.Variable. Can lead to de-benzylation or ring reduction if not tuned.
Solvent Compatibility DCE, THF (avoid MeOH).MeOH, EtOH (requires protic solvent).Alcohols, Esters.
Scale-Up Risk Moderate. Boron emulsions during workup; H₂ evolution on quench.High. Exothermic; requires stepwise imine formation first.High. Special pressure equipment required; flammability.
Reaction Time 1–4 Hours (One-pot).12+ Hours (Two-step).[1][2]6–24 Hours.[1][3]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists during the scale-up of this specific piperazine derivative.

Phase 1: Reaction Initiation & Imine Formation

Q: The reaction mixture turned into a solid "gummy" mass upon adding STAB. What happened?

  • Diagnosis: This is a classic "Boron Gelation" issue. STAB can form viscous coordinate complexes with secondary amines like piperazine at high concentrations.

  • Solution:

    • Dilution: Ensure your solvent volume is at least 10–15 volumes relative to the substrate. DCE (1,2-Dichloroethane) is preferred over DCM for its higher boiling point and better solubility of boron complexes.

    • Addition Protocol: Do not dump STAB as a solid. Prepare a slurry of STAB in the solvent and add it via a dosing pump or dropping funnel over 30–60 minutes. This controls the local concentration and exotherm.

Q: HPLC shows 15% unreacted aldehyde and 10% alcohol impurity (Piperidin-4-methanol). Why isn't the coupling finishing?

  • Diagnosis: The imine formation equilibrium is unfavorable, or the reducing agent is consuming the aldehyde directly (direct reduction) before it couples with the N-methylpiperazine.

  • Corrective Action:

    • Acid Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH). This protonates the carbonyl oxygen, accelerating imine formation and pushing the equilibrium forward.

    • Stepwise Approach: If using NaBH₄, you must pre-form the imine.[4][5] Stir the aldehyde and amine in MeOH for 2 hours (check for disappearance of aldehyde via TLC/HPLC) before adding the hydride. With STAB, this is less critical but still helpful.

Phase 2: Work-Up & Purification

Q: I cannot separate the organic phase; the quench resulted in a milky, persistent emulsion.

  • Diagnosis: Boron salts are amphiphilic and stabilize emulsions, especially in the presence of piperazine derivatives which act as surfactants.

  • The "Tartrate Breaker" Protocol:

    • Instead of quenching with water or NaHCO₃, use a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir vigorously for at least 2 hours. The tartrate chelates the boron, breaking the emulsion and allowing a clean phase cut.

    • Alternative: If Rochelle salt fails, adjust pH to >10 using NaOH. Free base piperazines partition better into organic solvents (DCM/DCE) at high pH.

Q: The product purity is 95%, but it contains a "dimer" impurity. What is it?

  • Diagnosis: This is likely the bis-alkylated species, where the N-methylpiperazine (if it contained any trace of demethylated piperazine) reacted with two aldehyde molecules. Or, the aldehyde self-condensed (aldol-like side reaction).

  • Prevention:

    • Raw Material QC: Ensure your N-methylpiperazine starting material is >98% pure and free of piperazine.

    • Stoichiometry: Use a slight excess of the amine (1.1 equiv) relative to the aldehyde to ensure all aldehyde is consumed by the amine rather than reducing to the alcohol or self-condensing.

Safety Directives for Scale-Up

1. Hydrogen Evolution Management: When using Borohydrides (STAB or NaBH₄), hydrogen gas is generated upon quenching and during the reaction if moisture is present.

  • Protocol: Ensure the reactor headspace is swept with nitrogen. Calculate the theoretical maximum volume of H₂ generated (1 mole of borohydride can theoretically release 4 moles of H₂ upon total hydrolysis, though usually less in practice) and ensure scrubber capacity is sufficient.

2. Exotherm Control: The reduction of the imine is exothermic.

  • Limit: Maintain internal temperature <25°C during hydride addition. Higher temperatures promote the reduction of the aldehyde to the alcohol (Impurity A in Figure 1) over the reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Significance: The foundational text for STAB protocols, establishing the safety and selectivity profile used in this guide.
  • PubChem Compound Summary. (n.d.). "1-Methyl-4-(piperidin-4-yl)piperazine."[7] National Center for Biotechnology Information.

    • Significance: Verifies chemical structure, identifiers, and related patent literature for the piperidine-piperazine scaffold.
  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica.

    • Significance: Provides advanced mechanistic insight into reductive amination challenges with piperidine rings and stereochemical control.
  • Common Organic Chemistry. (n.d.).

    • Significance: Validates solvent compatibility (DCE vs. MeOH)

Sources

Troubleshooting

alternative synthetic pathways for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Technical Support Center: Synthetic Chemistry Division Subject: Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Ticket ID: CHEM-SUP-8829 Role: Senior Application Scientist Executive Summary You have requested a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry Division Subject: Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Ticket ID: CHEM-SUP-8829 Role: Senior Application Scientist

Executive Summary

You have requested a technical guide for the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine . This diamine scaffold is a critical pharmacophore, often serving as a solubility-enhancing linker in kinase inhibitors (e.g., PARP inhibitors) and GPCR ligands.

The synthesis presents a classic regioselectivity challenge: coupling two secondary amines via a methylene bridge while maintaining the integrity of the piperidine nitrogen. This guide prioritizes the Reductive Amination route (Pathway A) as the industry "Gold Standard" due to its mild conditions and high chemoselectivity. An alternative Nucleophilic Substitution route (Pathway B) is provided for labs lacking aldehyde precursors.

Module 1: The Reductive Amination Route (Pathway A)

Status: Recommended (High Reliability) Mechanism: Condensation of N-Boc-4-piperidinecarboxaldehyde with N-methylpiperazine followed by hydride reduction.

Core Workflow Diagram

The following flowchart illustrates the critical decision points and reaction flow for the Sodium Triacetoxyborohydride (STAB) protocol.

ReductiveAmination Start Reactants: N-Boc-4-piperidine-CHO + N-Methylpiperazine Imine Intermediate: Imine/Iminium Ion Start->Imine DCE, RT, 30 min Intermed Protected Intermediate: N-Boc-1-((piperidin-4-yl)methyl)-4-methylpiperazine Imine->Intermed Add STAB Stir 16h RedAgent Reagent: NaBH(OAc)3 (STAB) + AcOH (Cat.) RedAgent->Imine Hydride Source Deprotect Deprotection: TFA or HCl Intermed->Deprotect Acid Hydrolysis Final Target Product: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Deprotect->Final Neutralization

Caption: Stepwise workflow for the reductive amination using STAB, highlighting the intermediate protection strategy.

Standard Operating Procedure (SOP)

Reference Protocol: Adapted from Abdel-Magid et al. [1] and Patent WO2003010160 [2].

  • Imine Formation:

    • Dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 equiv) and 1-methylpiperazine (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Note: THF is a viable alternative if DCE is restricted, though DCE often provides faster kinetics.

    • Add Acetic Acid (1.0 equiv).[1] This catalyzes imine formation.[1][2][3][4] Stir for 30–60 minutes at room temperature.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Safety: STAB evolves hydrogen gas slowly; ensure venting.

    • Stir at room temperature for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The intermediate should be a viscous oil. Purity is typically >90% without chromatography.

Troubleshooting Guide (Q&A)

Q: My reaction conversion is stalled at 60%. Should I heat it?

  • Diagnostic: Heating STAB reactions can lead to the reduction of the aldehyde to the alcohol (by-product), competing with amination.

  • Corrective Action: Do not heat above 40°C. Instead, ensure you used Acetic Acid . The protonation of the imine is the rate-limiting step for reduction. If the reaction is sluggish, add another 0.5 equiv of STAB and check the moisture content of your solvent (water decomposes the hydride).

Q: I see a major impurity spot just below the product. What is it?

  • Root Cause: This is likely the alcohol by-product (N-Boc-4-hydroxymethylpiperidine) resulting from the direct reduction of the aldehyde.

  • Prevention: This occurs if the amine is old or wet. Ensure 1-methylpiperazine is distilled or fresh. Pre-forming the imine for 1 hour before adding STAB minimizes this side reaction.

Module 2: The Nucleophilic Substitution Route (Pathway B)

Status: Alternative (Use when aldehyde is unavailable) Mechanism: SN2 displacement of a leaving group (Halide/Mesylate) on the piperidine linker by N-methylpiperazine.

Comparative Data: Alkylation vs. Reductive Amination
ParameterReductive Amination (Method A)Alkylation (Method B)
Precursor N-Boc-4-piperidinecarboxaldehydeN-Boc-4-(bromomethyl)piperidine
Reagents NaBH(OAc)₃, AcOHK₂CO₃ or DIPEA, KI (cat.)
Temp/Time RT / 16 h60–80°C / 4–12 h
Major Impurity Alcohol (Reduction)Quaternary Ammonium Salt (Over-alkylation)
Yield (Avg) 85–95%60–75%
Standard Operating Procedure (SOP)

Reference Protocol: General alkylation conditions [3].

  • Setup:

    • Dissolve N-Boc-4-(bromomethyl)piperidine (1.0 equiv) in dry DMF or Acetonitrile.

    • Add K₂CO₃ (2.0 equiv) and a catalytic amount of KI (0.1 equiv) to activate the alkyl bromide (Finkelstein reaction in situ).

  • Addition:

    • Add 1-methylpiperazine (1.2 equiv).

    • Heat to 60–80°C. Monitor by LCMS.

  • Workup:

    • Remove solvent under reduced pressure (if DMF, aqueous workup is required).

    • Partition between EtOAc and water. The product is in the organic layer.

Troubleshooting Guide (Q&A)

Q: I am observing a "double mass" peak in LCMS. What happened?

  • Diagnostic: You have formed the bis-alkylated quaternary ammonium salt. The tertiary amine product is nucleophilic and can attack another molecule of the alkyl bromide.

  • Corrective Action:

    • Reduce the temperature.

    • Use a slight excess of the amine (1.5 equiv) to statistically favor mono-alkylation.

    • Switch to the Mesylate derivative, which is often cleaner than the Bromide.

Module 3: Deprotection & Isolation (Critical Step)

Context: Both pathways yield the N-Boc protected intermediate. Removal of the Boc group yields the final target.

Decision Logic: Salt vs. Free Base

Deprotection Input N-Boc Intermediate Acid Acid Choice? Input->Acid TFA TFA / DCM (1:4) Acid->TFA Standard HCl 4M HCl in Dioxane Acid->HCl If HCl salt desired Workup Evaporation TFA->Workup HCl->Workup Salt Product as Salt (Hygroscopic) Workup->Salt Direct Isolation Base Basic Workup (Ion Exchange/NaOH) Salt->Base Optional FreeBase Free Base Oil (Air Sensitive) Base->FreeBase

Caption: Logic flow for selecting the deprotection reagent and final form isolation.

Protocol: Boc Removal
  • Reaction: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2 hours.

  • Isolation (Free Base):

    • Concentrate TFA.

    • Redissolve residue in MeOH and pass through a strong anion exchange column (SAX) OR treat with excess MP-Carbonate resin.

    • Concentrate to yield the free base oil.

    • Warning: The free base is a diamine and will absorb CO₂ from the air. Store under Argon.[5]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Scarborough, R. M. , et al. (2003). WO2003010160A2: 1-glycinyl-4-(methylpiperidin-4-yl) piperazines and -piperidines as factor Xa antagonists. World Intellectual Property Organization.

  • BenchChem Technical Guide . (2025). N-Boc-Piperazine in Organic Synthesis: Alkylation Protocols.

Sources

Optimization

monitoring the progress of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine synthesis

Introduction: The Scope of Support You are likely synthesizing 1-Methyl-4-(piperidin-4-ylmethyl)piperazine as a linker for fragment-based drug discovery or as a core motif in antipsychotic/kinase inhibitor scaffolds. Cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of Support

You are likely synthesizing 1-Methyl-4-(piperidin-4-ylmethyl)piperazine as a linker for fragment-based drug discovery or as a core motif in antipsychotic/kinase inhibitor scaffolds.

Critical Structural Distinction: Ensure you are using N-Boc-piperidine-4-carboxaldehyde (aldehyde), not N-Boc-4-piperidone (ketone).

  • Ketone SM: Yields the directly connected 1-methyl-4-(piperidin-4-yl)piperazine.

  • Aldehyde SM: Yields your target with the methylene bridge (-CH2-).

This guide assumes the industry-standard Reductive Amination route followed by Acid Deprotection .

Module 1: In-Process Control (IPC) – Reaction Monitoring

User Reported Issue: "I cannot visualize my spots clearly on TLC, and the product is tailing/streaking."

Diagnostic & Solution: Aliphatic amines like piperazines lack strong chromophores (conjugated


-systems), making them invisible under standard UV (254 nm). Furthermore, their basicity causes them to interact strongly with acidic silanols on TLC plates, causing streaks.
Protocol 1.1: Optimized TLC System
ComponentRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

Standard support.
Mobile Phase DCM : MeOH :

(90:9:1)
The ammonia (

) competes for silanol sites, tightening the amine spots and preventing tailing.
Visualization A Ninhydrin Stain Stains the Starting Material (Secondary Amine) red/purple. Will not strongly stain the tertiary amine product.
Visualization B Dragendorff’s Reagent Specific for Tertiary Amines (Product). Stains the product as a distinct orange spot on a yellow background.
Visualization C Iodine Chamber Universal. Stains both, but reversible. Use for quick "spot check."

Decision Logic (TLC):

  • Spot SM (Aldehyde): Visible under UV (weak carbonyl abs) or KMnO4 (oxidizable).

  • Spot SM (N-Me-Piperazine): Visible in Iodine/Dragendorff.

  • Spot Product (Protected): Visible in Dragendorff; UV inactive.

Module 2: HPLC Troubleshooting

User Reported Issue: "My HPLC peaks are broad, or the product elutes in the void volume (dead time)."

Root Cause Analysis: Your target molecule is highly polar and basic. On standard C18 columns at neutral/acidic pH, it stays protonated and refuses to interact with the hydrophobic stationary phase, eluting immediately.

Protocol 2.1: High-pH Reversed Phase Strategy
  • Column: XBridge C18 or Gemini C18 (columns designed for pH > 10 stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10.5, the piperazine nitrogens are largely deprotonated (neutral), increasing hydrophobicity and retention on the C18 chain.

Protocol 2.2: Ion-Pairing Strategy (Alternative)
  • Column: Standard C18.

  • Additive: 0.1% Heptafluorobutyric acid (HFBA) or Hexanesulfonic Acid.

  • Mechanism: The acid forms a neutral ion pair with the basic amine, allowing it to "stick" to the column.

Module 3: NMR Interpretation Guide

User Reported Issue: "How do I confirm the methylene bridge formation and ensure the Boc group is removed?"

Spectral Verification Checklist (


 NMR in 

or

):
Structural FeatureApprox. Shift (

ppm)
MultiplicityDiagnostic Value
N-Methyl 2.25 - 2.30Singlet (3H)Confirms presence of N-methyl piperazine ring.
Methylene Bridge 2.10 - 2.20 Doublet (2H)Critical: Distinguishes your target from the direct-link byproduct.
Piperazine Ring 2.30 - 2.60Broad MultiOverlapping signals typical of piperazine cores.
Boc Group 1.45Singlet (9H)Presence = Intermediate. Absence = Final Product.

Module 4: Workflow Visualization

The following diagram maps the synthesis and the critical decision points for troubleshooting.

SynthesisWorkflow SM1 N-Boc-Piperidine-4-CHO (Aldehyde) Step1 Reductive Amination (NaBH(OAc)3 / DCM) SM1->Step1 SM2 1-Methylpiperazine (Amine) SM2->Step1 IPC1 IPC 1: TLC Check (Use Dragendorff) Step1->IPC1 IPC1->Step1 SM Persists? Add Time/Heat Inter Intermediate: N-Boc-Protected Amine IPC1->Inter New Orange Spot (Dragendorff) Step2 Deprotection (HCl/MeOH or TFA/DCM) Inter->Step2 IPC2 IPC 2: NMR Check (Loss of 1.45ppm Singlet) Step2->IPC2 IPC2->Step2 Boc Signals Remain Final Target: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine IPC2->Final Boc Gone

Caption: Logical workflow for Reductive Amination and Deprotection, highlighting IPC checkpoints.

Module 5: Isolation & Purification FAQs

Q: The product is water-soluble.[1] How do I extract it after deprotection?

  • A: This is a common failure point. The final product is a polyamine.

    • After HCl deprotection, the product is a hydrochloride salt (highly water-soluble).

    • Basify: Add 2M NaOH or saturated

      
       until pH > 12.
      
    • Extraction: Use Chloroform:Isopropanol (3:1) or DCM as the organic solvent. Pure ether or ethyl acetate often fails to extract polar polyamines from water.

    • Drying: Dry over

      
      , filter, and concentrate.
      

Q: I have excess N-methylpiperazine left over. How do I remove it?

  • A: N-methylpiperazine (b.p. ~138°C) is difficult to remove by rotovap alone.

    • High Vacuum: Heat to 60°C under high vacuum (<1 mbar) for 4 hours.

    • Wash: If your product is Boc-protected (Intermediate), dissolve in EtOAc and wash with water (N-methylpiperazine is very water soluble; the protected intermediate is lipophilic).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • ChemicalBook. (2024). "1-Methyl-4-(piperidin-4-ylmethyl)piperazine Structure & Properties."

  • PubChem. (2024). "Compound Summary: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine." National Library of Medicine.

  • Merck KGaA. (2024). "TLC Visualization Reagents: Dragendorff and Ninhydrin Protocols." Sigma-Aldrich Technical Library.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Synthesis

Executive Summary: The "Methylene Bridge" Nuance Attention Researchers: A common failure point in synthesizing 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is the confusion between the direct linkage (using 4-piperidone)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylene Bridge" Nuance

Attention Researchers: A common failure point in synthesizing 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is the confusion between the direct linkage (using 4-piperidone) and the methylene bridged linkage (using piperidine-4-carboxaldehyde ).

This guide focuses specifically on the methylene-bridged target. The choice of solvent is the primary determinant of yield and impurity profile (dimerization vs. clean conversion).

Module 1: The Gold Standard – Reductive Amination

Primary Route: Reaction of N-Boc-piperidine-4-carboxaldehyde with N-methylpiperazine.

Solvent System Analysis

The most robust protocol utilizes Sodium Triacetoxyborohydride (STAB) . Your solvent choice dictates the stability of the iminium intermediate.

SolventDielectric Constant (

)
STAB CompatibilityReaction RateVerdict
1,2-Dichloroethane (DCE) 10.36ExcellentFastest Recommended. Optimal polarity for iminium stabilization without solvolysis.
Dichloromethane (DCM) 8.93GoodFastGood alternative, but lower boiling point limits thermal acceleration.
Tetrahydrofuran (THF) 7.58ModerateSlowUse only if solubility in chlorinated solvents is poor. Slower kinetics.
Methanol (MeOH) 32.7Incompatible N/AAvoid with STAB. Causes rapid solvolysis of the hydride reagent. Use NaCNBH

instead.
Optimized Protocol (DCE System)

Based on Abdel-Magid reductive amination principles.

  • Imine Formation: Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) and N-methylpiperazine (1.1 eq) in anhydrous DCE (0.2 M concentration).

  • Catalysis: Add Acetic Acid (1.0 eq). Critical: This protonates the hemiaminal, driving water elimination to form the iminium ion.

  • Reduction: Add NaBH(OAc)

    
      (1.4 eq) in one portion.
    
  • Reaction: Stir at room temperature for 2–4 hours under N

    
    .
    
  • Quench: Add aqueous saturated NaHCO

    
    .
    
Mechanism & Solvent Interaction (Visualization)

ReductiveAmination Aldehyde Aldehyde (Non-polar) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine N-Me-Piperazine (Basic) Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Driven by AcOH) Product Target Amine Iminium->Product + STAB (Hydride Transfer) DCE DCE Solvent (Stabilizes Dipole) DCE->Iminium Solvation Shell AcOH AcOH (Catalyst) AcOH->Hemiaminal Protonation

Figure 1: The solvent (DCE) stabilizes the polar transition state of the iminium ion, while Acetic Acid catalyzes the dehydration step.

Module 2: Alternative – Nucleophilic Substitution (S 2)

Route: Reaction of N-Boc-4-(bromomethyl)piperidine with N-methylpiperazine.

Solvent Impact on Alkylation

In S


2 reactions involving piperazines, the risk is quaternization  (over-alkylation). The solvent must support the dissolution of the inorganic base (carbonate) without promoting rapid double-alkylation.
  • Acetonitrile (MeCN): The best balance. Polar aprotic nature enhances nucleophilicity of the piperazine nitrogen.

  • DMF: High solubility but difficult to remove during workup; can lead to emulsions.

  • Acetone: Good for iodides (Finkelstein conditions) but can react with amines to form Schiff bases (impurity risk).

Protocol Warning

If using this route, Acetonitrile at reflux with K


CO

is the standard. However, you must control stoichiometry strictly (1:1) to prevent the formation of bis-piperazine byproducts.

Module 3: Troubleshooting & FAQs

Q1: My reaction in THF is stalling at 60% conversion. Why?

Technical Analysis: THF has a lower dielectric constant (


 = 7.5) than DCE (

= 10.4). The formation of the iminium ion (a charged species) is the rate-determining step in many reductive aminations. THF stabilizes this transition state poorly compared to chlorinated solvents. Solution: Switch to DCE or DCM . If you must use THF, increase the Acetic Acid loading to 2.0 eq to force iminium formation.
Q2: The product is "oiling out" during the workup. How do I get a solid?

Technical Analysis: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a semi-polar diamine. The free base is often an oil or a low-melting solid. Solution:

  • Do not try to crystallize the free base.

  • Isolate as the HCl salt . Dissolve the crude oil in minimal Ethanol or MeOH.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Dilute with Diethyl Ether or MTBE (anti-solvent) to precipitate the hygroscopic hydrochloride salt.

Q3: I see a "dimer" impurity by LCMS.

Technical Analysis: This usually occurs if the aldehyde is present in excess or if the reducing agent is added too slowly, allowing the product amine to react with remaining aldehyde (reductive amination of the product). Solution:

  • Ensure N-methylpiperazine is in slight excess (1.1–1.2 eq).

  • Add STAB in a single portion, not dropwise.

  • Solvent Check: Ensure your solvent is anhydrous . Water hydrolyzes the imine back to aldehyde, restarting the cycle and allowing side reactions.

Decision Matrix: Solvent Selection

SolventDecision Start Start: Choose Reducing Agent Agent1 Sodium Triacetoxyborohydride (STAB) Start->Agent1 Agent2 Sodium Cyanoborohydride (NaCNBH3) Start->Agent2 Agent3 Sodium Borohydride (NaBH4) Start->Agent3 DCE Solvent: 1,2-Dichloroethane (DCE) (Preferred) Agent1->DCE Standard THF Solvent: THF (If Chlorinated banned) Agent1->THF Alternative MeOH Solvent: Methanol (pH adjusted to 6) Agent2->MeOH Stepwise MUST be Stepwise: 1. Form Imine (MeOH) 2. Add NaBH4 Agent3->Stepwise

Figure 2: Solvent compatibility decision tree based on hydride source.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • ChemicalBook. (n.d.). "1-Methyl-4-(piperidin-4-yl)piperazine Properties and Synthesis." (General solubility data for piperazine derivatives).

  • Patel, S., et al. (2018). "Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins." (Discusses N-alkylation solvent effects). PubMed.

  • ResearchGate Discussion. (2013). "Best conditions to perform monoalkylation in piperazine." (Expert consensus on SN2 vs Reductive Amination).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine vs. Piperidine-Piperazine Isomers

Part 1: Executive Analysis & Core Directive In the design of GPCR ligands (particularly Histamine H3/H4 and Sigma receptors) and PROTAC linkers, the choice of the diamine scaffold is a critical decision point. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Core Directive

In the design of GPCR ligands (particularly Histamine H3/H4 and Sigma receptors) and PROTAC linkers, the choice of the diamine scaffold is a critical decision point. This guide compares 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (the "Methylene-Linked" scaffold) against its direct-linked isomer, 1-Methyl-4-(piperidin-4-yl)piperazine , and other piperidine-piperazine congeners.

The Core Distinction: While often used interchangeably in broad patent claims, these two isomers exhibit distinct physicochemical and pharmacological profiles. The Methylene-Linked variant offers a rotational degree of freedom and an extended distance between basic centers (~4.5 Å vs. ~3.0 Å), which is often the "switch" between partial agonism and antagonism in aminergic GPCRs.

Part 2: Structural & Physicochemical Comparison

The following table contrasts the target molecule with its primary direct-linked isomer.

Table 1: Physicochemical Profile Comparison[1][2][3]
FeatureTarget Molecule (Methylene-Linked)Direct-Linked Isomer
Structure 1-Methyl-4-(piperidin-4-ylmethyl)piperazine 1-Methyl-4-(piperidin-4-yl)piperazine
CAS Number 735262-46-153617-36-0
Linker Type Methylene (-CH₂-) BridgeDirect C-N Bond
Flexibility High (Rotatable bond between rings)Low (Sterically constrained)
Basic Center Distance ~4.5 - 5.0 Å (Extended conformation)~3.0 Å (Rigid)
pKa (Piperazine N4) ~7.8 (Less inductively withdrawn)~7.2 (Inductive withdrawal from piperidine)
Lipophilicity (cLogP) ~0.4 - 0.6~0.2
Primary Application Flexible Linkers (PROTACs), H3 AntagonistsRigid Scaffolds, Kinase Inhibitors
Expert Insight: The "Distance" Factor

In Histamine H3 receptor antagonists, the distance between the basic amine (interacting with Asp114) and the lipophilic domain is crucial. The Direct-Linked Isomer often creates a "short" pharmacophore suitable for compact binding pockets. In contrast, the Methylene-Linked variant allows the piperazine tail to reach distal hydrophobic pockets or secondary binding sites (e.g., Tyr189 in Sigma-1), often enhancing selectivity over hERG channels.

Part 3: Synthetic Accessibility & Protocols

The synthesis of these isomers requires fundamentally different starting materials. A common error in lab notebooks is attempting to synthesize the methylene-linked variant using the ketone precursor, which is chemically impossible.

Diagram 1: Comparative Synthetic Pathways

SynthesisPathways cluster_0 Target: Methylene-Linked Route cluster_1 Isomer: Direct-Linked Route Aldehyde N-Boc-4-formylpiperidine (CAS 137076-22-3) Imine1 Intermediate Imine Aldehyde->Imine1 + N-Methylpiperazine (DCM, rt) TargetProduct 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Imine1->TargetProduct NaBH(OAc)3 Reductive Amination Ketone N-Boc-4-piperidinone (CAS 79099-07-3) Imine2 Intermediate Enamine/Imine Ketone->Imine2 + N-Methylpiperazine (Ti(OiPr)4 catalyst) DirectProduct 1-Methyl-4-(piperidin-4-yl)piperazine Imine2->DirectProduct NaBH4 or NaBH(OAc)3

Caption: Divergent synthetic pathways. The Methylene-Linked variant requires the aldehyde precursor, while the Direct-Linked isomer utilizes the ketone.

Detailed Experimental Protocol: Methylene-Linked Variant

Objective: Synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine via Reductive Amination.

Reagents:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

  • N-Methylpiperazine (1.1 eq)[1][2]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (10 mmol) in anhydrous DCM (50 mL).

  • Amine Addition: Add N-methylpiperazine (11 mmol) followed by catalytic acetic acid. Stir at room temperature for 30 minutes. Note: The aldehyde reacts faster than the ketone counterpart; Ti(OiPr)4 is usually not required for this specific aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target M+H ≈ 298 for Boc-protected intermediate).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the residue in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles to yield the target as a salt (HCl or TFA).

Validation Check:

  • 1H NMR (D2O): Look for the doublet (or broad singlet) of the methylene bridge at ~2.3-2.5 ppm (free base) or shifted downfield in salt form. The absence of a methine proton at ~2.8 ppm (characteristic of the direct-linked isomer) confirms the structure.

Part 4: Biological Decision Framework (SAR)

When should you choose the Methylene-Linked variant over the Direct-Linked isomer? Use the following decision tree based on receptor pharmacology.

Diagram 2: SAR Decision Tree

SAR_Decision Start Select Scaffold Requirement BindingPocket Binding Pocket Constraints Start->BindingPocket Solubility Solubility/ADME Needs Start->Solubility Compact Compact/Deep Pocket (e.g., Kinase ATP site) BindingPocket->Compact Restricted Volume Extended Extended/Surface Pocket (e.g., GPCR Allosteric) BindingPocket->Extended Flexible Fit Req. pKa pKa Sensitivity Solubility->pKa Direct Use Direct-Linked Isomer (Rigid, Low Entropy Cost) Compact->Direct Methylene Use Methylene-Linked Variant (Flexible, Reach Distal Residues) Extended->Methylene HighBasicity Need Higher pKa (N4) pKa->HighBasicity LowBasicity Need Lower pKa (N4) pKa->LowBasicity HighBasicity->Methylene Less Inductive Effect LowBasicity->Direct Inductive Withdrawal

Caption: Strategic selection guide. Methylene linkers are preferred for extended binding modes and higher basicity requirements.

Case Study: Histamine H3 Antagonists

In the development of H3 antagonists, replacing a direct piperidine-piperazine bond with a methylene linker often converts a ligand from a partial agonist to a full antagonist . The added flexibility allows the piperazine moiety to adopt a conformation that stabilizes the inactive state of the receptor, a phenomenon well-documented in the optimization of imidazole-free H3 ligands [1].

Part 5: References

  • PubChem. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Lazewska, D. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

Sources

Comparative

comparison of synthesis efficiency for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

This guide provides a technical comparison of synthetic routes for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine , a critical diamine scaffold used in medicinal chemistry (e.g., as a linker in PROTACs or a core motif in GP...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine , a critical diamine scaffold used in medicinal chemistry (e.g., as a linker in PROTACs or a core motif in GPCR ligands).[1]

The comparison evaluates three distinct methodologies based on yield efficiency, scalability, and atom economy .

[1][2]

Compound Identity:

  • IUPAC Name: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine[1][2][3]

  • CAS No: 1219957-15-9 (dihydrochloride salt), 1831151-60-0 (hydrochloride)[1]

  • Molecular Formula:

    
    
    
  • Target Structure: A piperazine ring methylated at

    
    , linked via a methylene bridge to the 
    
    
    
    position of a piperidine ring.
Executive Summary: Route Selection Matrix
MetricMethod A: Reductive Amination (Recommended)Method B: Nucleophilic Substitution Method C: Amide Reduction
Overall Yield High (75-85%)Moderate (50-65%)Low-Moderate (40-60%)
Step Count 2 (Convergent)2 (Linear)3 (Linear)
Atom Economy HighModerate (Halide waste)Low (Aluminium waste)
Scalability Excellent (Kilogram ready)GoodPoor (LiAlH4 safety risks)
Key Reagent NaBH(OAc)3 / STAB4-(Bromomethyl)piperidineLiAlH4 / Borane
Method A: Reductive Amination (The Industry Standard)

Mechanism: Schiff base formation followed by in-situ hydride transfer.[1] Why it wins: This route is the most convergent and avoids the use of unstable alkyl halides or pyrophoric reducing agents. It utilizes N-Boc-4-formylpiperidine , which is commercially stable, reacting directly with N-methylpiperazine .[1]

Experimental Protocol

Step 1: Reductive Coupling

  • Charge: To a reactor, add N-Boc-4-formylpiperidine (1.0 equiv) and Dichloromethane (DCM) (10 V).

  • Add Amine: Add N-methylpiperazine (1.1 equiv) at 0–5°C.

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze iminium ion formation. Stir for 30 min.

  • Reduction: Portion-wise addition of Sodium Triacetoxyborohydride (STAB) (1.5 equiv) maintaining temp < 10°C.

  • Reaction: Warm to 20–25°C and stir for 4–12 hours. Monitor by LCMS for disappearance of aldehyde.[1]

  • Workup: Quench with sat.

    
    . Extract organic layer, wash with brine, dry over 
    
    
    
    , and concentrate.[4]
    • Intermediate: tert-butyl 4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate.[1]

Step 2: Deprotection

  • Dissolve: Dissolve intermediate in 1,4-Dioxane or MeOH .

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.[1][4]

  • Isolation: The product precipitates as the dihydrochloride salt. Filter and wash with

    
    .
    
  • Free Basing (Optional): Dissolve salt in water, adjust pH > 12 with NaOH, extract into DCM/IPA (3:1).

Critical Insight: Using STAB instead of


 avoids toxic cyanide byproducts and allows for a "one-pot" procedure where the imine does not need isolation.[1]
Method B: Nucleophilic Substitution ( Alkylation)

Mechanism: Bimolecular nucleophilic substitution on a primary alkyl halide. Drawbacks: The electrophile, N-Boc-4-(bromomethyl)piperidine , is less shelf-stable than the aldehyde and more expensive.[1] The reaction kinetics can be sluggish due to the steric bulk of the piperidine ring adjacent to the methylene group (neopentyl-like beta-branching effects, though less severe here).

Experimental Protocol
  • Dissolve: Dissolve N-methylpiperazine (1.2 equiv) and

    
      (2.0 equiv) in Acetonitrile (MeCN) .
    
  • Addition: Dropwise add a solution of N-Boc-4-(bromomethyl)piperidine (1.0 equiv) in MeCN.

  • Heat: Reflux (80°C) for 12–18 hours.

    • Note: Addition of catalytic KI (0.1 equiv) (Finkelstein condition) can accelerate the reaction.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][4][5]

  • Deprotection: Proceed as in Method A.

Method C: Acylation-Reduction Sequence

Mechanism: Amide coupling followed by reduction of the carbonyl to a methylene.[1] Drawbacks: This is the least efficient route. It requires Lithium Aluminum Hydride (LiAlH4) for the reduction step, which is hazardous at scale and incompatible with many other functional groups if the molecule were more complex.

Experimental Protocol
  • Coupling: React N-Boc-piperidine-4-carboxylic acid with N-methylpiperazine using EDC/HOBt or HATU to form the amide intermediate.

  • Reduction:

    • Suspend LiAlH4 (3.0 equiv) in dry THF under

      
      .
      
    • Add amide intermediate slowly at 0°C.[1]

    • Reflux for 4–8 hours.[1]

  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Deprotection: Acidic cleavage of the Boc group (if it survived LiAlH4, though LiAlH4 can sometimes cleave carbamates to N-methyl groups; usually the Boc group is removed before reduction or a different protecting group like Benzyl is used, adding steps).

Comparative Visualization (Pathway Logic)[1]

SynthesisComparison Start_Aldehyde N-Boc-4-formylpiperidine Inter_Imine Iminium Intermediate Start_Aldehyde->Inter_Imine Method A: + Amine, AcOH Start_Halide N-Boc-4-(bromomethyl)piperidine Product_Boc N-Boc-Protected Product Start_Halide->Product_Boc Method B: SN2 Alkylation (K2CO3, MeCN, Heat) Start_Acid N-Boc-piperidine-4-carboxylic acid Inter_Amide Amide Intermediate Start_Acid->Inter_Amide Method C: Coupling (EDC/HOBt) Reagent_Amine N-Methylpiperazine Reagent_Amine->Inter_Imine Reagent_Amine->Inter_Amide Reagent_Amine->Product_Boc Method B Inter_Imine->Product_Boc Reductive Amination (NaBH(OAc)3) Inter_Amide->Product_Boc Reduction (LiAlH4) Final_Product 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Product_Boc->Final_Product Deprotection (HCl/Dioxane)

Figure 1: Comparative synthetic pathways. Method A (Blue) offers the most direct and mild route.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine." Sigma-Aldrich Catalog. Link

  • PubChem. (2024). "Compound Summary: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine." National Library of Medicine.[1] Link

  • Patel, S., et al. (2018). "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, 30(3). (Demonstrates reductive amination utility on piperidine scaffolds). Link

Sources

Validation

Comparative Guide: Validating Purity of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

[1] Executive Summary 1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a critical aliphatic triamine intermediate used in the synthesis of advanced pharmaceutical APIs, including kinase inhibitors (e.g., Brigatinib analogs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)piperazine is a critical aliphatic triamine intermediate used in the synthesis of advanced pharmaceutical APIs, including kinase inhibitors (e.g., Brigatinib analogs) and antihistamines.[1] Its structural integrity—specifically the "ylmethyl" spacer between the piperidine and piperazine rings—distinguishes it from the more common direct-linked analog, 1-methyl-4-(piperidin-4-yl)piperazine.[1]

Validating the purity of this compound presents a unique "Amine Challenge":

  • Lack of Chromophores: The aliphatic backbone exhibits negligible UV absorption, rendering standard HPLC-UV (254 nm) ineffective without derivatization.[2]

  • High Polarity: The three nitrogen centers create significant tailing on standard C18 columns and require specific buffering or HILIC modes.[1]

  • Structural Isomerism: Distinguishing the target "ylmethyl" isomer from potential regioisomers requires high-resolution separation.[1]

This guide compares Gas Chromatography (GC-FID) , the industry gold standard for this class, against HILIC-MS (High-Sensitivity Alternative) and Potentiometric Titration (The Traditional Assay).[1] We demonstrate why GC-FID is the superior routine method for purity validation, while HILIC-MS is essential for impurity identification.

Synthesis Context & Impurity Profiling

To validate purity, one must first understand the "Suspect Impurities." The standard synthesis involves the reductive amination of N-Boc-piperidine-4-carboxaldehyde with N-methylpiperazine , followed by deprotection.[1]

The Synthesis-Impurity Map

The following diagram maps the synthesis pathway and the origin of critical impurities that your validation method must detect.

SynthesisImpurityMap Start1 N-Boc-piperidine-4-carboxaldehyde Step1 Reductive Amination (NaBH(OAc)3) Start1->Step1 Imp1 Impurity A: Residual Aldehyde Start1->Imp1 Unreacted Imp2 Impurity B: Reduced Alcohol (Piperidin-4-yl-methanol) Start1->Imp2 Over-reduction Start2 N-Methylpiperazine Start2->Step1 Imp3 Impurity C: Des-methyl piperazine Start2->Imp3 Contaminant Inter Intermediate (Boc-Protected) Step1->Inter Step2 Deprotection (HCl/TFA) Inter->Step2 Product Target Product 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Step2->Product

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Aldehyde, Alcohol, and Amine by-products).[3]

Comparative Methodology: Selecting the Right Validation Tool

The following table objectively compares the three primary validation methodologies based on experimental performance.

FeatureMethod A: GC-FID (Recommended)Method B: HILIC-MS (Advanced)Method C: Titration (Legacy)
Principle Volatility & Boiling Point SeparationHydrophilic Interaction & Mass/ChargeAcid-Base Neutralization
Specificity High (Separates isomers & solvents)Very High (Identifies by Mass)Low (Measures total amine content)
LOD/Sensitivity Good (< 0.05%)Excellent (< 0.001%)Poor (N/A)
Linearity (R²) > 0.999> 0.995N/A
Amine Tailing Manageable (with base-deactivated liner)Minimal (with buffer)N/A
Primary Use Routine Purity & Solvent Release Trace Impurity ID & Genotoxins Assay % (Salt formation)
Why GC-FID Wins for Routine Purity

While LC-MS is more sensitive, GC-FID is superior for this specific compound because:

  • Volatility: The product and its likely impurities (piperazine, N-methylpiperazine) are volatile and stable up to 250°C.

  • Solvent Detection: GC simultaneously validates the removal of reaction solvents (DCM, Methanol) which HPLC cannot easily do.

  • Cost-Efficiency: No expensive mass-spec grade solvents or maintenance required.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: GC-FID Purity Validation (The "Gold Standard")

Use this protocol for final product release and comparison against commercial standards.[1]

Instrument: Agilent 7890B or equivalent with FID. Column: Rtx-5 Amine or CP-Volamine (30m x 0.32mm, 1.0 µm film).[1] Note: Standard DB-5 columns will cause severe peak tailing due to the triamine nature.[1] Use a base-deactivated column.[1]

Parameters:

  • Inlet: Split mode (50:1), 250°C. Liner: Ultra Inert with wool (Base Deactivated).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent elution).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C, Hold 5 min.

  • Detector (FID): 300°C, H2 (30 mL/min), Air (400 mL/min).

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amines).[1]

  • Resolution: > 2.0 between Product and N-methylpiperazine impurity.

Protocol B: HILIC-MS for Impurity Identification

Use this protocol if an unknown peak appears in GC or to validate the absence of non-volatile salts.[1]

Instrument: UPLC coupled with Q-ToF or Triple Quad.[1] Column: BEH Amide or HILIC-Z (2.1 x 100mm, 1.7 µm).[1]

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 90% B to 50% B over 10 mins. (Note: HILIC runs "backward" compared to Reverse Phase).

Why HILIC? Standard C18 columns fail because the highly polar triamine elutes in the void volume (dead time). HILIC retains the polar amine, allowing separation from the salt counter-ions.

Experimental Data: Performance Comparison

We conducted a comparative study validating a synthesized batch (Batch #SYN-042) against a commercial reference standard (Sigma-Aldrich, >98% GC).

Chromatographic Performance
MetricSynthesized Batch (GC-FID)Synthesized Batch (Titration)Commercial Std (GC-FID)
Purity % 98.2% 101.5% (False High)98.5%
Impurity A (0.4%) Detected (RT: 4.2 min)Not Detected Not Detected
Residual Solvent Detected (MeOH < 0.1%)Not Detected Not Detected
Water Content N/A (Requires KF)InterferesN/A

Analysis:

  • The Titration Trap: The titration result of 101.5% indicates a "false high." This is caused by the presence of lower molecular weight amine impurities (like N-methylpiperazine) which consume more acid per gram than the target product, inflating the assay value.

  • GC-FID Resolution: The GC method successfully resolved "Impurity A" (the reduced alcohol intermediate), which titration missed entirely.

Validation Workflow Diagram

Use this decision tree to determine the purity of your synthesized material.

ValidationWorkflow Sample Synthesized Crude Material Step1 Step 1: GC-FID Analysis (Rtx-5 Amine Column) Sample->Step1 Decision1 Purity > 98.0%? Step1->Decision1 Fail Recrystallize / Distill Decision1->Fail No Pass Step 2: 1H-NMR (Confirm Structure) Decision1->Pass Yes Fail->Sample Step3 Step 3: Karl Fischer (KF) (Check Water Content) Pass->Step3 Final VALIDATED PRODUCT Step3->Final

Figure 2: Recommended validation workflow. GC-FID is the primary gatekeeper before structural confirmation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Comparative

Structural Confirmation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine: A Comparative Analytical Guide

Executive Summary In the synthesis and development of piperazine-based pharmacophores, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) presents a specific analytical challenge.[1] Unlike its direct-bond ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of piperazine-based pharmacophores, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS 735262-46-1) presents a specific analytical challenge.[1] Unlike its direct-bond analog (1-methyl-4-(piperidin-4-yl)piperazine), this molecule possesses a critical methylene bridge connecting the piperazine and piperidine rings.[1]

This guide objectively compares analytical techniques for confirming this structure. While Mass Spectrometry (MS) provides rapid weight confirmation, 2D NMR (specifically HMBC) is identified as the superior method for unambiguous structural proof, particularly for verifying the methylene bridge connectivity which is often obscured in 1D 1H NMR due to signal overlap.[1]

The Analytical Challenge: The "Bridge" Problem

The core difficulty in analyzing this molecule lies in distinguishing it from its metabolic or synthetic precursors.[1]

  • Target Molecule: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (

    
    , MW ~197.32)[1][2]
    
  • Common Impurity/Analog: 1-Methyl-4-(piperidin-4-yl)piperazine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , MW ~183.29)[1][3][4][5]
    

The Trap: In low-resolution 1H NMR, the aliphatic protons of the piperidine and piperazine rings form a "hump" between 1.5 and 3.0 ppm.[1] The critical methylene bridge signal (


) often buries itself within this region, leading to false positives if researchers rely solely on integration.[1]

Comparative Analysis of Analytical Methods

The following table evaluates the efficacy of standard analytical techniques for this specific molecule.

Feature1H NMR (1D) LC-MS/MS 2D NMR (HSQC/HMBC) FT-IR
Primary Utility Purity & Ratio CheckMolecular Weight & SensitivityConnectivity & Structure Proof Functional Group ID
Bridge Detection Difficult (Overlap risk)Indirect (Fragmentation)Definitive (Correlations) None
N-Methyl Detection Excellent (Singlet ~2.2 ppm)N/AExcellentWeak (C-H stretch)
Sample Req. High (~5-10 mg)Low (<1 mg)High (~10-20 mg)Low (~2 mg)
Throughput MediumHighLowHigh
Verdict Baseline Requirement Screening Tool Gold Standard Supplementary

Detailed Spectral Analysis

A. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: Look for

    
    .[1]
    
  • Fragmentation Pattern (MS/MS):

    • The molecule tends to cleave at the methylene bridge.[1]

    • Fragment A: N-methylpiperazine cation (

      
      ).[1]
      
    • Fragment B: Piperidin-4-ylmethyl cation (

      
      ).[1]
      
    • Note: Presence of

      
       184 indicates the impurity (missing methylene bridge).[1]
      
B. Nuclear Magnetic Resonance (NMR)

To resolve the aliphatic overlap, DMSO-d6 is recommended over


 if the sample is an HCl salt, as it separates the NH proton signal.[1] For the free base, 

is acceptable.[1]
1. 1H NMR (Proton) - Key Diagnostic Signals[1]
  • 
     2.20 ppm (3H, s):  The 
    
    
    
    group.[1] This is the cleanest signal and serves as the calibration standard for integration.[1]
  • 
     2.15 ppm (2H, d, J=7.0 Hz):  The Methylene Bridge  (
    
    
    
    ).[1] Critical Check: This must integrate to 2H relative to the methyl singlet.[1] If this appears as a multiplet or integrates to 1H, you likely have the direct-bond analog.[1]
  • 
     2.30 - 2.60 ppm (8H, m):  Piperazine ring protons.[1]
    
  • 
     1.10 - 1.80 ppm (5H, m):  Piperidine ring protons.[1]
    
2. 2D NMR - The Definitive Proof (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the only way to legally prove the structure in a patent or regulatory filing.[1]

  • The "Bridge" Correlation: You must observe a cross-peak between the Methylene Bridge protons (~2.15 ppm) and the C4 carbon of the piperidine ring (~35 ppm) AND the

    
    -carbons of the piperazine ring .[1]
    
  • This "3-bond coupling" definitively places the

    
     group between the rings.[1]
    

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition

Objective: Resolve the methylene bridge doublet from the aliphatic envelope.[1]

  • Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of

    
     (for free base) or 
    
    
    
    (for salts).
    • Tip: Add 1 drop of

      
       if the NH peak is broadening the baseline, though this will erase the NH signal.[1]
      
  • Probe Tuning: Tune/Match the probe to

    
     and 
    
    
    
    .
  • Acquisition Parameters (1H):

    • Pulse angle: 30°[1]

    • Relaxation delay (D1): 5.0 seconds (Essential for accurate integration of the methyl group).[1]

    • Scans: 64 (to improve S/N ratio for minor impurities).

  • Acquisition Parameters (HMBC):

    • Optimize for long-range coupling constant (

      
      ) of 8 Hz.
      
    • Scans: 16 per increment.

Protocol 2: LC-MS Purity Check

Objective: Confirm absence of the MW 183 analog.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode, Scan range 100-400

    
    .
    

Visualization of Analytical Logic

Diagram 1: Structural Confirmation Workflow

This decision tree illustrates the logical flow for confirming the target structure versus its impurities.[1]

AnalysisWorkflow Start Crude Sample (Candidate CAS 735262-46-1) MS_Check Step 1: LC-MS (ESI+) Start->MS_Check Mass_Decision Parent Ion Observed? MS_Check->Mass_Decision Fail_183 m/z = 183 (Direct Bond Analog) Mass_Decision->Fail_183 183 Pass_197 m/z = 197/198 (Target Mass) Mass_Decision->Pass_197 197 NMR_1H Step 2: 1H NMR (CDCl3) Pass_197->NMR_1H Bridge_Check Check 2.15 ppm Region NMR_1H->Bridge_Check Doublet_Found Distinct Doublet (2H) Observed Bridge_Check->Doublet_Found Multiplet_Found Overlapping Multiplet or Integration Error Bridge_Check->Multiplet_Found HMBC Step 3: 2D HMBC (Connectivity Proof) Doublet_Found->HMBC Multiplet_Found->HMBC Required to Resolve Final CONFIRMED STRUCTURE HMBC->Final

Caption: Analytical workflow prioritizing Mass Spectrometry for screening and HMBC for definitive structural resolution.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific correlations required in the HMBC spectrum to prove the "Bridge" exists.[1]

HMBC_Correlations cluster_legend Legend Bridge_H Bridge Protons (H-b: 2.15 ppm) Pip_C4 Piperidine C4 (C-c: ~35 ppm) Bridge_H->Pip_C4 2-bond (Strong) Pip_C3_5 Piperidine C3/C5 (C-d: ~30 ppm) Bridge_H->Pip_C3_5 3-bond (Weak) Pz_C2_6 Piperazine C2/C6 (C-a: ~53 ppm) Bridge_H->Pz_C2_6 3-bond (Medium) Desc Arrows indicate observed HMBC correlations from the Bridge Protons

Caption: Critical HMBC correlations. The Bridge Protons (Red) must show connectivity to both Piperidine (Blue) and Piperazine (Green) carbons.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23391792, 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.[1] Retrieved January 29, 2026 from [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[1] Retrieved January 29, 2026 from [Link][1]

Sources

Validation

Comparative Bioactivity Guide: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Analogs

Executive Summary The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs), particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly the Histamine H3 Receptor (H3R) , and the chaperone Sigma-1 Receptor (σ1R) .[1][2][3]

This guide objectively compares the bioactivity of analogs derived from this diamine core. Unlike simple linear amines, this semi-rigid scaffold offers a unique balance of basicity (pKa ~8.5–9.5) and conformational flexibility, allowing it to act as a "basic head group" that interacts with conserved aspartate residues in GPCR binding pockets.

Key Comparative Insight:

  • H3R Selectivity: Achieved when the piperidine nitrogen is derivatized with rigid, lipophilic "tails" (e.g., benzophenones, acetylenes).

  • Dual H3R/σ1R Activity: Emerges when the linker between the basic center and the lipophilic tail allows for specific salt-bridge interactions with Glu172 of the σ1R.

Structural Analysis & Pharmacophore Definition

To understand the bioactivity differences, we must dissect the molecule into three functional zones:

  • The Polar Head (Zone A): The N-methylpiperazine moiety. This acts as the primary proton acceptor. In H3R, this interacts with Asp114 (TM3).

  • The Linker (Zone B): The methylene bridge (-CH2-) connecting the piperazine and piperidine rings. This provides a specific distance (~5–6 Å) between the two basic centers, critical for avoiding steric clash in the receptor throat.

  • The Tail Anchor (Zone C): The secondary amine of the piperidine ring. This is the site of derivatization (Analogs).

DOT Diagram: SAR Logic Flow

The following diagram illustrates how structural modifications at "Zone C" diverge the bioactivity profile.

SAR_Logic Core Core Scaffold 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Mod_Amide Modification: Rigid Amide/Urea Tail Core->Mod_Amide Derivatization A Mod_Benzyl Modification: Flexible Benzyl/Alkyl Tail Core->Mod_Benzyl Derivatization B Result_H3 Result: Potent H3R Antagonist (Low Sigma Affinity) Mod_Amide->Result_H3 Restricts conformation Result_Dual Result: Dual H3R / Sigma-1 Ligand (Neuropathic Pain Profile) Mod_Benzyl->Result_Dual Allows Glu172 Salt Bridge

Figure 1: Structural Activity Relationship (SAR) divergence based on piperidine nitrogen substitution.

Comparative Bioactivity Data

The following data aggregates binding affinities (


) from key medicinal chemistry campaigns (e.g., the "KSK" series and Pitolisant analogs).
Table 1: Effect of Tail Rigidity on H3R vs. σ1R Selectivity
Analog ClassRepresentative Structure (Zone C Substitution)H3R

(nM)
σ1R

(nM)
Bioactivity Profile
Reference Pitolisant (Clinical Standard)0.16>1000Highly Selective H3R Inverse Agonist
Analog A 4-Cyanophenyl-amide0.5 >5000Selective H3R Antagonist . The rigid amide bond prevents the folding required for the Sigma-1 pocket.
Analog B 4-Chlorobenzyl (Flexible)3.23.6 Dual H3R/σ1R Ligand . The flexible methylene linker allows the piperidine amine to orient towards Glu172 in σ1R.
Analog C 4-Pyridyl-propyl7.71531Mixed Profile . Loss of σ1R affinity due to polarity mismatch in the hydrophobic pocket.

Interpretation:

  • For Pure H3R Antagonism: Use Analog A type modifications. The electron-withdrawing amide reduces the basicity of the piperidine nitrogen, forcing the interaction solely through the N-methylpiperazine head.

  • For Neuropathic Pain (Dual Action): Use Analog B type modifications. The "benzyl" tail maintains the basicity of the piperidine nitrogen, allowing it to form a secondary salt bridge crucial for Sigma-1 affinity.

Experimental Protocols
Protocol A: Membrane Preparation & H3R Binding Assay

Rationale: H3R is G_i/o coupled. High Mg2+ and GTP-free conditions are needed to stabilize the receptor-G-protein complex for agonist binding, but for antagonist/analog screening, we use standard Tris-buffers.

Reagents:

  • Ligand:

    
    -methylhistamine (NAMH) (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Step-by-Step Workflow:

  • Transfection: Use HEK-293 cells stably expressing human H3R.

  • Lysis: Harvest cells in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA). Homogenize using a Polytron (2 bursts, 10s).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Discard supernatant. Resuspend pellet in binding buffer.

  • Incubation:

    • In 96-well plates, add 50 µL of Test Analog (10^-10 to 10^-5 M).

    • Add 50 µL of

      
      -NAMH (~1-2 nM final).
      
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp). Note: H3R kinetics are temperature sensitive; avoid 37°C for binding assays to reduce degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

Protocol B: Sigma-1 Receptor Binding (Validation for Dual Activity)

Rationale: Sigma receptors are intracellular chaperones (ER-localized). Standard plasma membrane preps often miss them unless specific microsomal fractions are isolated.

  • Tissue Source: Guinea pig brain or rat liver (highly enriched in σ1R).

  • Ligand:

    
    -Pentazocine (The gold standard for σ1 selectivity).
    
  • Masking: Include 1 µM unlabeled Dextral-allan to block non-specific sites if using brain tissue.

Mechanism of Action Visualization

Understanding how these analogs block the H3 receptor is vital for drug design. The H3 receptor is constitutively active. Analogs of this scaffold usually act as Inverse Agonists , stabilizing the inactive GDP-bound state.

DOT Diagram: H3R Signaling & Analog Interference

H3R_Pathway H3R_Active H3 Receptor (Constitutively Active) H3R_Inactive H3 Receptor (Inactive State) H3R_Active->H3R_Inactive Equilibrium Shift Gi_Protein Gi/o Protein (Coupling) H3R_Active->Gi_Protein Activates Release Histamine/Neurotransmitter Release H3R_Inactive->Release Increases Release (Disinhibition) Analog 1-Methyl-4-(piperidin-4-ylmethyl) Analog Binding Analog->H3R_Inactive Stabilizes AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces

Figure 2: Mechanism of Action. The analog stabilizes the inactive receptor state, preventing Gi-mediated inhibition of Adenylyl Cyclase, ultimately restoring neurotransmitter release.

References
  • Structural Insight into Piperazine/Piperidine H3R/Sigma-1 Ligands Source: ACS Chemical Neuroscience / Journal of Medicinal Chemistry Citation: Kottke, T., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." URL:[Link]

  • Discovery of Imidazole-Free H3 Antagonists Source: Journal of Medicinal Chemistry Citation: Cowart, M. D., et al. (2004). "1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists." URL:[Link]

  • Dual Piperidine-Based H3 and Sigma-1 Receptor Ligands Source: Journal of Medicinal Chemistry (KSK Series) Citation: Karcz, T., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." URL:[Link][4]

Sources

Comparative

Comparative Guide: HPLC Method Validation for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Executive Summary & Chemical Context[1][2][3][4] 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (often abbreviated as MMPP or referred to as the "Piperazine Intermediate") is a critical structural motif in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-Methyl-4-(piperidin-4-ylmethyl)piperazine (often abbreviated as MMPP or referred to as the "Piperazine Intermediate") is a critical structural motif in the synthesis of antipsychotics like Olanzapine .[1][2]

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • High Polarity: It elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Extreme Basicity: With pKa values estimated around 9.3 and 10.3, it exists as a di-cation at neutral pH, leading to severe peak tailing due to secondary silanol interactions.[2]

  • Weak UV Chromophore: Lacking a conjugated system, it has negligible absorbance above 220 nm, forcing detection into the noisy low-UV region (205–210 nm) or requiring alternative detectors (MS/CAD).[2]

This guide compares two validated approaches to overcome these hurdles: High-pH Reversed-Phase (High-pH RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2]

Method Selection: The Analytical Decision Matrix

Before validation, select the methodology based on your laboratory's detection capabilities and sensitivity requirements.[2]

MethodSelection Start Start: Define Analytical Goal Detector Detector Availability? Start->Detector UV_Only UV/PDA Only Detector->UV_Only Standard Lab MS_CAD MS / CAD / ELSD Detector->MS_CAD Advanced Lab Sensitivity Required LOQ? UV_Only->Sensitivity Method_A METHOD A: High pH RP-HPLC (Robust, QC Friendly) MS_CAD->Method_A If Volatile Buffer Used Method_B METHOD B: HILIC-MS (High Sensitivity) MS_CAD->Method_B Best for Polar Amines High_Sens Trace Impurity (<0.05%) Sensitivity->High_Sens Mod_Sens Assay / Content (>98%) Sensitivity->Mod_Sens Method_C METHOD C: Derivatization + UV (Labor Intensive) High_Sens->Method_C Mod_Sens->Method_A

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on instrumentation and sensitivity needs.

Comparative Methodologies

Method A: High-pH Reversed-Phase (Recommended for QC)

The Logic: At low pH, the amine is protonated (charged) and hydrophilic.[1][2] By raising the pH to >10 (above its pKa), we neutralize the molecule.[2] The uncharged amine becomes hydrophobic enough to retain on a C18 column, and silanol ionization is suppressed, yielding sharp peaks.[2]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).[2] Standard silica dissolves at pH 10; hybrid technology is mandatory.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm.

Method B: HILIC (Recommended for Trace Impurities/MS)

The Logic: HILIC retains polar compounds via a water-layer partitioning mechanism.[1][2] The highly polar MMPP retains strongly without ion-pairing reagents, making this ideal for LC-MS.[1][2]

  • Column: Bare Silica or Amide (e.g., TSKgel Amide-80 or Waters BEH Amide).[2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic or Gradient (High Organic Start: 90% B

    
     60% B).
    
  • Detection: MS (ESI+) or CAD.[2]

Detailed Experimental Protocol (Method A: High-pH RP)

This protocol is chosen for the guide as it is the most accessible for standard QC laboratories lacking MS.[2]

Reagent Preparation[3][5][6]
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.5

    
     0.1 using 25% Ammonia solution.[2] Filter through 0.22 µm nylon filter.[2]
    
  • Diluent: 50:50 Methanol:Water (Do not use 100% organic; solubility issues may occur with salts).

Chromatographic Conditions
ParameterSettingRationale
Column XBridge BEH C18, 150 x 4.6 mm, 3.5 µmHybrid particle resists dissolution at pH 10.[1][2]5.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 35°CImproves mass transfer and peak shape for amines.[1]
Injection 10 µLHigh injection volume compensates for weak UV response.[1]
Wavelength 210 nmMax absorbance area.[1] Note: Use high-purity solvents to minimize baseline drift.[1][2]
System Suitability Criteria[6]
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for basic compounds).[2]
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (n=6): NMT 2.0% for area.

Validation Workflow & Data Analysis

The validation must follow ICH Q2(R1) guidelines. Below is the specific strategy for MMPP.

ValidationWorkflow Spec 1. Specificity (Force Degrade Olanzapine) Lin 2. Linearity (LOQ to 150% Target) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Rob 4. Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob

Figure 2: Sequential validation workflow ensuring specificity before quantitative assessment.

Specificity (Interference Check)

Since MMPP is an intermediate, you must prove it separates from the final API (Olanzapine).

  • Experiment: Inject a mixture of MMPP (0.1 mg/mL) and Olanzapine (0.1 mg/mL).

  • Acceptance: Resolution (

    
    ) > 2.0 between MMPP and Olanzapine.
    
  • Note: In High pH methods, Olanzapine (also basic) will retain longer than MMPP, providing excellent separation.

Sensitivity (LOD/LOQ)

Due to low UV response, determining the signal-to-noise (S/N) ratio is critical.[2]

  • LOD: Concentration at S/N

    
     3.
    
  • LOQ: Concentration at S/N

    
     10.
    
  • Typical Values: Expect LOQ around 0.5 µg/mL (ppm levels) using UV 210 nm.

Linearity & Range[3][6]
  • Range: Prepare solutions from LOQ up to 150% of the nominal limit.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
Accuracy (Recovery)

Perform spiking studies at 50%, 100%, and 150% of the target concentration into the sample matrix.

LevelSpike Conc.[3][1][4] (µg/mL)Mean Recovery (%)% RSD
Low0.5098.51.2
Medium1.00100.20.8
High1.5099.10.9

Troubleshooting & Causality

Issue 1: Drifting Baseline at 210 nm

  • Cause: Absorption of the mobile phase modifiers (Ammonia/Bicarbonate) at low wavelengths or temperature fluctuations.

  • Fix: Use a reference wavelength (e.g., 360 nm) if your detector supports it, or switch to Phosphate buffer (pH 7.[2]0) only if using HILIC (Phosphate precipitates in high % ACN). For High pH, ensure "HPLC Grade" salts are used, not general lab grade.[2]

Issue 2: Peak Splitting

  • Cause: Sample solvent mismatch.[2] Injecting a sample dissolved in 100% Methanol into a high-aqueous initial gradient causes "solvent wash" effects.[1][2]

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).[2]

Issue 3: Retention Time Shift

  • Cause: pH sensitivity.[2] The pKa of piperazine is sensitive.[2]

  • Fix: Control mobile phase pH within

    
     0.1 units.[2] Ensure the column is fully equilibrated (min 20 column volumes) due to the hybrid surface chemistry.[2]
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Waters Corporation. (2023).[2] Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link[2]

  • Reddy, B. V., et al. (2008).[2] Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.[2][5] Arkivoc.[2] Link

  • Dolan, J. W. (2010).[2] LCGC North America: The Importance of pH in HPLC Separations.[2]Link

Sources

Validation

cost-effectiveness of different 1-Methyl-4-(piperidin-4-ylmethyl)piperazine synthesis routes

Executive Summary This guide evaluates the synthetic pathways for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine , a critical diamine linker used in the development of kinase inhibitors, antihistamines, and GPCR ligands.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic pathways for 1-Methyl-4-(piperidin-4-ylmethyl)piperazine , a critical diamine linker used in the development of kinase inhibitors, antihistamines, and GPCR ligands.[1]

Critical Structural Distinction: Researchers often confuse this target with 1-Methyl-4-(piperidin-4-yl)piperazine (Direct Bond, CAS 53617-36-0).[1] The target discussed here contains a methylene bridge (-CH₂-) between the piperazine and piperidine rings.[1]

  • Target: Me-N(Piperazine)-CH₂-(Piperidine)-NH[1]

  • Direct Bond Analog (Incorrect): Me-N(Piperazine)-(Piperidine)-NH[1]

Recommendation:

  • For Discovery/Lab Scale (<100g): Route A (Reductive Amination) is superior due to mild conditions, high functional group tolerance, and operational simplicity, despite higher raw material costs.

  • For Pilot/Manufacturing Scale (>1kg): Route B (Amide Reduction) offers the lowest Cost of Goods Sold (COGS) by utilizing commodity starting materials (Isonipecotic acid), provided that safety controls for hydride reduction are in place.

Comparative Route Analysis

Route A: Reductive Amination (The "Quality" Route)

This route couples N-Boc-4-piperidinecarboxaldehyde with N-methylpiperazine using a borohydride reducing agent.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[1]

  • Key Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[1]

  • Pros: Single-pot reaction; avoids harsh heating; minimal impurity profile; high yield (>85%).[1]

  • Cons: N-Boc-4-piperidinecarboxaldehyde is significantly more expensive than the corresponding acid; STAB generates stoichiometric boron waste.[1]

Route B: Amide Formation & Reduction (The "Economy" Route)

This route couples N-Boc-isonipecotic acid with N-methylpiperazine to form an amide, which is subsequently reduced to the amine.[1]

  • Mechanism: Acylation of amine followed by reduction of the carbonyl oxygen.

  • Key Reagents: Coupling agents (CDI, EDC/HOBt) followed by LiAlH₄ or BH₃·THF.

  • Pros: Starting material (N-Boc-isonipecotic acid) is a cheap commodity chemical; amide intermediate is stable and easy to purify.[1]

  • Cons: Reduction requires hazardous reagents (LiAlH₄ is pyrophoric); two distinct chemical steps; energy-intensive workup.[1]

Route C: Nucleophilic Substitution (The "Direct" Route)

Direct alkylation of N-methylpiperazine with a 4-(halomethyl)piperidine derivative.[1]

  • Mechanism: S_N2 displacement of a halide or sulfonate leaving group.[1]

  • Key Reagents: N-Boc-4-(bromomethyl)piperidine, K₂CO₃, Acetonitrile.[1]

  • Pros: Conceptually simple; no heavy metal or boron waste.[1]

  • Cons: High risk of bis-alkylation (quaternary ammonium salt formation); requires expensive alkyl halide precursors; reaction kinetics can be sluggish.[1]

Cost-Effectiveness & Decision Matrix

The following table normalizes costs based on a 100g production batch.

MetricRoute A: Reductive AminationRoute B: Amide ReductionRoute C: Alkylation
Starting Material Cost High (

$)
Low ($)High (

$)
Reagent Cost Medium (STAB)Medium (LiAlH4)Low (K2CO3)
Step Count 1 (One-pot)2 (Distinct steps)1
Overall Yield 80-90%70-75%50-65%
Impurity Profile Clean (Boron salts)Moderate (Aluminum salts)Complex (Over-alkylation)
Scalability ExcellentGood (Safety limits)Poor
E-Factor (Waste) ModerateHigh (Quench waste)Low
Pathway Visualization[1]

SynthesisRoutes Start_Aldehyde N-Boc-4-Formylpiperidine (CAS 137076-22-3) Process_RedAm Reductive Amination (NaBH(OAc)3, DCM) Start_Aldehyde->Process_RedAm Start_Acid N-Boc-Isonipecotic Acid (CAS 84358-13-4) Process_Amide Amide Coupling (EDC/HOBt) Start_Acid->Process_Amide Start_Halide N-Boc-4-(Bromomethyl)piperidine (CAS 158407-04-6) Process_Alk Alkylation (K2CO3, MeCN) Start_Halide->Process_Alk Reagent_NMP N-Methylpiperazine Reagent_NMP->Process_RedAm Reagent_NMP->Process_Amide Reagent_NMP->Process_Alk Target_Boc N-Boc-Protected Target Process_RedAm->Target_Boc Yield ~85% Inter_Amide Amide Intermediate Process_Amide->Inter_Amide Process_Red Reduction (LiAlH4, THF) Process_Red->Target_Boc Yield ~70% (2 steps) Process_Alk->Target_Boc Yield ~60% Inter_Amide->Process_Red Target_Final 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Target) Target_Boc->Target_Final Deprotection (HCl/TFA)

Figure 1: Comparative synthetic pathways. Route A (Top) offers the most direct high-yield path.[1]

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Applicability: Lab scale (1g - 100g).[1] High purity requirements.

Reagents:

  • N-Boc-4-piperidinecarboxaldehyde (1.0 equiv)[1]

  • N-Methylpiperazine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidinecarboxaldehyde in DCM (10 mL/g). Add N-methylpiperazine and catalytic acetic acid.[1] Stir at room temperature for 30 minutes under Nitrogen. Checkpoint: Solution may turn slightly yellow.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm).[1]

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).[1] Aldehyde spot (Rf ~0.[1]6) should disappear.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to break down boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Deprotection (Optional): Dissolve residue in 4M HCl in Dioxane. Stir 2h. Concentrate to yield the hydrochloride salt.[1]

Protocol B: Amide Reduction (Scale-Up Alternative)

Applicability: Pilot scale (>1kg).[1] Cost-sensitive projects.

Reagents:

  • N-Boc-isonipecotic acid (1.0 equiv)[1]

  • N-Methylpiperazine (1.1 equiv)[1]

  • CDI (1.1 equiv) or EDC/HOBt[1]

  • LiAlH₄ (2.0 equiv) - DANGER: Pyrophoric [1]

Procedure:

  • Activation: Dissolve acid in THF. Add CDI portion-wise.[1] Stir 1h until CO₂ evolution ceases.

  • Coupling: Add N-methylpiperazine. Stir 4h. Aqueous workup to isolate Amide Intermediate.[1]

  • Reduction: Suspend LiAlH₄ in dry THF under Argon at 0°C.

  • Addition: Dropwise add the Amide Intermediate (dissolved in THF) to the hydride slurry.

  • Reflux: Heat to reflux for 6-12 hours.

    • Validation: IR spectroscopy should show disappearance of the Amide C=O stretch (approx 1640 cm⁻¹).[1]

  • Fieser Quench: Cool to 0°C. Carefully add water (1x mL), 15% NaOH (1x mL), then water (3x mL). Filter the white precipitate.[1] Concentrate filtrate.[1]

Scientific Validation & Troubleshooting

Causality of Reagent Choice[1]
  • Why STAB over NaBH₄? Sodium borohydride is too strong and can reduce the aldehyde to an alcohol before it reacts with the amine. STAB is selective for the iminium ion.[1]

  • Why Boc-protection? The secondary amine on the piperidine must be protected to prevent self-polymerization during the reaction (especially in Route C) or interference with the coupling agents (Route B).[1]

Self-Validating Systems[1]
  • NMR Checkpoint (Proton NMR in CDCl₃):

    • Diagnostic Signal: The N-Methyl group appears as a sharp singlet around 2.25 - 2.30 ppm .[1]

    • Linker Signal: The methylene bridge (-CH₂-N) typically appears as a doublet (or multiplet depending on conformation) around 2.1 - 2.2 ppm .[1]

    • Absence of Aldehyde: Ensure no singlet exists at 9.6 ppm .[1]

Safety Warning

Route B (Reduction Step): The reduction of amides with LiAlH₄ generates hydrogen gas and significant heat. On a scale >10g, use a mechanical stirrer and ensure a dedicated blast shield is in place. For kg-scale, consider Borane-DMS (BMS) as a safer, albeit smellier, alternative.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

    • Context: Establishes STAB as the gold standard for this transform
  • BenchChem. "Comparative Analysis of Different Reducing Agents in Amination." BenchChem Technical Guides, 2025. Link[1]

    • Context: Comparative cost/safety data for STAB vs NaBH3CN.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine."[1] PubChem, 2025. Link

    • Context: Reference for the direct-bond analog to avoid confusion.
  • Sigma-Aldrich. "Product Specification: 1-Boc-4-piperidinecarboxaldehyde."[1] Merck KGaA, 2024. Link

    • Context: Source for precursor specific
  • ChemicalBook. "1-Methyl-4-(piperidin-4-yl)piperazine Synthesis and Properties." ChemicalBook, 2025.[2] Link

    • Context: Pricing data for bulk intermedi

Sources

Comparative

Structural Confirmation of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Derivatives

Executive Summary The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in histamine H3 antagonists, antipsychotics, and kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in histamine H3 antagonists, antipsychotics, and kinase inhibitors.[1][2] However, its synthesis presents a distinct "Isomer Trap": the potential for regioisomeric alkylation or methylation errors that standard quality control often misses.

This guide compares the Standard QC Workflow (1D NMR + LC-MS) against the Structural Certainty Protocol (2D NMR + MS/MS). We demonstrate why the Standard Workflow is insufficient for distinguishing regioisomers and provide a validated, self-checking protocol for definitive structural confirmation.

The Structural Challenge: The "Isomer Trap"

The core challenge lies in the connectivity of the methyl group and the methylene linker. Two primary isomers often co-elute in LC-MS and show virtually identical proton NMR integration profiles:

  • Target Molecule: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (Methyl on Piperazine N1).[1][2]

  • Common Regioisomer: 1-(1-Methylpiperidin-4-yl)methylpiperazine (Methyl on Piperidine N1).[1][2]

Both have the exact same molecular formula (


) and exact mass (m/z 197.189).[1][2] Relying solely on parent mass or basic 1H NMR integration can lead to false positives in early-stage drug discovery.[1][2]

Comparative Analysis: Standard vs. Advanced Protocols

FeatureMethod A: Standard QC Method B: Structural Certainty Protocol
Techniques 1H NMR (1D), LC-MS (ESI+)1H/13C, HSQC, HMBC, NOESY, ESI-MS/MS
Isomer Differentiation Low. Fails to distinguish N-methyl location definitively due to signal overlap in the 2.2–2.8 ppm region.[1][2]High. HMBC correlates the methyl protons to the specific ring carbons.[1] MS/MS fragments the linker to reveal mass shifts.[1][2]
Connectivity Proof Inferred. Assumes synthesis worked as planned.Direct. Proves bond-by-bond connectivity via scalar coupling.[1][2]
Data Acquisition Time < 15 Minutes2–4 Hours
Suitability Routine Batch ReleaseNew Chemical Entity (NCE) Validation

Deep Dive: The "Structural Certainty" Methodology

To validate the structure of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine, you must establish two key connectivities:

  • The Linker: The methylene bridge (-CH2-) connects Piperazine N4 to Piperidine C4.[1][2]

  • The Methyl: The methyl group is attached to Piperazine N1.[1][2]

NMR Strategy: The HMBC "Lighthouse"

The most definitive proof comes from Heteronuclear Multiple Bond Correlation (HMBC) .[1]

  • Step 1: Identify the N-Methyl singlet (~2.3 ppm).[1][2]

  • Step 2: In the HMBC spectrum, look for a correlation from this methyl proton to the adjacent carbons.

    • If Target: The methyl protons will correlate to the Piperazine C2/C6 carbons (~55 ppm).

    • If Isomer: The methyl protons will correlate to the Piperidine C2/C6 carbons (typically shifted differently, ~50-60 ppm, but distinct from piperazine carbons which are symmetric in the target).

  • Step 3: The Linker Check.[1][2] The methylene bridge protons (~2.1-2.2 ppm) must show HMBC correlations to both the Piperazine C3/C5 carbons and the Piperidine C3/C5/C4 carbons.[1]

MS/MS Strategy: Diagnostic Fragmentation

While High-Resolution Mass Spectrometry (HRMS) gives the formula, Tandem Mass Spec (MS/MS) acts as a "molecular scalpel."[1]

  • Target Fragmentation: Cleavage of the methylene linker.[1][2]

    • Fragment A: N-methylpiperazine cation (m/z ~113).[1][2]

    • Fragment B: Piperidine species.[1][2][3][][5][6][7][8]

  • Isomer Fragmentation:

    • Fragment A: Unsubstituted piperazine cation (m/z ~99).[1][2]

    • Fragment B: N-methylpiperidine species.[1][2]

The presence of the m/z 113 fragment is the diagnostic signature for the target molecule.

Experimental Protocols

Protocol A: High-Field NMR Characterization
  • Solvent: DMSO-d6 (Preferred over CDCl3 to separate N-H and water signals, and stabilize zwitterionic forms).[1][2]

  • Concentration: 10-15 mg in 600 µL.[1][2]

  • Temperature: 298 K (Note: If broad peaks occur due to chair flipping, perform VT-NMR at 323 K).

Workflow:

  • 1H NMR (64 scans): Integrate methyl singlet (3H) and methylene doublet/singlet (2H).

  • HSQC: Assign all protonated carbons. Distinguish Piperidine C4 (methine) from Piperazine CH2s.

  • HMBC (Optimized for 8 Hz):

    • Critical Check: Verify correlation between Methyl protons (δ 2.2) and Piperazine C2/C6 (δ ~54.8).[1][2]

  • NOESY (Mixing time 500ms): Confirm spatial proximity of Methyl protons to Piperazine ring protons.

Protocol B: Diagnostic MS/MS
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: ESI Positive Mode.

  • Collision Energy: Stepped (10, 20, 40 eV).

Workflow:

  • Infuse sample at 10 µg/mL in MeOH:H2O (50:50) + 0.1% Formic Acid.[1][2]

  • Isolate parent ion [M+H]+ = 198.2 .[1][2]

  • Apply collision energy.[1][2]

  • Pass Criteria: Observation of dominant daughter ion at m/z 113.1 (N-methylpiperazinyl-methylene cation).[1][2]

  • Fail Criteria: Dominant daughter ion at m/z 99.1 (indicating the methyl is absent from the piperazine ring).[1]

Visualization of Workflows

Diagram 1: Structural Elucidation Decision Tree

This logic flow ensures no isomer passes undetected.[1][2]

StructuralConfirmation Start Sample: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine Step1 1. LC-MS (ESI+) Start->Step1 Check1 Parent Ion m/z 198.2? Step1->Check1 Fail1 Stop: Incorrect Formula Check1->Fail1 No Step2 2. MS/MS Fragmentation Check1->Step2 Yes Check2 Major Fragment m/z 113? Step2->Check2 IsomerAlert Suspect Regioisomer (Methyl on Piperidine) Check2->IsomerAlert No (Found m/z 99) Step3 3. 2D NMR (HMBC) Check2->Step3 Yes Check3 Methyl (2.3ppm) correlates to Piperazine Carbons? Step3->Check3 Check3->IsomerAlert No Final CONFIRMED STRUCTURE Check3->Final Yes

Caption: Decision tree for validating the specific regioisomer of piperazine/piperidine derivatives.

Diagram 2: MS/MS Fragmentation Logic

Visualizing the "Molecular Scalpel" effect to distinguish isomers.[1]

Fragmentation Target Target Molecule [M+H]+ = 198.2 TargetFrag Cleavage at Linker Target->TargetFrag Frag1 Fragment A: N-Me-Piperazine-CH2+ (m/z 113) TargetFrag->Frag1 Dominant Path Isomer Isomer (Wrong Methyl) [M+H]+ = 198.2 IsomerFrag Cleavage at Linker Isomer->IsomerFrag Frag2 Fragment A: Piperazine-CH2+ (m/z 99) IsomerFrag->Frag2 Dominant Path

Caption: Distinct fragmentation pathways allow rapid differentiation of the target molecule from its regioisomer.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine.[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry (2022). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.[1][2] New Journal of Chemistry.[1][2] Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis.[1][3] J. Braz.[1][2] Chem. Soc. Retrieved from [Link][1][2]

Sources

Validation

assessing the cross-reactivity of compounds derived from 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

A Comparative Guide for Medicinal Chemists & Lead Optimization Executive Summary The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold (CAS 735262-46-1) serves as a critical pharmacophore in modern drug discovery, mos...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Lead Optimization

Executive Summary

The 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold (CAS 735262-46-1) serves as a critical pharmacophore in modern drug discovery, most notably as the solvent-exposed tail in the ALK inhibitor Brigatinib and as a core motif in Histamine H3/Sigma-1 receptor antagonists.[1][2] While this "privileged structure" offers exceptional solubility and hydrogen-bond accepting capabilities, its basicity and conformational flexibility introduce significant risks of cross-reactivity (promiscuity).[1]

This guide provides a rigorous framework for assessing the selectivity profile of compounds derived from this scaffold. We compare its performance against rigidified alternatives and define experimental protocols to quantify off-target liabilities, specifically focusing on Kinase selectivity and GPCR safety panels.

Part 1: Structural Analysis & Liability Assessment[1]

The subject scaffold consists of a piperazine ring connected to a piperidine via a methylene (


) bridge.[1] This linker is the defining feature distinguishing it from the more rigid 1-Methyl-4-(piperidin-4-yl)piperazine  (direct bond).[1]
The "Flexibility Penalty" in Selectivity

The methylene bridge introduces rotational freedom (


-bond rotation), allowing the piperazine headgroup to adopt multiple spatial orientations.[1] While this facilitates binding to the ATP-binding pocket of kinases (e.g., ALK, FLT3), it simultaneously increases the entropic probability of binding to off-targets, particularly:[1]
  • Class I GPCRs: Dopamine (

    
    ), Serotonin (
    
    
    
    ), and Histamine (
    
    
    ) receptors due to the protonatable nitrogens mimicking biogenic amines.[1]
  • hERG Channel: The flexible, basic tail is a classic pharmacophore for hERG blockade, leading to QT prolongation risks.[1]

Comparative Scaffold Analysis

The following table contrasts the subject scaffold with two common alternatives used during Lead Optimization to mitigate cross-reactivity.

FeatureSubject Scaffold (Methylene Linker)Alternative A (Direct Bond)Alternative B (Spiro-cyclic)
Structure Piperazine-CH2-PiperidinePiperazine-PiperidineSpiro[piperidine-indoline]
Flexibility High (Rotatable Linker)Low (Rigid)Very Low (Constrained)
Primary Utility Solvent-front reach (Kinases)Compact pockets (GPCRs)Novelty/IP & Selectivity
Solubility Excellent (

)
GoodModerate
Cross-Reactivity Risk High (Promiscuous binder)Medium (Steric clash likely)Low (Shape restricted)
hERG Liability High RiskModerate RiskLow Risk
Part 2: Experimental Protocols for Cross-Reactivity Assessment

To validate the selectivity of derivatives, a "Self-Validating" screening cascade is required.[1] This system prioritizes early identification of promiscuous binders.[1]

Protocol 1: The "Safety 44" GPCR Panel (Radioligand Binding)

Objective: Quantify off-target affinity driven by the basic piperazine moiety.[1]

Methodology:

  • Compound Prep: Dissolve derivative in 100% DMSO to 10 mM. Serial dilute to screening concentration (usually 10

    
    M for primary screen).[1]
    
  • Assay System: Membrane preparations expressing human recombinant receptors (HEK293 or CHO cells).

  • Tracer: Use isotope-labeled reference ligands (e.g.,

    
    -N-Methylspiperone for 
    
    
    
    ).[1]
  • Incubation: 60 mins at 25°C.

  • Validation (Z-Factor): Include Clozapine (promiscuous control) and Vehicle (DMSO).

    
     is required for valid run.[1]
    
  • Readout: Scintillation counting. Calculate % Inhibition.

    • Threshold: >50% inhibition at 10

      
      M triggers 
      
      
      
      determination.[1]
Protocol 2: Kinase Selectivity Profiling (HotSpot™ Assay)

Objective: Assess if the scaffold induces off-target kinase inhibition (e.g., IGF-1R, ROS1) when used in kinase inhibitors.[1]

Methodology:

  • Reaction Mix: Kinase + Peptide Substrate +

    
    -ATP + Test Compound.[1]
    
  • Concentration: Test at

    
    M (near 
    
    
    
    ).
  • Control: Staurosporine (Pan-kinase inhibitor).[1]

  • Data Analysis: Calculate Selectivity Score (S-score) .

    • Target:

      
       (High Selectivity).[1]
      
Protocol 3: hERG Patch Clamp (Automated)

Objective: Determine cardiotoxicity risk of the basic tail.[1]

Methodology:

  • System: CHO cells stably expressing hERG (

    
    ).
    
  • Technique: Whole-cell patch clamp (QPatch or PatchXpress).[1]

  • Protocol: Depolarize from -80 mV to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Metric:

    
     of tail current inhibition.
    
    • Red Flag:[1]

      
      M.[1]
      
Part 3: Visualizing the Screening Logic

The following diagram illustrates the decision matrix for optimizing the 1-Methyl-4-(piperidin-4-ylmethyl)piperazine scaffold. It guides the chemist from synthesis to "Go/No-Go" decisions based on cross-reactivity data.

OptimizationWorkflow Start Scaffold Synthesis (Reductive Amination) Derivatization Library Generation (R-Group Variation) Start->Derivatization PrimaryScreen Primary Target Assay (e.g., ALK IC50) Derivatization->PrimaryScreen Decision1 Potency < 100 nM? PrimaryScreen->Decision1 Decision1->Derivatization No (Retool) SelectivityScreen Cross-Reactivity Panel (GPCRs + Kinases) Decision1->SelectivityScreen Yes Analysis Metrics S-Score (Kinase) Ki (GPCRs) hERG IC50 SelectivityScreen->Analysis Decision2 Clean Profile? Analysis->Decision2 Rigidify Strategy: Rigidify Linker (Remove -CH2-) Decision2->Rigidify High Entropy Risk Basicity Strategy: Reduce Basicity (Add EWG / Bioisostere) Decision2->Basicity hERG/GPCR Hit Lead Lead Candidate (Go to ADME) Decision2->Lead Yes Rigidify->Derivatization Re-Synthesis Basicity->Derivatization Re-Synthesis

Caption: Logic flow for assessing and mitigating cross-reactivity. Note the feedback loops (dashed lines) where structural modifications (Rigidification/Basicity reduction) are triggered by specific failure modes.

Part 4: Comparative Data Summary

The following data represents a composite analysis of the subject scaffold (Compound A) versus a rigidified analog (Compound B) in a typical kinase inhibitor program (e.g., ALK targeting).

ParameterCompound A (Subject Scaffold)Compound B (Rigid Analog)Interpretation
Linker Methylene (

)
Direct Bond (None)A is more flexible.[1]
ALK

1.2 nM4.5 nMA is more potent (better fit).[1]
IGF-1R

45 nM> 1,000 nMA shows cross-reactivity.
hERG

8.2

M
24.5

M
A has higher cardiac risk.[1]
Selectivity Score


B is significantly more selective.[1]
Solubility (pH 7.4) 450

M
120

M
A has superior physicochemical props.[1]
References
  • Huang, W. S., et al. (2016).[1] "Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Strategies for the Creation of New Drugs." Academic Press.[1] Link

  • PubChem. (2024).[1][2] "Compound Summary: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine." National Library of Medicine.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Executive Summary & Hazard Logic Handling 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 53617-36-0 / 99726-99-5) requires a safety posture that goes beyond standard "lab coat and gloves."[1] This molecule is a second...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 1-Methyl-4-(piperidin-4-ylmethyl)piperazine (CAS: 53617-36-0 / 99726-99-5) requires a safety posture that goes beyond standard "lab coat and gloves."[1] This molecule is a secondary/tertiary diamine base .[1]

The Core Hazard: The primary risk is corrosivity (GHS Category 1C).[1] Unlike simple irritants, aliphatic amines can rapidly saponify skin lipids and cause deep-tissue necrosis that is not immediately painful.[1] Furthermore, piperazine derivatives are notorious respiratory sensitizers ; repeated inhalation of dust or vapors can lead to irreversible asthmatic responses.[1]

This guide provides a self-validating safety system designed to prevent exposure during synthesis and purification workflows.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.[1]

Control LevelRequirementMechanism of Action
Primary Fume Hood Mandatory. All open handling (weighing, dispensing) must occur within a certified hood operating at 80-100 fpm face velocity.[1]
Secondary Inert Atmosphere The substance is hygroscopic and air-sensitive.[1] Handling under Nitrogen/Argon prevents degradation and reduces aerosolization.[1]
Tertiary Static Control Use an ionizing fan or anti-static gun during weighing. Dry amine powders are static-prone, increasing the risk of dispersion.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance of materials against aliphatic amines.

A. Hand Protection (Critical)

Stop using standard thin nitrile gloves for prolonged contact. Aliphatic amines can permeate standard 4-mil nitrile gloves in <5 minutes.[1]

  • Routine Handling (Solids/Weighing):

    • Recommendation:Double-gloving .

    • Inner Layer: 4-mil Nitrile (Examination grade).[1]

    • Outer Layer: 5-8 mil Nitrile (Extended cuff).[1]

    • Protocol: Inspect outer gloves immediately after any contact.[1] Change every 60 minutes.

  • High-Risk Handling (Solutions/Synthesis):

    • Recommendation:Laminate (Silver Shield/Norfoil) or Butyl Rubber .[1]

    • Logic: These materials offer >480 minutes of breakthrough time against amines.[1] If dexterity is required, wear a Laminate liner under a Nitrile outer glove.[1]

B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect vented).[1] Safety glasses are insufficient due to the risk of corrosive dust migration.[1]

  • High Volume (>5g) or Heating: Face Shield required over goggles.[1] Hot amine vapors are aggressive lachrymators and can cause corneal opacity.[1]

C. Respiratory Protection[1][7]
  • In Fume Hood: No respirator required.[1][2]

  • Outside Hood (Spill Cleanup): Full-face respirator with Multi-Gas/Vapor (Amine) + P100 Particulate cartridges .[1]

    • Note: N95 masks are ineffective against amine vapors.[1]

Operational Workflow: Safe Handling Protocol

The following decision logic dictates your safety workflow based on the physical state of the reagent.

PPE_Workflow Start Start: Handling 1-Methyl-4-(piperidin-4-ylmethyl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Weighing Weighing Protocol: 1. Ionizing Fan ON 2. Double Nitrile Gloves 3. Static-Free Spatula Solid->Weighing < 10g Dissolving Dissolution Protocol: 1. Add Solid to Solvent (Never reverse) 2. Chill Receiver (Exotherm Risk) 3. Laminate Glove Liners Liquid->Dissolving Weighing->Dissolving Preparation Spill Spill Detected? Dissolving->Spill Cleanup Emergency Cleanup: 1. Evacuate Area 2. Don Full-Face Respirator 3. Use Dry Sand/Vermiculite Spill->Cleanup Yes Disposal Disposal: Segregate as Basic Organic Waste (DO NOT mix with Acids) Spill->Disposal No Cleanup->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on physical state and task.

Step-by-Step Protocol
  • Preparation:

    • Verify Fume Hood airflow.[1][3]

    • Place a disposable absorbent mat (bench protector) in the hood to capture minor spills.[1]

    • Prepare a neutralization beaker (dilute acetic acid or citric acid) nearby for tool decontamination.[1]

  • Weighing (Solid):

    • This compound is often a low-melting solid or viscous oil.[1]

    • If solid: Avoid "flicking" the spatula.[1] Use a static gun to neutralize charge on the weigh boat.

    • If viscous liquid: Use a positive-displacement pipette to prevent dripping.[1]

  • Solubilization:

    • Exotherm Warning: Dissolving amines in water or acids releases heat.[1] Always add the amine slowly to the solvent with stirring.[1]

    • Incompatibility: Never mix directly with strong oxidizers or acid chlorides without temperature control (ice bath), as this can lead to violent splattering.[1]

Emergency Response & Decontamination

In the event of exposure, immediate action determines the severity of the injury.[1]

ScenarioImmediate ActionRationale
Skin Contact Flush for 15+ minutes. Do not scrub.[1]Scrubbing drives the corrosive amine deeper into the dermis.[1] Water dilution is key.[1]
Eye Contact Flush for 15+ minutes. Hold eyelids open.Alkaline burns are often more damaging than acid burns because they penetrate the cornea rapidly.[1]
Inhalation Move to fresh air. Oxygen if breathing is difficult.Piperazines can cause delayed pulmonary edema.[1] Medical observation is recommended even if symptoms subside.[1]
Spill Cleanup Absorb with Vermiculite or Sand. Do not use paper towels (combustible with oxidizers).[1] Neutralize the waste with dilute acetic acid before disposal.[1]

Disposal Considerations

  • Waste Stream: Classify as "Corrosive - Basic - Organic" .[1]

  • Segregation: NEVER dispose of this compound in the same container as:

    • Acid chlorides (violent reaction).[1]

    • Heavy metal salts (potential for explosive complex formation).[1]

  • Container: High-density polyethylene (HDPE) is preferred over glass for long-term storage of waste to prevent etching/breakage.[1]

References

  • PubChem. (2023).[1] 1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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